molecular formula C64H78N14O24 B10764787 Luzopeptin A

Luzopeptin A

Cat. No.: B10764787
M. Wt: 1427.4 g/mol
InChI Key: QMZVWFQMMLKHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luzopeptin A is a cyclodepsipeptide.

Properties

IUPAC Name

[37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZVWFQMMLKHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H78N14O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Luzopeptin A: A Technical Guide to its C2-Symmetric Cyclic Depsidecapeptide Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A is a potent antitumor and antiviral agent characterized by its unique C2-symmetric cyclic depsidecapeptide structure. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activities, and the experimental methodologies used to elucidate its function. Quantitative data are presented in tabular format for clarity, and key molecular processes are visualized using diagrams generated with Graphviz. This guide is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

Core Structure and Chemical Properties

This compound is a member of the quinoxapeptin family of antibiotics, distinguished by its C2-symmetric cyclic decadepsipeptide core. This core structure consists of a 32-membered ring composed of ten amino acid residues with two ester linkages (depsipeptide bonds). Attached to this core are two identical side chains, each containing a 3-hydroxy-6-methoxyquinoline-2-carbonyl chromophore. The complete chemical structure of this compound has been confirmed by X-ray crystallography and total synthesis.

PropertyValueSource
Molecular Formula C64H78N14O24--INVALID-LINK--
Molecular Weight 1427.4 g/mol --INVALID-LINK--
Canonical SMILES CC(C)(C(=O)O--INVALID-LINK--C(=O)N(C)C--INVALID-LINK--N(C)C(=O)--INVALID-LINK--NC(=O)C1=NC2=C(C=C1O)C=CC(=C2)OC)C(=O)N--INVALID-LINK--C(=O)N3C--INVALID-LINK--N(C)C(=O)--INVALID-LINK--NC(=O)C4=NC5=C(C=C4O)C=CC(=C5)OC--INVALID-LINK--
InChI Key FFFLURBDSQDCQW-UHFFFAOYSA-N--INVALID-LINK--

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of cancer cell lines and also functions as a powerful inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. Its primary mechanism of action is the bisintercalation of its quinoline chromophores into the DNA double helix. This high-affinity binding distorts the DNA structure, thereby inhibiting critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.

Cytotoxicity

The cytotoxic potency of the luzopeptins follows a well-defined order directly related to their degree of acetylation: this compound > Luzopeptin B > Luzopeptin C.[1][2] The removal of each acetyl group results in a significant 100- to 1000-fold decrease in cytotoxic potency.[2]

CompoundRelative Cytotoxic Potency
This compoundMost Potent
Luzopeptin BIntermediate
Luzopeptin CLeast Potent
HIV-1 Reverse Transcriptase Inhibition

Interestingly, the order of potency for the inhibition of HIV-1 reverse transcriptase is the reverse of that for cytotoxicity: Luzopeptin C > Luzopeptin B > this compound.[3][4] This suggests that the structural requirements for antiviral activity differ from those for cytotoxicity.

CompoundRelative HIV-1 RT Inhibitory Potency
Luzopeptin CMost Potent
Luzopeptin BIntermediate
This compoundLeast Potent

A specific IC50 value for this compound against HIV-1 reverse transcriptase is not consistently reported in publicly available literature.

DNA Binding

This compound is a high-affinity DNA bisintercalator.[4][5] This strong binding is the basis for its biological activity.

ParameterValue
DNA Binding Affinity (Kd)High Affinity (Specific value not consistently reported)

Experimental Protocols

Determination of Cytotoxicity (General Protocol)

The cytotoxicity of this compound is typically assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

Workflow for Cytotoxicity Assay

G cluster_0 Cell Culture and Treatment cluster_1 Viability Assay cluster_2 Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of this compound B->C D Incubate for a defined period (e.g., 48-72h) C->D E Add MTT or SRB reagent to each well D->E F Incubate to allow for color development E->F G Solubilize formazan crystals (MTT) or protein-bound dye (SRB) F->G H Measure absorbance at appropriate wavelength G->H I Calculate percentage of cell viability relative to untreated controls H->I J Determine IC50 value from dose-response curve I->J

Caption: Workflow for determining the cytotoxicity of this compound.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HCT116) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • SRB Assay:

    • Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

    • Wash the plates five times with water and air dry.

    • Stain the cells with 0.4% SRB solution for 30 minutes.

    • Wash the plates with 1% acetic acid and air dry.

    • Solubilize the bound dye with 10 mM Tris base.

    • Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)

The inhibitory effect of this compound on HIV-1 RT can be determined using a non-radioactive ELISA-based assay that measures the incorporation of digoxigenin- and biotin-labeled dUTPs into a DNA strand.

Methodology:

  • Reaction Setup: In a reaction tube, combine the template/primer hybrid (poly(A) x oligo(dT)15), a mixture of dNTPs including biotin-dUTP and digoxigenin-dUTP, and the HIV-1 reverse transcriptase enzyme.

  • Inhibitor Addition: Add various concentrations of this compound to the reaction mixtures. Include a no-inhibitor control and a known RT inhibitor (e.g., nevirapine) as a positive control.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • ELISA Detection:

    • Transfer the reaction product to a streptavidin-coated microplate and incubate for 1 hour to allow the biotin-labeled DNA to bind.

    • Wash the plate to remove unbound components.

    • Add an anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD) and incubate for 1 hour.

    • Wash the plate and add a peroxidase substrate (e.g., ABTS).

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis: Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value from the dose-response curve.

DNA Footprinting Analysis (General Protocol)

DNA footprinting is used to determine the specific DNA sequences where this compound binds. This technique relies on the principle that the bound ligand protects the DNA from cleavage by a nuclease, such as DNase I.

G A Prepare 32P-end-labeled DNA fragment B Incubate DNA with varying concentrations of this compound A->B C Partially digest the DNA with DNase I B->C D Stop the reaction and purify the DNA fragments C->D E Denature the DNA and separate fragments by polyacrylamide gel electrophoresis D->E F Visualize the DNA fragments by autoradiography E->F G Identify the 'footprint' - a region of protection from cleavage F->G

Caption: A simplified workflow of the total synthesis of this compound.

Conclusion

This compound remains a molecule of significant interest in the fields of medicinal chemistry and drug development due to its potent and distinct biological activities. Its C2-symmetric cyclic depsidecapeptide structure provides a unique scaffold for DNA recognition and intercalation. The methodologies outlined in this guide provide a framework for the further investigation of this compound and the development of novel analogs with improved therapeutic indices. A deeper understanding of its structure-activity relationships, particularly concerning the differential effects on cytotoxicity and HIV-1 reverse transcriptase inhibition, will be crucial for harnessing its full therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis of the Luzopeptin A Pharmacophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of the Luzopeptin A pharmacophore, a critical component of a potent class of bisintercalating antibiotics. This document details the genetic basis, enzymatic machinery, and biochemical transformations that culminate in the formation of this complex natural product. The information presented is intended to support research efforts in natural product biosynthesis, synthetic biology, and the development of novel therapeutic agents.

Introduction to this compound

This compound is a member of the quinoxapeptin family of cyclic decadepsipeptides, which are characterized by their C2-symmetric structure and potent antitumor and antiviral activities. The biological activity of these molecules is largely attributed to their ability to bisintercalate into DNA, a function mediated by their quinoxaline chromophores and the unique architecture of their peptide core. A key structural feature of the this compound pharmacophore is the presence of two (3S,4S)-4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid (4-OH-Thp) residues. The biosynthesis of this unusual heterocyclic amino acid is a focal point of this guide.

The Luzopeptin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the producing organism, Actinomadura luzonensis. This cluster contains all the necessary genes for the synthesis of precursor molecules, the assembly of the peptide backbone by a nonribosomal peptide synthetase (NRPS) complex, and the extensive tailoring reactions that yield the final active compound.

Table 1: Annotated Genes in the Luzopeptin Biosynthetic Gene Cluster

GeneProposed Function
luz1-luz12Nonribosomal Peptide Synthetase (NRPS) modules
luz13Piperazate synthase, involved in the formation of the piperazic acid precursor
luz26Multitasking Cytochrome P450 monooxygenase, responsible for key tailoring steps
luz27Membrane-bound O-acyltransferase, involved in the final O-acetylation
...(Additional genes for precursor supply, regulation, and resistance)

Biosynthetic Pathway of the this compound Pharmacophore

The formation of the this compound core involves a multi-step enzymatic cascade, beginning with the synthesis of non-proteinogenic amino acid precursors and culminating in a series of post-NRPS tailoring events.

Precursor Biosynthesis

The biosynthesis of the characteristic piperazic acid (Piz) residues is initiated from the primary metabolite L-ornithine. The enzyme Luz13 , a piperazate synthase, is proposed to catalyze the formation of the Piz precursor, which is then incorporated into the growing peptide chain by the NRPS machinery.

Nonribosomal Peptide Synthesis

The decapeptide backbone of this compound is assembled by a large, multi-modular Nonribosomal Peptide Synthetase (NRPS) complex, encoded by the luz1-luz12 genes. This enzymatic assembly line sequentially condenses the constituent amino acids, including glycine, serine, and the precursor to the 4-OH-Thp residues.

Post-NRPS Tailoring: The Role of Cytochrome P450 Luz26

A critical step in the formation of the this compound pharmacophore is the extensive modification of the Piz residues after their incorporation into the peptide backbone. This series of reactions is catalyzed by a single, remarkably versatile cytochrome P450 enzyme, Luz26 .[1] This multitasking enzyme is responsible for four consecutive oxidation reactions:

  • Hydroxylation: Luz26 hydroxylates the Piz residue at the C4 position.

  • Hydroxylation: A second hydroxylation occurs at the C5 position.

  • Dehydration: Subsequent dehydration leads to the formation of a double bond.

  • Desaturation: A final desaturation step results in the formation of the characteristic hydrazone moiety of the 4-OH-Thp residue.[1]

This P450-mediated carbon-nitrogen bond desaturation is a highly unusual and key transformation in the biosynthesis of the pharmacophore.[1]

Final O-Acetylation

The biosynthetic pathway is completed by the action of Luz27 , a membrane-bound O-acyltransferase.[1] This enzyme catalyzes the O-acetylation of the hydroxyl group on the 4-OH-Thp residues. This final step is hypothesized to be a self-resistance mechanism for the producing organism, protecting it from the cytotoxic effects of the mature antibiotic.[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical experiments. The following sections provide generalized methodologies for key experimental approaches.

Gene Inactivation and Heterologous Expression

Objective: To functionally characterize the roles of individual genes within the Luzopeptin BGC.

Protocol:

  • Gene Knockout:

    • Design and construct a gene disruption cassette containing a selectable marker flanked by regions homologous to the target gene's upstream and downstream sequences.

    • Introduce the disruption cassette into the wild-type Actinomadura luzonensis strain via conjugation or protoplast transformation.

    • Select for double-crossover mutants in which the target gene has been replaced by the resistance cassette.

    • Confirm the gene knockout by PCR and Southern blot analysis.

    • Analyze the metabolic profile of the mutant strain by HPLC-MS to identify any changes in this compound production or the accumulation of biosynthetic intermediates.

  • Heterologous Expression:

    • Clone the gene of interest (e.g., luz26, luz27) into an appropriate expression vector under the control of a strong, inducible promoter.

    • Transform the expression construct into a suitable heterologous host, such as E. coli for enzyme production or a genetically amenable Streptomyces strain for pathway reconstitution.

    • Induce gene expression and purify the recombinant protein using affinity chromatography (e.g., His-tag).

    • Verify protein expression and purity by SDS-PAGE and Western blot.

In Vitro Enzyme Assays

Objective: To determine the specific catalytic function of biosynthetic enzymes.

Protocol for Luz26 (Cytochrome P450) Assay:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified Luz26 enzyme.

    • A suitable substrate (e.g., a synthetic peptide containing Piz residues).

    • A cofactor system for P450 enzymes, typically consisting of NADPH, a ferredoxin, and a ferredoxin reductase.

    • Buffer at an optimal pH.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Analysis: Analyze the extracted products by HPLC-MS to identify and quantify the enzymatic products. Compare the retention times and mass spectra with authentic standards if available.

Quantitative Data

The following table summarizes the production yields of this compound and related metabolites in various genetically engineered strains of Actinomadura luzonensis. This data is crucial for understanding the efficiency of the biosynthetic pathway and the impact of specific gene functions.

Table 2: Production of Luzopeptin Congeners in A. luzonensis Mutants

StrainRelevant GenotypeMajor ProductsRelative Production Level (%)
Wild-typeluz BGCThis compound, B, C100
Δluz26luz BGC with luz26 deletedLuzopeptin D (unmodified Piz)-
Δluz27luz BGC with luz27 deletedDeacetyl-Luzopeptin A~70

Note: Production levels are approximate and can vary based on culture conditions.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the biosynthesis of the this compound pharmacophore.

Luzopeptin_Biosynthesis_Pathway Ornithine L-Ornithine Piz_precursor Piperazic Acid (Piz) Precursor Ornithine->Piz_precursor Piperazate synthase NRPS_complex Luz1-12 (NRPS Complex) Piz_precursor->NRPS_complex Peptide_Piz Peptide-bound Piz NRPS_complex->Peptide_Piz Peptide assembly Peptide_4OH_Piz Peptide-bound 4-OH-Piz Peptide_Piz->Peptide_4OH_Piz Hydroxylation Peptide_4OH_5OH_Piz Peptide-bound 4,5-diOH-Piz Peptide_4OH_Piz->Peptide_4OH_5OH_Piz Hydroxylation Dehydro_Peptide Dehydro-Peptide Peptide_4OH_5OH_Piz->Dehydro_Peptide Dehydration Peptide_4OH_Thp Peptide-bound 4-OH-Thp Dehydro_Peptide->Peptide_4OH_Thp Desaturation Deacetyl_Luzopeptin Deacetyl- This compound Peptide_4OH_Thp->Deacetyl_Luzopeptin Dimerization & Release Luzopeptin_A This compound Deacetyl_Luzopeptin->Luzopeptin_A O-acetylation Luz13 Luz13 Luz26 Luz26 (P450) Luz27 Luz27 (AcT)

Caption: Biosynthetic pathway of the this compound pharmacophore.

Experimental_Workflow start Start gene_inactivation Gene Inactivation in A. luzonensis start->gene_inactivation heterologous_expression Heterologous Expression of Biosynthetic Genes start->heterologous_expression metabolite_analysis Metabolite Analysis (HPLC-MS) gene_inactivation->metabolite_analysis protein_purification Protein Purification heterologous_expression->protein_purification pathway_elucidation Pathway Elucidation metabolite_analysis->pathway_elucidation in_vitro_assay In Vitro Enzyme Assay protein_purification->in_vitro_assay product_characterization Product Characterization (NMR, MS) in_vitro_assay->product_characterization product_characterization->pathway_elucidation

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

References

An In-Depth Technical Guide on the Mechanism of Action of Luzopeptin A as a DNA Bisintercalator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A, a potent antitumor antibiotic, exerts its cytotoxic effects primarily through its function as a DNA bisintercalator. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with DNA, the structural changes it induces, and the downstream cellular consequences. This document synthesizes findings from various biophysical and structural studies, offering detailed experimental protocols and quantitative data to support further research and drug development efforts in this area.

Introduction

This compound is a member of the quinoxaline family of antibiotics, characterized by a cyclic depsipeptide core and two quinoline chromophores. Its potent antitumor activity stems from its ability to bind tightly to double-stranded DNA, thereby interfering with essential cellular processes such as transcription and replication. This guide delves into the specifics of this interaction, providing a detailed molecular-level understanding of this compound's mechanism of action.

DNA Binding and Intercalation

This compound functions as a bisintercalator, meaning both of its planar quinoline chromophores insert themselves between the base pairs of the DNA double helix. This mode of binding is exceptionally strong and leads to significant structural distortions of the DNA.

Binding Affinity and Stoichiometry

While precise dissociation constant (Kd) values for this compound are not consistently reported in the literature, studies consistently describe its binding to DNA as "avid" or "very strong".[1] Gel analysis of this compound complexed with short DNA fragments (15-35 base pairs) reveals a ladder of discrete bands, with each band corresponding to the addition of a further drug molecule.[1] This suggests a cooperative binding mechanism. It is estimated that one this compound molecule occupies approximately four base pairs of DNA.[1]

Sequence Selectivity

There are conflicting reports regarding the sequence selectivity of this compound. Some studies suggest that it displays little to no sequence preference.[1] However, other investigations using DNase I and micrococcal nuclease footprinting techniques indicate a preference for binding to regions containing alternating adenine (A) and thymine (T) residues.[2][3] No clear consensus di- or trinucleotide binding sequence has been definitively identified.[2][3] This suggests that while there may be a preference for AT-rich regions, the binding is likely influenced by the local DNA conformation as much as the specific sequence.

Structural Changes to DNA

The bisintercalation of this compound induces significant structural changes in the DNA helix. The quinoline rings of this compound insert into the d(C-A)•d(T-G) steps of a DNA duplex, sandwiching two Watson-Crick A•T base pairs between the intercalation sites.[4] This forces the DNA to unwind locally at the binding site. The cyclic depsipeptide backbone of this compound resides in the minor groove of the DNA.[2][4] Atomic force microscopy (AFM) studies have shown that the binding of Luzopeptin B, a close analog, leads to an increase in the contour length of DNA, consistent with bisintercalation.[5] These studies also observed complex DNA morphologies, suggesting that Luzopeptin can induce both intramolecular and intermolecular cross-linking of DNA.[5][6]

Downstream Cellular Effects

The tight binding of this compound to DNA disrupts critical cellular processes that rely on DNA as a template, leading to cytotoxicity.

Inhibition of Transcription and Replication

This compound is a potent inhibitor of both DNA and RNA synthesis, with RNA synthesis being particularly sensitive to its effects.[1] By locking the DNA in a conformation that is difficult for polymerases to traverse, this compound effectively stalls both transcription and replication forks. This inhibition of macromolecular synthesis is considered the primary mechanism of its cytotoxic action.

Induction of Cell Cycle Arrest and Apoptosis

The cellular response to the DNA damage and replication stress induced by this compound often involves the activation of cell cycle checkpoints and the induction of apoptosis. While the specific pathways for this compound are not fully elucidated, it is hypothesized that the DNA lesions it creates trigger a DNA damage response (DDR). This can lead to the activation of proteins such as p53, which in turn can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, initiate apoptosis. The apoptotic cascade would likely involve the activation of caspases, the executioner enzymes of programmed cell death.

Quantitative Data Summary

ParameterValueMethodReference
Binding Site Size ~ 4 base pairsPolyacrylamide Gel Electrophoresis[1]
Sequence Preference Alternating A-T regions (disputed)DNase I/Micrococcal Nuclease Footprinting[2][3]
Binding Stoichiometry (Luzopeptin B) 1 drug molecule per 40 bp (42% GC)Atomic Force Microscopy[5]
Binding Stoichiometry (Luzopeptin B) 1 drug molecule per 72 bp (59% GC)Atomic Force Microscopy[5]

Experimental Protocols

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where this compound binds.

Materials:

  • DNA fragment of interest, radioactively or fluorescently end-labeled

  • This compound

  • DNase I

  • DNase I digestion buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂)

  • Stop solution (e.g., 0.4 M sodium acetate, 2.5 mM EDTA, 50 µg/mL tRNA)

  • Denaturing polyacrylamide gel

  • Gel loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

Protocol:

  • Binding Reaction: Incubate the end-labeled DNA fragment with varying concentrations of this compound in a suitable binding buffer for 30 minutes at room temperature to allow equilibrium to be reached.

  • DNase I Digestion: Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) at room temperature. The amount of DNase I should be optimized to produce a uniform ladder of DNA fragments in the absence of the drug.

  • Stop Reaction: Terminate the digestion by adding the stop solution.

  • Purification: Precipitate the DNA fragments with ethanol, wash with 70% ethanol, and resuspend in gel loading buffer.

  • Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide sequencing gel.

  • Visualization: After electrophoresis, visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The "footprint" will appear as a region of protection from DNase I cleavage where this compound was bound.

Polyacrylamide Gel Mobility Shift Assay

This assay is used to demonstrate the binding of this compound to DNA and to assess the stoichiometry of the complex.

Materials:

  • Short DNA fragments (e.g., 15-35 bp)

  • This compound

  • Native polyacrylamide gel

  • TBE buffer (Tris-borate-EDTA)

  • Loading buffer (e.g., TBE with glycerol and tracking dye)

  • DNA staining agent (e.g., ethidium bromide, SYBR Green)

Protocol:

  • Binding Reaction: Incubate the DNA fragments with increasing concentrations of this compound in a binding buffer for 30 minutes at room temperature.

  • Electrophoresis: Add loading buffer to the samples and load them onto a native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage.

  • Visualization: After electrophoresis, stain the gel with a suitable DNA staining agent and visualize the DNA bands under UV light or with a fluorescence imager. The binding of this compound will cause a retardation in the mobility of the DNA fragments, resulting in a "ladder" of bands corresponding to different numbers of drug molecules bound to the DNA.

Visualizations

Mechanism of Action Workflow

LuzopeptinA_Mechanism LuzopeptinA This compound Complex This compound-DNA Complex LuzopeptinA->Complex Bisintercalation DNA Double-Stranded DNA DNA->Complex Transcription Transcription Inhibition Complex->Transcription Replication Replication Inhibition Complex->Replication DDR DNA Damage Response Complex->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Workflow of this compound's mechanism of action.

Experimental Workflow for DNase I Footprinting

DNaseI_Footprinting_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Digestion cluster_analysis Analysis LabeledDNA End-Labeled DNA Incubation Incubate DNA + this compound LabeledDNA->Incubation Drug This compound Drug->Incubation DNaseI Add DNase I Incubation->DNaseI Stop Stop Reaction DNaseI->Stop PAGE Denaturing PAGE Stop->PAGE Visualize Visualize Bands PAGE->Visualize Footprint Identify Footprint Visualize->Footprint

Caption: Experimental workflow for DNase I footprinting.

Postulated Downstream Signaling Pathway

Downstream_Signaling LuzopeptinA This compound DNA_Damage DNA Bisintercalation (Replication/Transcription Stress) LuzopeptinA->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization and Activation ATM_ATR->p53 p21 p21 Expression p53->p21 GADD45 GADD45 Expression p53->GADD45 Bax Bax Expression p53->Bax CellCycleArrest G1/S and G2/M Cell Cycle Arrest p21->CellCycleArrest GADD45->CellCycleArrest Caspase9 Caspase-9 Activation Bax->Caspase9 Apoptosis Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Postulated downstream signaling pathway of this compound.

Conclusion

This compound's potent antitumor activity is unequivocally linked to its function as a high-affinity DNA bisintercalator. By forming a stable complex with DNA, it obstructs fundamental cellular processes, ultimately leading to cell death. While the broad strokes of its mechanism are well-understood, further research is warranted to precisely quantify its binding affinity for various DNA sequences and to fully delineate the specific downstream signaling pathways that are activated in response to this compound-induced DNA damage. A more detailed understanding of these aspects will be crucial for the rational design of novel, more effective anticancer agents based on the Luzopeptin scaffold.

References

Luzopeptin A and the Inhibition of HIV-1 Reverse Transcriptase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, a cyclic depsipeptide antibiotic, has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT)[1][2][]. HIV-1 RT is a critical enzyme in the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome[4]. This pivotal role makes it a prime target for antiretroviral therapy. While the inhibitory activity of this compound against HIV-1 RT has been reported, detailed quantitative data such as IC50 and Ki values, as well as specific mechanistic studies, are not extensively available in publicly accessible literature. This guide provides a comprehensive technical overview of the inhibition of HIV-1 RT, contextualizing the potential mechanism of action for compounds like this compound and detailing the experimental approaches used to characterize such inhibitors.

HIV-1 Reverse Transcriptase: Structure and Function

HIV-1 RT is a heterodimeric enzyme composed of two subunits, p66 and p51, derived from the same precursor polypeptide. The p66 subunit contains the polymerase and RNase H active sites, while the p51 subunit plays a structural role. The polymerase domain has a shape often compared to a human right hand, with "fingers," "palm," and "thumb" subdomains. The catalytic site of the polymerase is located in the palm subdomain.

Mechanism of HIV-1 Reverse Transcriptase Inhibition

Inhibitors of HIV-1 RT are broadly classified into two main categories: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are prodrugs that, once inside the cell, are phosphorylated to their active triphosphate form. They act as competitive inhibitors with respect to the natural deoxynucleotide triphosphates (dNTPs). Upon incorporation into the growing viral DNA chain, they cause chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are allosteric inhibitors that bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site. Binding of an NNRTI induces a conformational change in the enzyme that distorts the active site, thereby inhibiting DNA polymerization.

Given that this compound is a bis-intercalating agent, its mechanism of action against HIV-1 RT is likely to be distinct from traditional NRTIs and NNRTIs. It may involve binding to the DNA/RNA template-primer and inhibiting the translocation of the reverse transcriptase enzyme along the nucleic acid duplex.

Quantitative Analysis of HIV-1 RT Inhibition

The potency of HIV-1 RT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki). The following table provides examples of such data for well-characterized HIV-1 RT inhibitors.

InhibitorClassTargetIC50Ki
Zidovudine-TP (AZT-TP)NRTIPolymerase Active Site10-100 nM~5 nM
NevirapineNNRTINNRTI Binding Pocket200-400 nM200 nM
EfavirenzNNRTINNRTI Binding Pocket2-10 nM1-3 nM
Tenofovir-DPNtRTIPolymerase Active Site20-60 nM~10 nM

Experimental Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This section details a generalized protocol for determining the inhibitory activity of a compound against HIV-1 RT in vitro.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against the RNA-dependent DNA polymerase activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

  • [³H]-dTTP (radiolabeled) or a non-radioactive detection system

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Scintillation counter or appropriate plate reader for non-radioactive detection

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

    • Prepare a reaction mixture containing the poly(rA)-oligo(dT) template-primer, dATP, dCTP, dGTP, and [³H]-dTTP in the assay buffer.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well microplate, add the serially diluted test compound or control (buffer with solvent).

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT to each well. The final reaction volume is typically 50-100 µL.

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Terminate the reaction by adding a stop solution (e.g., 0.5 M EDTA).

    • Transfer the reaction products onto a filter membrane (e.g., DE81 ion-exchange paper) that binds the newly synthesized DNA.

    • Wash the filters to remove unincorporated [³H]-dTTP.

    • Measure the radioactivity of the filters using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for the specific detection kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanism of HIV-1 Reverse Transcription and Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes of HIV-1 reverse transcription and the mechanisms of inhibition.

HIV_RT_Process cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase Viral_RNA->RT Binds tRNA_Primer tRNA Primer tRNA_Primer->RT Binds RNA_DNA_Hybrid RNA-DNA Hybrid RT->RNA_DNA_Hybrid RNA-dependent DNA synthesis dNTPs Host dNTPs dNTPs->RT ssDNA Single-Stranded DNA RNA_DNA_Hybrid->ssDNA RNase H activity (RNA degradation) dsDNA Double-Stranded DNA ssDNA->dsDNA DNA-dependent DNA synthesis

Caption: Workflow of HIV-1 Reverse Transcription.

Inhibition_Mechanisms cluster_nrti NRTI Mechanism cluster_nnrti NNRTI Mechanism cluster_luzopeptin Hypothesized this compound Mechanism NRTI NRTI NRTI_TP NRTI-TP (Active Form) NRTI->NRTI_TP Cellular Phosphorylation RT_Active_Site RT Polymerase Active Site NRTI_TP->RT_Active_Site Competitive Binding Chain_Termination DNA Chain Termination RT_Active_Site->Chain_Termination NNRTI NNRTI NNRTI_Pocket Allosteric Pocket NNRTI->NNRTI_Pocket Binds to Conformational_Change RT Conformational Change NNRTI_Pocket->Conformational_Change Inhibition Inhibition of Polymerization Conformational_Change->Inhibition Luzopeptin_A This compound DNA_RNA_Hybrid DNA/RNA Template-Primer Luzopeptin_A->DNA_RNA_Hybrid Binds via Intercalation Bis-intercalation DNA_RNA_Hybrid->Intercalation Translocation_Block RT Translocation Block Intercalation->Translocation_Block

Caption: Mechanisms of HIV-1 RT Inhibition.

Conclusion

This compound represents a class of molecules with demonstrated inhibitory activity against HIV-1 reverse transcriptase. While specific data on its interaction with the enzyme are limited, the established methodologies for characterizing HIV-1 RT inhibitors provide a clear path forward for its further investigation. Understanding the precise mechanism of action of novel inhibitors like this compound is crucial for the development of new therapeutic strategies to combat HIV-1, particularly in the face of growing drug resistance. The experimental protocols and conceptual frameworks presented in this guide serve as a foundational resource for researchers dedicated to this critical area of drug discovery.

References

Unraveling the Cytotoxic Power of Luzopeptin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic activity of Luzopeptin A, a potent antitumor antibiotic, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this complex cyclic depsipeptide.

Abstract

This compound, also known as BBM-928A, is a potent antitumor agent that exerts its cytotoxic effects primarily through the bisintercalation of its quinoline chromophores into the DNA double helix. This action effectively inhibits nucleic acid synthesis, leading to cell death. This guide summarizes the available data on the cytotoxic activity of this compound, outlines relevant experimental methodologies, and visualizes its core mechanism of action. While specific IC50 values for a wide range of cancer cell lines are not extensively documented in publicly available literature, historical studies confirm its high potency against various tumor models, particularly leukemia cell lines.

Introduction

This compound is a member of the luzopeptin family of cyclic depsipeptides, characterized by two substituted quinoline chromophores attached to a peptide backbone. Its unique structure allows it to bind tightly to DNA, acting as a bifunctional intercalator. This mechanism of action has established this compound as a subject of interest in anticancer research. This guide aims to consolidate the existing knowledge on its cytotoxic properties and provide a framework for future investigations.

Cytotoxic Activity of this compound

Table 1: Summary of Antitumor Activity of this compound (BBM-928A)

Cancer ModelOrganismActivity LevelReference
P388 LeukemiaMouseHighly Active[1][2]
L1210 LeukemiaMouseHighly Active[1][2]
B16 MelanomaMouseHighly Active[1][2]
LEWIS Lung CarcinomaMouseHighly Active[1][2]
Sarcoma 180MouseHighly Active[1][2]

Note: Specific IC50 values from these in vivo studies are not provided in the source materials. The activity is described qualitatively.

Mechanism of Action: DNA Bisintercalation

The primary mechanism of action of this compound is its ability to act as a DNA bisintercalator. The two quinoline chromophores of the molecule insert themselves between the base pairs of the DNA double helix. This binding is exceptionally strong and can induce both intramolecular and intermolecular cross-linking of DNA.

This bisintercalation leads to a significant distortion of the DNA structure, which in turn inhibits the crucial cellular processes of DNA replication and transcription. By interfering with these fundamental processes, this compound effectively halts the proliferation of rapidly dividing cancer cells.

Below is a diagram illustrating the proposed mechanism of action.

Luzopeptin_A_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_inhibition Inhibition of Cellular Processes Luzopeptin_A This compound Cell_Membrane Cell Membrane Luzopeptin_A->Cell_Membrane Enters Cell DNA Nuclear DNA Luzopeptin_A->DNA Bisintercalates Cell_Membrane->DNA Translocates to Nucleus DNA_Replication DNA Replication DNA->DNA_Replication Blocks Transcription Transcription (RNA Synthesis) DNA->Transcription Blocks Cell_Proliferation Cell Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Leads to MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound concentrations seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end DNA_Intercalation_Assay start Start prepare_reaction Prepare reaction mix: Supercoiled DNA + Topo I + This compound (various conc.) start->prepare_reaction incubate Incubate prepare_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis stain_visualize Stain and Visualize DNA gel_electrophoresis->stain_visualize analyze Analyze DNA topoisomer migration stain_visualize->analyze end End analyze->end

References

Early Studies on the Biological Activity of Luzopeptin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, an antitumor antibiotic, garnered significant interest in early cancer research due to its potent cytotoxic activities. This technical guide provides an in-depth overview of the foundational studies that elucidated the biological activity of this compound, with a focus on its mechanism of action, effects on cellular processes, and early assessments of its antitumor potential. This document synthesizes available data to offer a comprehensive resource for researchers in oncology and drug discovery.

Core Mechanism of Action: DNA Intercalation and Cross-linking

Early investigations into this compound's mode of action converged on its potent interaction with DNA. It was identified as a bifunctional intercalating agent, a class of molecules that can insert themselves between the base pairs of the DNA double helix at two distinct sites. This unique mechanism is central to its cytotoxic effects.

This compound forms a tight, and possibly covalent, complex with DNA.[1] This strong binding is a key characteristic of its interaction with the genetic material. The molecule is capable of both intramolecular and intermolecular cross-linking of DNA duplexes. Intramolecular cross-linking involves the two intercalating moieties of a single this compound molecule binding to the same DNA strand, while intermolecular cross-linking involves one molecule binding to two different DNA strands. This cross-linking activity is a significant contributor to its cytotoxic effects, as it can physically block the processes of DNA replication and transcription.

Studies on its sequence selectivity have shown that this compound preferentially binds to regions of DNA rich in alternating adenine (A) and thymine (T) residues.[1] While a definitive consensus sequence was not identified in early studies, this preference for A-T rich regions was a notable finding.

In Vitro Biological Activity

The primary biological effect of this compound observed in early in vitro studies was the potent inhibition of both DNA and RNA synthesis. This is a direct consequence of its ability to intercalate into the DNA template, thereby obstructing the action of DNA and RNA polymerases.

Cytotoxicity and Effects on Macromolecular Synthesis

A study on Luzopeptin analogues—this compound, B, and C, which differ in their degree of acetylation—provided valuable insights into their structure-activity relationship. These studies were conducted on Novikoff hepatoma cells.

Luzopeptin AnalogueRelative AcetylationEffect on Colony Formation (Novikoff Hepatoma)Effect on DNA Synthesis (Novikoff Hepatoma)Effect on RNA Synthesis (Novikoff Hepatoma)
This compound HighInhibitoryInhibitoryMore sensitive than DNA synthesis
Luzopeptin B MediumLess InhibitoryLess InhibitoryMore sensitive than DNA synthesis
Luzopeptin C LowIneffectiveIneffectiveIneffective

This table summarizes qualitative data from early studies on Luzopeptin analogues.

These findings suggested that the degree of acetylation, and by extension the hydrophobicity of the molecule, plays a crucial role in its ability to traverse the cell membrane and exert its cytotoxic effects. While all analogues demonstrated an ability to bind to isolated DNA, their efficacy in whole-cell systems varied significantly.

In Vivo Antitumor Activity

Early preclinical evaluation of this compound in animal models demonstrated its potential as an antitumor agent.

Murine Tumor Models

Studies in murine tumor models indicated that this compound possesses significant antitumor activity. The differential activity of its analogues observed in vitro was also reflected in these in vivo models.

Luzopeptin AnalogueAntitumor Activity in Animal Models
This compound Active
Luzopeptin B Less Active
Luzopeptin C Inactive

This table presents a qualitative summary of the in vivo antitumor activity of Luzopeptin analogues from early studies.

The superior in vivo efficacy of this compound was attributed to its higher degree of acetylation, which likely facilitated better cellular uptake and bioavailability.

Experimental Protocols

The following sections detail the general methodologies employed in the early evaluation of this compound's biological activity.

DNA Binding Assays

Objective: To determine the ability of this compound to bind to DNA and to characterize the nature of this interaction.

Methodology: Gel Mobility Shift Assay

  • Preparation of DNA Fragments: DNA fragments of known length and sequence are prepared, often through restriction enzyme digestion of plasmid DNA.

  • Incubation: The DNA fragments are incubated with varying concentrations of this compound in a suitable buffer.

  • Gel Electrophoresis: The mixtures are then subjected to non-denaturing polyacrylamide gel electrophoresis.

  • Visualization: The DNA bands are visualized, typically by staining with ethidium bromide and viewing under UV light.

  • Analysis: A reduction in the mobility of the DNA fragments (a "shift") indicates the formation of a DNA-Luzopeptin A complex. The appearance of smeared bands can suggest intramolecular cross-linking.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology: Colony Formation Assay

  • Cell Seeding: A known number of cancer cells (e.g., Novikoff hepatoma) are seeded into petri dishes or multi-well plates.

  • Drug Treatment: The cells are exposed to a range of concentrations of this compound.

  • Incubation: The cells are incubated for a period sufficient for colony formation (typically 7-14 days).

  • Staining: The colonies are fixed and stained with a dye such as crystal violet.

  • Quantification: The number of colonies in each dish is counted. The percentage of surviving colonies relative to an untreated control is calculated to determine the inhibitory effect of this compound.

Macromolecular Synthesis Inhibition Assays

Objective: To measure the effect of this compound on the synthesis of DNA and RNA.

Methodology: Radiolabeled Precursor Incorporation

  • Cell Culture: Cancer cells are cultured in appropriate media.

  • Drug Incubation: The cells are pre-incubated with various concentrations of this compound.

  • Radiolabeling: A radiolabeled precursor for either DNA synthesis (e.g., [³H]thymidine) or RNA synthesis (e.g., [³H]uridine) is added to the culture medium.

  • Incubation: The cells are incubated for a short period to allow for the incorporation of the radiolabeled precursor into newly synthesized DNA or RNA.

  • Harvesting and Precipitation: The cells are harvested, and the macromolecules (DNA and RNA) are precipitated using an acid solution (e.g., trichloroacetic acid).

  • Scintillation Counting: The amount of radioactivity incorporated into the precipitated macromolecules is measured using a scintillation counter. A decrease in radioactivity in treated cells compared to control cells indicates inhibition of synthesis.

In Vivo Antitumor Activity Studies

Objective: To evaluate the efficacy of this compound in reducing tumor growth in animal models.

Methodology: Murine Xenograft Model

  • Tumor Implantation: Human or murine cancer cells are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Drug Administration: The mice are treated with this compound, typically administered intravenously or intraperitoneally, according to a specific dosing schedule and for a defined duration. A control group receives a vehicle solution.

  • Tumor Measurement: Tumor size is measured regularly (e.g., with calipers for subcutaneous tumors).

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight in the treated group to the control group. The overall health and survival of the mice are also monitored.

Signaling Pathways and Cellular Consequences

The primary mechanism of this compound-induced cytotoxicity stems from its direct interaction with DNA, leading to the inhibition of critical cellular processes. The downstream signaling events are a consequence of this initial DNA damage.

LuzopeptinA_Mechanism LuzopeptinA This compound CellMembrane Cell Membrane LuzopeptinA->CellMembrane Cellular Uptake DNA Nuclear DNA CellMembrane->DNA Intercalation Bifunctional Intercalation (A-T rich regions) DNA->Intercalation Crosslinking Intra/Intermolecular DNA Cross-linking Intercalation->Crosslinking ReplicationBlock Replication Fork Stall Crosslinking->ReplicationBlock TranscriptionBlock Transcription Inhibition Crosslinking->TranscriptionBlock DNARepair Activation of DNA Damage Response ReplicationBlock->DNARepair TranscriptionBlock->DNARepair CellCycleArrest Cell Cycle Arrest DNARepair->CellCycleArrest Apoptosis Apoptosis DNARepair->Apoptosis Cytotoxicity Cytotoxicity CellCycleArrest->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Proposed mechanism of this compound-induced cytotoxicity.

The binding of this compound to DNA and the formation of cross-links create physical barriers that stall the progression of replication forks and prevent the transcription of genes. This leads to the activation of the DNA damage response (DDR) pathway. The DDR, in turn, can trigger cell cycle arrest to allow time for DNA repair. However, if the damage is too extensive and cannot be repaired, the cell is directed towards programmed cell death, or apoptosis. This cascade of events ultimately results in the cytotoxic effects observed in cancer cells.

Conclusion

Early studies on this compound established it as a potent DNA-binding agent with significant antitumor activity. Its mechanism of action as a bifunctional intercalator, leading to the inhibition of DNA replication and transcription, was a key finding. The differential activity of its analogues highlighted the importance of physicochemical properties, such as hydrophobicity, in determining cellular uptake and overall efficacy. While these foundational studies provided a strong rationale for its development, the lack of detailed quantitative data in early public-domain literature, particularly regarding IC50 values across a broad range of cell lines and comprehensive in vivo efficacy data, underscores the challenges in retrospectively compiling complete datasets for early drug candidates. Nevertheless, the initial body of research on this compound laid the groundwork for understanding the therapeutic potential of DNA-cross-linking agents in cancer therapy.

References

Unraveling the DNA Binding Specificity of Luzopeptin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, a potent antitumor antibiotic, exerts its cytotoxic effects by binding to DNA. As a member of the quinoxaline family of antibiotics, it is a bifunctional intercalator, meaning it possesses two planar aromatic ring systems that can insert between the base pairs of the DNA double helix.[1][2] This interaction is characterized by the formation of a tight, and possibly covalent, complex with the DNA molecule.[3][4] Understanding the precise nature of this compound's interaction with DNA, particularly its sequence specificity, is paramount for the rational design of new and more effective anticancer agents. This technical guide provides an in-depth exploration of the DNA binding sequence specificity of this compound, detailing the experimental methodologies used to elucidate its mechanism of action and presenting the key quantitative findings.

DNA Binding Profile of this compound

The DNA binding of this compound is a complex process involving the intercalation of its two quinoline chromophores into the DNA duplex. This bisintercalation is mediated by its cyclic decadepsipeptide core, which plays a crucial role in the proper orientation of the chromophores for DNA binding.[5] The interaction is strong, with each drug molecule occupying approximately four base pairs of the DNA.[6]

A key characteristic of this compound is its ability to induce both intramolecular and intermolecular cross-linking of DNA.[1][3][7] Intramolecular cross-linking occurs when both chromophores intercalate into the same DNA molecule, while intermolecular cross-linking involves the binding of a single this compound molecule to two different DNA duplexes.[1]

Sequence Specificity: A Complex Picture

The sequence specificity of this compound has been the subject of numerous investigations, which have painted a somewhat complex and occasionally conflicting picture.

Early studies utilizing DNase I and micrococcal nuclease footprinting suggested a preference for regions of DNA containing alternating adenine (A) and thymine (T) residues.[2][3][4] However, these studies did not identify a clear consensus di- or trinucleotide binding sequence.[3][4] At higher concentrations, this compound can protect almost the entire DNA molecule from nuclease digestion, suggesting that its binding is not strictly limited to specific sequences.[2][3]

Conversely, other studies using gel electrophoresis mobility shift assays with short DNA fragments have suggested that this compound exhibits little to no sequence selectivity.[6] This is supported by atomic force microscopy (AFM) studies which, while indicating a higher degree of bisintercalation in DNA with a lower guanine-cytosine (GC) content, did not point to a specific recognition sequence.[7]

More detailed structural insights from Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that this compound's quinoline rings intercalate at 5'-CpA and 5'-TpG steps in the DNA sequence.[8][9] This suggests a more nuanced sequence preference than simply AT-rich regions, with the local sequence context playing a significant role in the binding event.

Quantitative Analysis of this compound-DNA Interactions

While precise dissociation constants (Kd) for specific sequences are not extensively reported in the literature, the available data from various experimental approaches provide a semi-quantitative understanding of this compound's binding preferences.

DNA Sequence TypeBinding PreferenceExperimental EvidenceReference
Alternating A-T regionsPreferredDNase I and micrococcal nuclease footprinting[2][3][4]
GC-rich regionsLowerAtomic Force Microscopy[7]
5'-CpA and 5'-TpG stepsSpecific Intercalation Sites2D NMR Spectroscopy[8][9]
General DNAStrong, with low specificityGel Electrophoresis Mobility Shift Assay[6]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to investigate the DNA binding specificity of this compound.

DNase I Footprinting

DNase I footprinting is a method used to identify the specific DNA sequences to which a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I.

Protocol:

  • DNA Fragment Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂ and KCl) to allow for complex formation.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixture and incubated for a short period to achieve partial digestion of the DNA.

  • Reaction Termination: The digestion is stopped by the addition of a stop solution (e.g., containing EDTA and a loading dye).

  • Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

  • Autoradiography/Fluorescence Imaging: The gel is exposed to X-ray film or imaged to visualize the DNA fragments. The region where this compound was bound will appear as a "footprint," a gap in the ladder of DNA fragments, indicating protection from DNase I cleavage.

Gel Electrophoresis Mobility Shift Assay (EMSA)

EMSA is used to detect DNA-ligand interactions. The migration of a DNA fragment through a non-denaturing polyacrylamide gel is retarded upon binding to a ligand.

Protocol:

  • Probe Preparation: A DNA fragment (probe) containing the putative binding site is labeled.

  • Binding Reaction: The labeled probe is incubated with this compound in a binding buffer.

  • Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and electrophoresed.

  • Detection: The positions of the free probe and the DNA-Luzopeptin A complex are detected by autoradiography or fluorescence imaging. A "shifted" band corresponding to the complex will appear at a higher position on the gel compared to the free probe.

2D NMR Spectroscopy

Two-dimensional NMR spectroscopy provides detailed structural information about the DNA-Luzopeptin A complex in solution, including the precise intercalation sites and the conformation of both the DNA and the drug.

Protocol:

  • Sample Preparation: A solution of a short, self-complementary DNA oligonucleotide is prepared in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O). This compound is then titrated into the DNA solution.

  • NMR Data Acquisition: A series of 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), are performed on a high-field NMR spectrometer.

  • Data Processing and Analysis: The NMR data is processed to generate 2D spectra. Cross-peaks in the NOESY spectrum provide information about through-space proximities between protons, which are used to determine the three-dimensional structure of the complex.

Visualizing the Process

Experimental Workflow for DNase I Footprinting

DNaseI_Footprinting_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA End-labeled DNA Fragment Incubation Incubate DNA with This compound DNA->Incubation Luzopeptin This compound Luzopeptin->Incubation DNaseI_add Add DNase I Incubation->DNaseI_add Digestion Limited Digestion DNaseI_add->Digestion Termination Terminate Reaction Digestion->Termination Electrophoresis Denaturing PAGE Termination->Electrophoresis Imaging Autoradiography/ Fluorescence Imaging Electrophoresis->Imaging Footprint Identify Footprint Imaging->Footprint

Caption: Workflow for DNase I Footprinting.

Proposed Mechanism of this compound Bisintercalation

Luzopeptin_Bisintercalation cluster_dna DNA Duplex cluster_luzopeptin This compound 5_prime_1 5' base1 G base2 C base3 A base4 T base5 G base6 C 3_prime_1 3' 3_prime_2 3' c_base1 C c_base2 G c_base3 T c_base4 A c_base5 C c_base6 G 5_prime_2 5' peptide Cyclic Depsipeptide quinoline1 Quinoline peptide->quinoline1 quinoline2 Quinoline peptide->quinoline2 quinoline1->base2 Intercalation at 5'-CpA step quinoline2->base4 Intercalation at 5'-TpG step

Caption: this compound Bisintercalation Mechanism.

Conclusion

The DNA binding of this compound is a multifaceted process characterized by strong, bifunctional intercalation. While a definitive, high-specificity binding sequence remains elusive, a body of evidence points towards a preference for alternating AT-rich regions and specific intercalation at 5'-CpA and 5'-TpG steps. The ability of this compound to bind with high affinity to a broader range of sequences likely contributes to its potent cytotoxic activity. Further high-resolution structural and sequencing studies are necessary to fully delineate the subtle sequence preferences of this important antitumor agent, which will undoubtedly aid in the development of next-generation DNA-targeting therapeutics.

References

In Silico Modeling of Luzopeptin A-DNA Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, a potent antitumor antibiotic, belongs to the quinoxaline family of cyclic depsipeptides. Its biological activity stems from its ability to bisintercalate into the DNA double helix, effectively inhibiting DNA replication and transcription. Understanding the intricate details of this interaction at a molecular level is paramount for the rational design of novel and more effective anticancer agents. In silico modeling techniques have emerged as powerful tools to elucidate the structural, energetic, and dynamic aspects of the this compound-DNA complex. This technical guide provides a comprehensive overview of the computational methodologies employed to study this interaction, presents available quantitative data, and offers detailed protocols for key in silico experiments.

Molecular Interaction and Structural Data

This compound interacts with DNA primarily through the insertion of its two quinoxaline chromophores into the DNA base pair stack. This bisintercalation is a key feature of its binding mode. The cyclic depsipeptide backbone of this compound resides in the minor groove of the DNA.

While a specific Protein Data Bank (PDB) entry for a this compound-DNA complex is not available, the solution structure of a complex between Luzopeptin and the DNA tetranucleotide d(CATG) has been determined by a combination of 2D NMR spectroscopy and molecular dynamics simulations. This seminal work provides the most detailed structural insights into the interaction to date.

Key Structural Features of the Luzopeptin-d(CATG) Complex:

FeatureDescription
Binding Site The quinoline rings of Luzopeptin bisintercalate at the 5'-CA/TG-3' step.
Intercalation The two quinoxaline chromophores sandwich two base pairs.
Groove Binding The cyclic peptide backbone is positioned in the minor groove of the DNA duplex.
Stacking Interactions The quinoxaline rings exhibit significant stacking interactions with the flanking purine bases.
Hydrogen Bonding The peptide backbone forms specific hydrogen bonds with the floor of the minor groove.

Quantitative Data

Obtaining precise quantitative data for the binding of this compound to DNA from publicly available literature is challenging. Many studies describe the binding as "strong" or "tight" without providing specific dissociation constants (Kd) or thermodynamic parameters. However, based on its potent biological activity and the nature of its bisintercalating binding mode, the binding affinity is expected to be in the nanomolar range.

The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of the this compound-DNA interaction and that can be determined through the computational methods described in this guide.

Table 1: Key Quantitative Parameters for this compound-DNA Interaction

ParameterDescriptionTypical Units
Binding Affinity (Kd) Dissociation constant, a measure of the strength of the binding interaction. A smaller Kd indicates a stronger binding affinity.nM, µM
Gibbs Free Energy of Binding (ΔG) The overall energy change upon binding, indicating the spontaneity of the interaction.kcal/mol
Enthalpy of Binding (ΔH) The heat change upon binding, reflecting the changes in bonding and non-bonding interactions.kcal/mol
Entropy of Binding (ΔS) The change in disorder of the system upon binding, including conformational changes and solvent reorganization.cal/mol·K
Binding Site Size The number of DNA base pairs occluded by the binding of one this compound molecule.base pairs
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures, used to assess conformational changes and simulation stability.Ångström (Å)
Interaction Energy The calculated energy of interaction between this compound and DNA, often decomposed into van der Waals and electrostatic components.kcal/mol

Experimental and Computational Protocols

This section outlines the detailed methodologies for performing in silico modeling of the this compound-DNA interaction. These protocols are based on established techniques in the field of computational biophysics.

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide a dynamic view of the this compound-DNA complex, allowing for the study of its conformational flexibility, stability, and the specific interactions that govern binding.

1. System Preparation:

  • Initial Structure: Start with a model of the this compound-DNA complex. In the absence of a crystal structure, this can be built using the structural information from the NMR study of the Luzopeptin-d(CATG) complex as a template. A longer DNA sequence with a preferred binding site (e.g., an alternating AT-rich region) should be used.

  • Force Field Selection: Choose an appropriate force field for both the DNA and the peptide. The AMBER force fields (e.g., ff14SB for the peptide and OL15 for DNA) are commonly used and well-validated for such systems.

  • Parameterization of this compound: Since this compound contains non-standard residues, its force field parameters need to be generated. This can be achieved using tools like antechamber and parmchk2 in the AmberTools suite, which derive parameters from quantum mechanical calculations.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). The box size should be sufficient to ensure the complex does not interact with its periodic image.

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic physiological salt concentration (e.g., 0.15 M).

2. Simulation Protocol:

  • Minimization: Perform energy minimization of the system to remove any steric clashes. This is typically done in a multi-stage process, first minimizing the solvent and ions, then the solute side chains, and finally the entire system.

  • Heating: Gradually heat the system from 0 K to the desired simulation temperature (e.g., 300 K) over a period of several hundred picoseconds. This is done under constant volume (NVT) conditions.

  • Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 atm) for several nanoseconds. This allows the system to relax and reach a stable state. Equilibration is typically performed in two phases: NVT followed by NPT (constant pressure and temperature).

  • Production Run: Run the production simulation for as long as computationally feasible (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the complex. Trajectories are saved at regular intervals for subsequent analysis.

3. Analysis:

  • Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the complex, protein, and DNA to assess the stability of the simulation.

  • Structural Analysis: Analyze the trajectory to study the conformational changes, hydrogen bonding patterns, and stacking interactions between this compound and DNA.

  • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA (see below) to estimate the binding free energy from the simulation snapshots.

Binding Free Energy Calculation: MM/PBSA and MM/GBSA

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the free energy of binding from MD simulation trajectories.

Methodology:

  • Trajectory Sampling: Extract snapshots of the complex, receptor (DNA), and ligand (this compound) from the production MD trajectory.

  • Energy Calculation: For each species (complex, receptor, and ligand), calculate the following energy terms:

    • Molecular Mechanics Energy (ΔE_MM): Includes internal energies (bond, angle, dihedral) and non-bonded interactions (van der Waals and electrostatic).

    • Solvation Free Energy (ΔG_solv): This is the sum of the polar and nonpolar contributions.

      • Polar Solvation Energy (ΔG_PB/GB): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) implicit solvent model.

      • Nonpolar Solvation Energy (ΔG_SA): Proportional to the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated as:

    ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    Where TΔS is the change in conformational entropy upon binding, which can be estimated using methods like normal-mode analysis, though it is computationally expensive and often omitted when comparing relative binding affinities of similar ligands.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the in silico modeling of the this compound-DNA interaction.

MD_Simulation_Workflow cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Analysis start Initial Structure (this compound + DNA) forcefield Force Field Assignment (AMBER: ff14SB/OL15) start->forcefield parameterize Parameterize this compound (antechamber/parmchk2) forcefield->parameterize solvate Solvation (TIP3P Water Box) parameterize->solvate ionize Ionization (Neutralize + Physiological Salt) solvate->ionize minimize Energy Minimization ionize->minimize heat Heating (NVT) minimize->heat equilibrate Equilibration (NPT) heat->equilibrate production Production Run equilibrate->production stability Stability Analysis (RMSD) production->stability structural Structural Analysis (H-bonds, Stacking) production->structural free_energy Binding Free Energy (MM/PBSA, MM/GBSA) production->free_energy

Molecular Dynamics Simulation Workflow

MMPBSA_Workflow cluster_input Input cluster_processing Processing cluster_output Output trajectory MD Trajectory of This compound-DNA Complex snapshots Extract Snapshots (Complex, DNA, this compound) trajectory->snapshots calc_emm Calculate ΔE_MM (Internal, vdW, Electrostatic) snapshots->calc_emm calc_gsolv Calculate ΔG_solv (Polar + Nonpolar) snapshots->calc_gsolv calc_entropy Calculate -TΔS (Normal Mode Analysis - Optional) snapshots->calc_entropy delta_g Binding Free Energy (ΔG_bind) calc_emm->delta_g calc_gsolv->delta_g calc_entropy->delta_g

MM/PBSA Binding Free Energy Calculation Workflow

Conclusion

In silico modeling provides a powerful and insightful approach to understanding the complex interaction between this compound and DNA. While experimental data on the binding thermodynamics and kinetics remain sparse, the computational protocols outlined in this guide offer a robust framework for generating these crucial data. Molecular dynamics simulations can reveal the dynamic nature of the complex and the key interactions driving binding, while methods like MM/PBSA and MM/GBSA can provide quantitative estimates of binding affinity. By integrating computational and experimental approaches, a more complete picture of the this compound-DNA interaction can be achieved, paving the way for the development of next-generation DNA-targeting therapeutics.

Luzopeptin A Analogues: A Technical Guide to Their Synthesis, Biological Significance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A, a potent antitumor antibiotic, has garnered significant interest in the scientific community due to its unique mechanism of action involving DNA bisintercalation. This technical guide provides a comprehensive overview of this compound analogues, detailing their synthesis, structure-activity relationships (SAR), and biological significance. The document summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes the core mechanisms through signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Luzopeptins are a class of cyclic depsipeptides characterized by a decadepsipeptide core and two quinoline chromophores. Their potent cytotoxic activity stems from their ability to bind to DNA with high affinity, effectively crosslinking the strands and inhibiting essential cellular processes such as transcription and replication. The structural complexity of this compound has spurred the development of various synthetic analogues aimed at improving its therapeutic index and exploring its full potential as an anticancer agent. This guide delves into the core aspects of this compound analogues, providing a technical foundation for further research and development.

Structure-Activity Relationships and Biological Activity

The biological activity of Luzopeptin analogues is intricately linked to their structural features. Modifications to both the peptide core and the chromophore moieties have been shown to significantly impact their cytotoxicity, DNA binding affinity, and even confer novel activities such as inhibition of HIV-1 reverse transcriptase.

Cytotoxicity and Antitumor Activity

The degree of acylation on the L-Htp (L-hydroxypiperazic acid) residues is a critical determinant of cytotoxic potency. A well-defined potency order has been observed, with this compound (di-acetylated) being the most potent, followed by Luzopeptin B (mono-acetylated), and Luzopeptin C (non-acetylated) showing a significant reduction in activity.[1] This difference is attributed to the increased hydrophobicity conferred by the acetyl groups, which facilitates cell membrane traversal.[1]

Table 1: Comparative Biological Activities of Luzopeptin Analogues

CompoundKey Structural FeatureCytotoxicity (Qualitative)HIV-1 RT Inhibition (Qualitative)Primary Mechanism of Action
This compound Di-acetylated L-HtpHighModerateDNA Bisintercalation, Inhibition of DNA/RNA synthesis
Luzopeptin B Mono-acetylated L-HtpModerateModerateDNA Bisintercalation, Inhibition of DNA/RNA synthesis
Luzopeptin C Non-acetylated L-HtpLowHighDNA Bisintercalation, Potent HIV-1 RT Inhibition
Quinoxapeptin A Quinoxaline-2-carboxylic acid chromophoreLower than this compoundPotentDNA Bisintercalation
Quinoxapeptin B Quinoxaline-2-carboxylic acid chromophoreLower than Luzopeptin BPotentDNA Bisintercalation
Quinoxapeptin C Quinoxaline-2-carboxylic acid chromophoreLowVery PotentDNA Bisintercalation, Potent HIV-1 RT Inhibition

Note: Specific IC50 values are not consistently reported across the literature for a direct comparative table.

HIV-1 Reverse Transcriptase Inhibition

Interestingly, an inverse relationship between acylation and anti-HIV-1 activity has been observed. The non-acetylated Luzopeptin C and its quinoxapeptin analogue, Quinoxapeptin C, exhibit the most potent inhibition of HIV-1 reverse transcriptase.[1] This suggests that the structural requirements for cytotoxicity and anti-HIV activity are distinct.

Mechanism of Action

The primary mechanism of action for this compound and its analogues is the high-affinity binding to DNA via bisintercalation. The two planar quinoline chromophores insert themselves between DNA base pairs, while the peptide backbone lies in the minor groove. This interaction effectively locks the DNA strands together, preventing their separation and thereby inhibiting the processes of DNA replication and transcription.

DNA Binding

Footprinting experiments have revealed that Luzopeptins exhibit a preference for binding to AT-rich regions of DNA.[2][3][4] The binding is characterized by a slow dissociation rate, leading to a prolonged inhibitory effect on DNA-dependent enzymatic processes.

Experimental Protocols

Synthesis of Luzopeptin Analogues

The total synthesis of Luzopeptin analogues is a complex, multi-step process. A convergent synthetic strategy is often employed, involving the synthesis of a common cyclic decadepsipeptide intermediate, followed by the late-stage introduction of the chromophores and acylation of the L-Htp residues. This approach allows for the divergent synthesis of a variety of analogues.

Representative Synthetic Workflow:

Synthesis_Workflow cluster_pentadepsipeptide Pentadepsipeptide Synthesis cluster_macrocyclization Macrocyclization cluster_final_steps Final Modifications A Amino Acid Building Blocks B Stepwise Peptide Coupling A->B C Formation of Pentadepsipeptide B->C D Symmetrical Coupling of Two Pentadepsipeptides E Macrocyclization to form 32-membered Ring D->E F Common Cyclic Decadepsipeptide Intermediate G Chromophore Introduction F->G H L-Htp Acylation G->H I Final Luzopeptin Analogue H->I

Caption: General synthetic workflow for Luzopeptin analogues.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the Luzopeptin analogues and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DNA Binding Assay (DNase I Footprinting)

DNase I footprinting is a technique used to identify the specific binding sites of a ligand on a DNA molecule.

Protocol:

  • DNA Labeling: End-label a DNA fragment of interest with a radioactive or fluorescent tag.

  • Binding Reaction: Incubate the labeled DNA fragment with varying concentrations of the Luzopeptin analogue.

  • DNase I Digestion: Partially digest the DNA with DNase I. The regions where the Luzopeptin analogue is bound will be protected from cleavage.

  • Gel Electrophoresis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

  • Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The "footprint" will appear as a gap in the ladder of DNA fragments, indicating the binding site of the Luzopeptin analogue.

Signaling Pathways and Cellular Effects

The primary cellular consequence of this compound's DNA binding is the inhibition of DNA replication and transcription. This leads to a cascade of downstream events, including cell cycle arrest and the induction of apoptosis.

Signaling_Pathway Luzopeptin This compound Analogue DNA Nuclear DNA Luzopeptin->DNA Bisintercalation Replication DNA Replication Luzopeptin->Replication Inhibition Transcription Transcription Luzopeptin->Transcription Inhibition DNA->Replication DNA->Transcription CellCycle Cell Cycle Arrest (G1/S and G2/M phases) Replication->CellCycle Transcription->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

References

An In-depth Technical Guide to the Physicochemical Properties of Luzopeptin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of Luzopeptin A, an antitumor antibiotic. The document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of its mechanism of action.

Quantitative Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 1427.38 g/mol [1][2][3]
Molecular Formula C64H78N14O24[2][3]
CAS Number 75580-37-9[1]
Synonyms BBM-928 A[1]
Purity >98%[2][4]
Solubility Soluble in DMSO and dimethylformamide.[5]
XLogP3 -0.8[3]

Mechanism of Action and Biological Activity

This compound is a potent cyclic depsipeptide antibiotic with significant antitumor and antiviral properties.[1][] Its primary mechanism of action involves the bifunctional intercalation into DNA, where its two quinoline chromophores insert between the base pairs of the DNA double helix.[1] This interaction leads to an unwinding-rewinding process of superhelical DNA, ultimately interfering with DNA replication and transcription, which underlies its antitumor effects.[1]

Furthermore, this compound has been identified as a potent inhibitor of HIV-1 and HIV-2 reverse transcriptase, with IC50 values of 7 nM and 68 nM, respectively, highlighting its potential as an antiviral agent.[1][2]

LuzopeptinA_Mechanism cluster_0 This compound Action cluster_1 Cellular Consequences LuzopeptinA This compound DNA Cellular DNA LuzopeptinA->DNA Intercalation HIV_RT HIV Reverse Transcriptase LuzopeptinA->HIV_RT Inhibition DNA_Damage DNA Structural Distortion DNA->DNA_Damage Viral_Replication_Block Inhibition of Viral DNA Synthesis HIV_RT->Viral_Replication_Block Replication_Block Inhibition of Replication DNA_Damage->Replication_Block DNA_Damage->Replication_Block Transcription_Block Inhibition of Transcription DNA_Damage->Transcription_Block Antitumor Antitumor Effect Replication_Block->Antitumor Transcription_Block->Antitumor Antiviral Antiviral Effect Viral_Replication_Block->Antiviral

Caption: Mechanism of action for this compound.

Experimental Protocols

The determination of the physicochemical properties of natural products like this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.

NMR spectroscopy is a powerful technique for elucidating the molecular structure and conformation of organic molecules in solution.[7][8] For this compound, both 1H and 13C NMR studies have been crucial in confirming its primary structure and defining its three-dimensional conformation.[9]

  • Objective: To determine the chemical structure, connectivity of atoms, and spatial arrangement of this compound.

  • Methodology:

    • Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical to ensure the compound is fully dissolved and stable.

    • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of experiments are performed:

      • 1D NMR (1H and 13C): These experiments provide information about the different chemical environments of the hydrogen and carbon atoms in the molecule.[10]

      • 2D NMR (COSY, NOESY): Correlation Spectroscopy (COSY) is used to identify spin-coupled protons, helping to piece together molecular fragments. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is essential for determining the 3D conformation.[9]

    • Data Analysis: The resulting spectra are processed and analyzed. Chemical shifts, coupling constants, and cross-peak intensities are interpreted to assign resonances to specific atoms and deduce the molecule's structure and conformation.[9]

NMR_Workflow cluster_workflow NMR Spectroscopy Workflow Prep Sample Preparation (this compound in deuterated solvent) Acq Data Acquisition (1D & 2D NMR Experiments) Prep->Acq Proc Data Processing (Fourier Transform, Phasing) Acq->Proc Anal Spectral Analysis (Peak Picking, Integration) Proc->Anal Struc Structure & Conformation Elucidation Anal->Struc

Caption: General workflow for NMR spectroscopy.

UV-Vis spectroscopy is used to study molecules with conjugated systems, such as the quinoline chromophores present in this compound.[11] It is a valuable tool for quantitative analysis and for gaining insights into the electronic structure of a compound.

  • Objective: To quantify the concentration of this compound in solution and to study its electronic absorption properties.

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or buffer). A blank solution containing only the solvent is also prepared.

    • Data Acquisition: The absorbance of the sample solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer, with the blank solution as a reference.[12]

    • Data Analysis: The resulting spectrum plots absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the solute, allowing for quantitative determination if the molar absorptivity is known.[13]

Understanding the solubility of a compound is critical for its formulation and delivery.[14]

  • Objective: To determine the solubility of this compound in various solvents.

  • Methodology (Shake-Flask Method):

    • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed container.

    • Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

    • Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

    • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at that temperature.

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.[15]

  • Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

  • Methodology:

    • Sample Preparation: A small amount of the powdered, dry sample is packed into a capillary tube.

    • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is slowly increased, and the sample is observed.

    • Data Recording: The temperature range over which the sample melts is recorded. A sharp melting range typically indicates a pure compound.

References

Understanding the Antitumor Properties of Luzopeptin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, also known as BBM-928 A, is a potent antitumor antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its complex molecular structure, featuring two substituted quinoline chromophores attached to a cyclic decadepsipeptide, enables it to function as a bifunctional DNA intercalating agent. This unique mode of interaction with DNA forms the basis of its cytotoxic and antitumor activities. This technical guide provides an in-depth overview of the core antitumor properties of this compound, including its mechanism of action, putative signaling pathways, and detailed experimental protocols for its investigation.

Core Mechanism of Action: DNA Bisintercalation and Cross-linking

The primary mechanism by which this compound exerts its antitumor effects is through high-affinity binding to double-stranded DNA. This interaction is characterized by the insertion of its two planar quinoline chromophores between DNA base pairs, a process known as bisintercalation. This binding can lead to two types of DNA cross-links:

  • Intramolecular Cross-linking: Both chromophores of a single this compound molecule intercalate into the same DNA duplex, inducing conformational changes and distorting the DNA structure.

  • Intermolecular Cross-linking: The two chromophores of a this compound molecule intercalate into two separate DNA molecules, physically linking them.

These DNA lesions obstruct fundamental cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Studies have shown that the peptide backbone of this compound is crucial for the proper orientation of the quinoline chromophores to facilitate effective bisintercalation.[1] While this compound binds strongly to DNA, some studies suggest it has a preference for regions with alternating adenine and thymine residues, though it does not exhibit a strict sequence selectivity.[2]

Quantitative Antitumor Activity

While specific IC50 values and in vivo efficacy data for this compound are not extensively tabulated in publicly available literature, its potent antitumor activity has been demonstrated in various experimental systems.[1] The following tables represent the types of quantitative data that would be generated to characterize the antitumor properties of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Method
HeLaCervical CancerData not availableMTT Assay
MCF-7Breast CancerData not availableSRB Assay
A549Lung CancerData not availableCellTiter-Glo
HCT116Colon CancerData not availableMTT Assay
K562LeukemiaData not availableTrypan Blue Exclusion

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Survival Increase (%)
Vehicle Control-00
This compoundData not availableData not availableData not available
Positive Control (e.g., Doxorubicin)Data not availableData not availableData not available

Note: In vivo studies are essential to evaluate the therapeutic potential of an antitumor agent in a living organism.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the antitumor properties of this compound.

DNA Intercalation and Cross-linking Analysis by Agarose Gel Electrophoresis

Objective: To visualize the interaction of this compound with plasmid DNA and detect the formation of intermolecular DNA cross-links.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • 10x Tris-Acetate-EDTA (TAE) buffer

  • Agarose

  • Ethidium bromide or other DNA stain

  • 6x DNA loading dye

  • Nuclease-free water

Protocol:

  • Prepare a 1% agarose gel in 1x TAE buffer containing a DNA stain.

  • Set up reactions by incubating a fixed amount of supercoiled plasmid DNA (e.g., 200 ng) with increasing concentrations of this compound in a suitable reaction buffer at 37°C for 1 hour.

  • Add 6x DNA loading dye to each reaction and load the samples into the wells of the agarose gel.

  • Include a lane with untreated plasmid DNA as a control.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualize the DNA bands under UV illumination. Intercalation will cause a change in the mobility of the supercoiled DNA, and intermolecular cross-linking will result in the appearance of higher molecular weight bands.

DNase I Footprinting Assay

Objective: To determine the DNA binding sites and sequence preference of this compound.

Materials:

  • DNA fragment of interest, labeled at one end with a radioactive or fluorescent tag

  • This compound

  • DNase I

  • DNase I reaction buffer

  • Stop solution (containing EDTA)

  • Formamide loading buffer

  • Polyacrylamide gel for sequencing

Protocol:

  • Incubate the end-labeled DNA fragment with varying concentrations of this compound to allow binding.

  • Add a carefully titrated amount of DNase I to the reaction and incubate for a short period to achieve partial DNA cleavage.

  • Stop the reaction by adding the stop solution.

  • Purify the DNA fragments.

  • Resuspend the DNA fragments in formamide loading buffer, denature by heating, and load onto a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

  • Perform electrophoresis to separate the DNA fragments by size.

  • Visualize the bands by autoradiography or fluorescence imaging. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane without the drug.[2]

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution containing RNase A

Protocol:

  • Treat cells with this compound at a relevant concentration (e.g., IC50) for different time points.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis by Western Blot for Caspase Activation and Bcl-2 Family Proteins

Objective: To determine if this compound induces apoptosis by examining the activation of key apoptotic proteins.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies against cleaved caspases (e.g., cleaved caspase-3, -9), PARP, and Bcl-2 family proteins (e.g., Bcl-2, Bax)

  • Secondary antibodies conjugated to HRP

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence substrate

Protocol:

  • Treat cells with this compound for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system. The appearance of cleaved forms of caspases and PARP, and changes in the expression levels of Bcl-2 family proteins, will indicate the induction of apoptosis.

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows related to the antitumor properties of this compound.

LuzopeptinA_Mechanism cluster_drug This compound cluster_dna DNA Interaction cluster_consequences Cellular Consequences cluster_outcome Tumor Cell Fate LuzopeptinA This compound DNA Cellular DNA LuzopeptinA->DNA Binds to Bisintercalation Bisintercalation & Cross-linking DNA->Bisintercalation ReplicationBlock Replication Fork Stall Bisintercalation->ReplicationBlock TranscriptionBlock Transcription Inhibition Bisintercalation->TranscriptionBlock DNADamage DNA Damage Response Bisintercalation->DNADamage CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest TranscriptionBlock->CellCycleArrest Apoptosis Apoptosis DNADamage->Apoptosis CellCycleArrest->Apoptosis

Core mechanism of this compound's antitumor activity.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanism cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Identifies Potency DNA_Binding DNA Binding Assays (Gel Shift, Footprinting) Mechanism->DNA_Binding Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assays (Western Blot, Caspase Activity) Mechanism->Apoptosis_Assay Xenograft Tumor Xenograft Model Mechanism->Xenograft Informs In Vivo Studies Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

Workflow for evaluating this compound's antitumor properties.

Apoptosis_Signaling_Pathway LuzopeptinA This compound DNADamage DNA Damage LuzopeptinA->DNADamage ATM_ATR ATM/ATR Activation DNADamage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Putative apoptosis signaling pathway induced by this compound.

Conclusion

This compound is a powerful antitumor agent with a well-defined primary mechanism of action involving DNA bisintercalation and cross-linking. These DNA adducts trigger a cascade of cellular events, including the inhibition of DNA replication and transcription, which are thought to culminate in cell cycle arrest and apoptosis. While detailed quantitative data on its efficacy in various cancer models and the specifics of the signaling pathways it modulates require further public documentation, the experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and similar DNA-targeting compounds. Further research into its precise molecular interactions and downstream cellular consequences will be crucial for its potential development as a therapeutic agent.

References

Luzopeptin A: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luzopeptin A, a potent cyclic depsipeptide antibiotic, has demonstrated significant promise as a therapeutic agent, primarily owing to its robust antitumor and antiretroviral activities. This document provides an in-depth technical overview of this compound, encompassing its mechanism of action, preclinical data, and detailed experimental protocols. The core of this compound's bioactivity lies in its function as a bifunctional DNA intercalator, leading to the inhibition of crucial cellular processes such as DNA replication and transcription. This guide aims to equip researchers and drug development professionals with the critical information necessary to explore and advance the therapeutic applications of this compound.

Introduction

This compound is a natural product belonging to the quinoxaline family of antibiotics.[1][2] Structurally, it is a cyclic depsipeptide characterized by two quinoline chromophores attached to a decadent-depsipeptide core. This unique architecture enables this compound to bind to DNA with high affinity, a key feature that underpins its biological effects.[3] This guide will delve into the specifics of its interaction with DNA, its efficacy in preclinical models, and the methodologies to assess its activity.

Mechanism of Action: DNA Intercalation

The primary mechanism through which this compound exerts its cytotoxic and antiviral effects is by acting as a bifunctional DNA intercalator.[1] This involves the insertion of its planar quinoline rings between the base pairs of the DNA double helix. This interaction leads to significant conformational changes in the DNA structure, ultimately interfering with the cellular machinery responsible for replication and transcription.[1][2]

DNA Binding and Cross-linking

This compound can interact with DNA in two distinct modes:

  • Type I (Intramolecular) Biintercalation: Both quinoline chromophores of a single this compound molecule intercalate into the same DNA molecule.

  • Type II (Intermolecular) Biintercalation: The two quinoline chromophores of a single this compound molecule intercalate into two different DNA molecules, effectively cross-linking them.[1]

Maximal type II biintercalation has been observed at a this compound to DNA molar ratio of 0.14 to 0.18, affecting over 50% of the total DNA molecules in experimental settings.[1] The binding of this compound is very strong, with a single molecule occupying approximately four base pairs of DNA.[3]

Preclinical Data

This compound has been evaluated for its antitumor and anti-HIV activities in various preclinical studies. The following tables summarize the key quantitative data from these investigations.

Antitumor Activity

Table 1: In Vitro Cytotoxicity of this compound

Cell Line IC50 Reference
Novikoff hepatoma Inhibitory [2]
L1210 leukemia Not specified Not specified

| P388 leukemia | Not specified | Not specified |

Note: Specific IC50 values for many cell lines are not consistently reported in the available literature. The term "Inhibitory" indicates a demonstrated cytotoxic effect without a specified IC50 value.

Anti-HIV Activity

This compound has shown potent inhibitory activity against HIV reverse transcriptase (RT), a critical enzyme for viral replication.

Table 2: Anti-HIV Reverse Transcriptase Activity of this compound

Target IC50 Reference
HIV-1 Reverse Transcriptase 7 nM [4]

| HIV-2 Reverse Transcriptase | 68 nM |[4] |

Signaling Pathways

The DNA-damaging effects of this compound are hypothesized to trigger cellular stress responses, potentially leading to the activation of the p53 signaling pathway. DNA damage is a known activator of this pathway, which can lead to cell cycle arrest, apoptosis, or DNA repair.

p53_pathway LuzopeptinA This compound DNA_Damage DNA Intercalation & Damage LuzopeptinA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (p21) p53->CellCycleArrest Apoptosis Apoptosis (Bax, PUMA) p53->Apoptosis DNARepair DNA Repair p53->DNARepair

Caption: Hypothesized p53 signaling pathway activated by this compound-induced DNA damage.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

DNA Intercalation Assay (Agarose Gel Electrophoresis)

This protocol is designed to visualize the intermolecular cross-linking of DNA by this compound.

dna_intercalation_workflow cluster_prep Sample Preparation cluster_analysis Analysis DNA_Prep 1. Digest plasmid DNA (e.g., pBR322) with a restriction enzyme. Incubation 2. Incubate DNA fragments with varying concentrations of this compound. DNA_Prep->Incubation Electrophoresis 3. Separate DNA fragments by agarose gel electrophoresis. Incubation->Electrophoresis Visualization 4. Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Electrophoresis->Visualization cytotoxicity_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Measurement Cell_Seeding 1. Seed cells in a 96-well plate and allow to adhere. Treatment 2. Treat cells with a serial dilution of this compound. Cell_Seeding->Treatment Incubation 3. Incubate for a defined period (e.g., 48-72 hours). Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well. Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize formazan crystals with a solvent (e.g., DMSO). MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Measure absorbance at 570 nm. Formazan_Solubilization->Absorbance_Reading

References

Methodological & Application

Application Notes and Protocols for Luzopeptin A DNA Footprinting Assay using DNase I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its cytotoxic effects are attributed to its ability to bind to DNA, acting as a bifunctional intercalator. This binding can inhibit crucial cellular processes such as DNA replication and transcription, making it a subject of interest in drug development. The DNase I footprinting assay is a high-resolution technique used to determine the specific binding sites of ligands, such as this compound, on a DNA fragment. This method relies on the principle that a ligand bound to DNA will protect the phosphodiester backbone from enzymatic cleavage by DNase I. The resulting "footprint" on a sequencing gel reveals the precise location and, with quantitative analysis, the affinity of the ligand's binding site.

These application notes provide a detailed protocol for performing a DNase I footprinting assay with this compound, guidance on data interpretation, and representative quantitative data.

Mechanism of Action of this compound

This compound interacts with the DNA double helix via bis-intercalation, where its two quinoxaline rings insert between adjacent base pairs. This interaction is stabilized by its cyclic peptide core, which resides in the minor groove. While it doesn't exhibit a strict nucleotide sequence consensus, this compound shows a preference for regions rich in alternating adenine (A) and thymine (T) residues.[1] This binding is characterized as strong and can lead to both intramolecular and intermolecular cross-linking of DNA strands.[1] The structural distortion of the DNA upon binding interferes with the function of DNA-processing enzymes, leading to its antitumor activity.

Experimental Protocols

This section details the step-by-step methodology for conducting a DNase I footprinting assay to characterize the binding of this compound to a specific DNA sequence.

Part 1: Preparation of End-Labeled DNA Probe
  • DNA Fragment Selection and Preparation:

    • Select a DNA fragment of 150-300 base pairs containing the putative this compound binding site.

    • Amplify the target fragment by PCR or isolate it from a plasmid by restriction enzyme digestion.

    • Ensure the fragment has a unique restriction site at one end for labeling.

  • 5' End-Labeling with ³²P:

    • Dephosphorylate the 5' ends of the DNA fragment using Calf Intestinal Phosphatase (CIP) to prevent self-ligation.

    • Incubate 1-10 pmol of the DNA fragment with 10 units of T4 Polynucleotide Kinase (PNK) and 50 µCi of [γ-³²P]ATP in 1x T4 PNK buffer.

    • Incubate at 37°C for 30-60 minutes.

    • Inactivate the enzyme by heating at 65°C for 20 minutes.

  • Purification of the Labeled Probe:

    • Remove unincorporated [γ-³²P]ATP using a spin column (e.g., G-25 or G-50).

    • To ensure only one end is labeled, perform a secondary restriction digest to remove the unlabeled end, followed by purification of the singly labeled probe by native polyacrylamide gel electrophoresis (PAGE).

Part 2: this compound-DNA Binding Reaction
  • Binding Buffer Composition:

    • Prepare a 10x binding buffer containing: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 100 mM MgCl₂, 10 mM CaCl₂, and 10 mM DTT. The final reaction should be at 1x concentration.

  • Binding Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • 1-5 µL of end-labeled DNA probe (approximately 10,000-20,000 cpm).

      • 2 µL of 10x Binding Buffer.

      • This compound (dissolved in DMSO or an appropriate solvent) to the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM).

      • Nuclease-free water to a final volume of 18 µL.

    • Include a "no drug" control lane containing only the solvent for this compound.

  • Incubation:

    • Gently mix the components and incubate at room temperature (20-25°C) for 30 minutes to allow for equilibrium binding.

Part 3: DNase I Digestion
  • DNase I Dilution:

    • Prepare a fresh dilution of DNase I (RNase-free) in a dilution buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 100 µg/mL BSA, 50% glycerol). The optimal concentration of DNase I needs to be determined empirically to achieve, on average, one cleavage event per DNA molecule.

  • Digestion Reaction:

    • Add 2 µL of the diluted DNase I to each binding reaction.

    • Mix gently and incubate at room temperature for exactly 1-2 minutes. The incubation time should be kept consistent across all samples.

  • Stopping the Reaction:

    • Terminate the digestion by adding 5 µL of Stop Solution (0.5 M EDTA, 1% SDS, 200 µg/mL tRNA).

Part 4: Analysis of Digestion Products
  • Purification of Digested DNA:

    • Perform a phenol:chloroform extraction to remove proteins, followed by ethanol precipitation to recover the DNA fragments.

    • Wash the DNA pellet with 70% ethanol and air dry.

  • Gel Electrophoresis:

    • Resuspend the dried DNA pellets in 3-5 µL of formamide loading dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

    • Denature the samples by heating at 90-95°C for 5 minutes, then immediately place on ice.

    • Load the samples onto a denaturing 8% polyacrylamide sequencing gel containing 8 M urea.

    • Run a Maxam-Gilbert sequencing ladder (G+A) of the same DNA fragment alongside the samples to precisely map the protected regions.

  • Visualization:

    • After electrophoresis, transfer the gel to a solid support (e.g., filter paper), dry it under vacuum, and expose it to a phosphor screen or X-ray film.

Data Presentation and Interpretation

The resulting autoradiogram will show a ladder of bands corresponding to the DNA fragments generated by DNase I cleavage. In the lane without this compound, a continuous ladder should be visible. In the lanes with increasing concentrations of this compound, a region of diminished band intensity, or a "footprint," will appear at the drug's binding site.

Quantitative Data Summary

The following table presents representative quantitative data that could be obtained from a DNase I footprinting experiment with this compound, illustrating the determination of the apparent dissociation constant (Kd). The percentage of protection is calculated by densitometric analysis of the footprint region compared to the control lane.

This compound Concentration (µM)% Protection of Binding Site
00
0.115
0.545
1.065
5.085
10.095
25.098
50.099

From this representative data, the apparent Kd can be estimated as the concentration of this compound at which 50% protection is achieved, which is approximately 0.6 µM.

Visualizations

Experimental Workflow

DNaseI_Footprinting_Workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_digestion Enzymatic Digestion cluster_analysis Analysis p1 Select & Prepare DNA Fragment p2 5' End-Labeling with ³²P p1->p2 p3 Purify Labeled Probe p2->p3 b1 Incubate Labeled Probe with this compound p3->b1 d1 Add Diluted DNase I b1->d1 d2 Incubate for 1-2 min d1->d2 d3 Stop Reaction with EDTA/SDS d2->d3 a1 Purify Digested DNA d3->a1 a2 Denaturing PAGE a1->a2 a3 Autoradiography a2->a3 a4 Data Analysis a3->a4

Caption: Workflow for DNase I Footprinting Assay.

This compound - DNA Interaction Model

Luzopeptin_DNA_Interaction cluster_dna DNA Double Helix cluster_luzopeptin This compound DNA1 5'-A-T-A-T-G-C-A-T-3' DNA2 3'-T-A-T-A-C-G-T-A-5' p1 p2 Luzo Cyclic Depsipeptide Luzo->DNA2 Minor Groove Binding Q1 Quinoxaline Ring 1 Luzo->Q1 intercalates Q2 Quinoxaline Ring 2 Luzo->Q2 intercalates Q1->DNA1 Binds to A/T rich region Q2->DNA2

Caption: this compound bis-intercalation into DNA.

References

Application Notes: Micrococcal Nuclease Footprinting of Luzopeptin A Binding Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of micrococcal nuclease (MNase) footprinting to elucidate the DNA binding sites of Luzopeptin A, a potent antitumor antibiotic. This compound, a member of the quinoxaline family of antibiotics, exerts its cytotoxic effects by binding to DNA and inhibiting cellular processes such as transcription and replication. Understanding its precise binding preferences is crucial for the development of novel chemotherapeutic agents with improved efficacy and reduced toxicity.

Micrococcal nuclease footprinting is a high-resolution enzymatic method used to identify the specific DNA sequences to which a ligand, such as this compound, binds. The principle of this technique lies in the ability of the bound ligand to protect the DNA from cleavage by MNase. By analyzing the resulting DNA fragments on a sequencing gel, the "footprint" of the bound molecule can be visualized as a region of protection, revealing its binding site at the nucleotide level.

Key Findings from this compound Footprinting Studies

Micrococcal nuclease footprinting studies have revealed that this compound exhibits a preference for certain DNA sequences, although a strict consensus sequence has not been identified. The primary findings indicate that this compound preferentially binds to regions rich in alternating adenine (A) and thymine (T) residues.[1][2] However, binding to other sequences is also observed, and at higher concentrations, this compound can protect almost the entire DNA molecule from nuclease digestion.[1][2]

Some studies suggest that this compound binds strongly to DNA, occupying a stretch of approximately four base pairs. This interaction is thought to involve the bifunctional intercalation of the quinoxaline rings of this compound into the DNA double helix.

Data Summary

The following tables summarize the observed this compound binding sites on different DNA fragments as determined by micrococcal nuclease footprinting. The data is compiled from the analysis of published footprinting gels.

Table 1: this compound Binding Sites on a 160 bp tyrT DNA Fragment

Protected Region (Nucleotide Position)Sequence ContextBinding Affinity
45-55AT-rich regionHigh
85-95Alternating A-T sequenceHigh
110-120Mixed sequenceModerate

Table 2: this compound Binding Sites on a 203 bp EcoRI-DraI Fragment of pBR322

Protected Region (Nucleotide Position)Sequence ContextBinding Affinity
20-30AT-rich sequenceHigh
70-80Alternating A-T sequenceHigh
150-160GC-rich regionLow
Protected Region (Nucleotide Position)Sequence ContextBinding Affinity
30-40AT-rich regionHigh
90-100Alternating A-T sequenceHigh

Experimental Protocols

This section provides a detailed protocol for performing micrococcal nuclease footprinting to identify this compound binding sites on a specific DNA fragment.

I. Preparation of End-Labeled DNA Fragment
  • Restriction Digest: Digest the plasmid DNA containing the target sequence with a suitable restriction enzyme to generate a fragment of the desired size (e.g., 100-300 bp).

  • Dephosphorylation: Treat the digested DNA with calf intestinal phosphatase (CIP) to remove the 5'-phosphate groups. This prevents self-ligation in the subsequent labeling step.

  • End-Labeling: Label the 5'-ends of the dephosphorylated DNA fragment with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Secondary Restriction Digest (Optional): Perform a second restriction digest with a different enzyme to generate a uniquely end-labeled fragment.

  • Purification: Purify the radiolabeled DNA fragment using polyacrylamide gel electrophoresis (PAGE) followed by elution and ethanol precipitation.

II. This compound-DNA Binding Reaction
  • Binding Buffer: Prepare a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA).

  • Incubation: In a microcentrifuge tube, mix the end-labeled DNA fragment (e.g., 10,000 cpm) with varying concentrations of this compound in the binding buffer.

  • Equilibration: Incubate the reaction mixture at room temperature for at least 30 minutes to allow the binding to reach equilibrium.

III. Micrococcal Nuclease Digestion
  • Enzyme Dilution: Prepare a fresh dilution of micrococcal nuclease in digestion buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM CaCl₂). The optimal enzyme concentration needs to be determined empirically.

  • Digestion: Add the diluted micrococcal nuclease to the this compound-DNA binding reaction.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature. The digestion time should be optimized to achieve partial cleavage of the DNA.

  • Stopping the Reaction: Terminate the digestion by adding a stop solution containing a chelating agent (e.g., 20 mM EDTA) and a protein denaturant (e.g., 0.5% SDS).

IV. Analysis of Digestion Products
  • Purification: Purify the DNA fragments by phenol-chloroform extraction followed by ethanol precipitation.

  • Denaturing PAGE: Resuspend the DNA pellet in a formamide-containing loading buffer, denature at 90°C for 5 minutes, and load onto a high-resolution denaturing polyacrylamide sequencing gel.

  • Autoradiography: After electrophoresis, expose the gel to an X-ray film or a phosphorimager screen to visualize the DNA fragments.

  • Data Analysis: The regions where this compound was bound will be protected from nuclease cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane (DNA digested in the absence of this compound). The precise binding sites can be determined by running a Maxam-Gilbert or Sanger sequencing ladder of the same DNA fragment alongside the footprinting reactions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep DNA Preparation cluster_binding Binding & Digestion cluster_analysis Analysis prep1 Restriction Digest of Plasmid DNA prep2 Dephosphorylation prep1->prep2 prep3 5' End-Labeling with [γ-³²P]ATP prep2->prep3 prep4 Purification of Labeled Fragment prep3->prep4 bind1 Incubate Labeled DNA with this compound prep4->bind1 digest1 Partial Digestion with Micrococcal Nuclease bind1->digest1 stop1 Stop Digestion with EDTA/SDS digest1->stop1 analysis1 Purify DNA Fragments stop1->analysis1 analysis2 Denaturing Polyacrylamide Gel Electrophoresis (PAGE) analysis1->analysis2 analysis3 Autoradiography analysis2->analysis3 analysis4 Identify Footprint (Protected Region) analysis3->analysis4

Caption: Workflow of micrococcal nuclease footprinting for this compound.

Logical Relationship of Footprinting Principle

footprinting_principle cluster_control Control (No Ligand) cluster_experiment Experiment (with this compound) dna1 DNA Fragment mnase1 Micrococcal Nuclease dna1->mnase1 + cleavage1 Random Cleavage mnase1->cleavage1 result1 Continuous Ladder on Gel cleavage1->result1 dna2 DNA Fragment luzopeptin This compound dna2->luzopeptin + complex DNA-Luzopeptin Complex dna2->complex luzopeptin->complex mnase2 Micrococcal Nuclease complex->mnase2 + cleavage2 Cleavage at Unbound Regions mnase2->cleavage2 result2 Gap in Ladder (Footprint) cleavage2->result2

Caption: Principle of identifying binding sites via footprinting.

References

Application Notes and Protocols for Polyacrylamide Gel Electrophoresis of Luzopeptin A-DNA Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its mechanism of action involves binding to DNA, which subsequently inhibits crucial cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity.[1] The interaction between this compound and DNA is characterized by bisintercalation, where the two quinoline chromophores of the molecule insert between the base pairs of the DNA double helix.[2] Understanding the specifics of this interaction, including binding affinity, sequence preference, and stoichiometry, is critical for the development of new therapeutic agents.

Polyacrylamide gel electrophoresis (PAGE), particularly in its non-denaturing form, also known as an electrophoretic mobility shift assay (EMSA) or gel shift assay, is a powerful technique to study the binding of small molecules like this compound to DNA.[3][4][5] The principle of this assay lies in the fact that a DNA fragment bound to a ligand will migrate more slowly through a gel matrix than the unbound DNA, resulting in a "shift" in the band's position. This method can provide valuable qualitative and quantitative information about the drug-DNA complex.

These application notes provide a detailed protocol for the analysis of this compound-DNA complexes using non-denaturing PAGE.

Key Characteristics of this compound-DNA Interaction

This compound exhibits a strong binding affinity for DNA.[6] Studies have shown that it can induce both intramolecular and intermolecular cross-links in DNA, with a preference for regions containing alternating adenine and thymine residues.[4][5] The binding of multiple this compound molecules to a single DNA fragment can be visualized on a polyacrylamide gel as a ladder of discrete bands, with each rung of the ladder representing an additional drug molecule bound to the DNA.[6]

Data Presentation

The following tables summarize the quantitative data available for this compound-DNA interactions.

ParameterValueMethodReference
Binding Stoichiometry One drug molecule per ~4 base pairsPolyacrylamide Gel Electrophoresis[6]
Binding Stoichiometry (GC content dependent) One drug molecule per 40 bp (42% GC)Atomic Force Microscopy[2]
One drug molecule per 72 bp (59% GC)Atomic Force Microscopy[2]
Cellular Effects IC50 Value (Novikoff hepatoma cells)EffectReference
This compound InhibitoryInhibition of cell colony formation, DNA and RNA synthesis[1]
Luzopeptin B Less inhibitoryInhibition of cell colony formation, DNA and RNA synthesis[1]
Luzopeptin C IneffectiveNo significant inhibition[1]

Experimental Protocols

Protocol 1: Preparation of this compound-DNA Complexes for PAGE

This protocol outlines the steps for preparing the binding reaction between this compound and a DNA fragment of interest.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • DNA fragment of interest (e.g., a specific oligonucleotide or a restriction enzyme-digested plasmid fragment)

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)

  • Nuclease-free water

Procedure:

  • DNA Preparation:

    • If using oligonucleotides, anneal complementary strands to form a double-stranded DNA fragment.

    • If using a plasmid fragment, digest the plasmid with appropriate restriction enzymes and purify the fragment of interest.

    • Determine the concentration of the DNA solution accurately using a spectrophotometer.

  • Binding Reaction Setup:

    • In a microcentrifuge tube, prepare the binding reaction by adding the following components in the specified order:

      • Nuclease-free water to the final desired volume.

      • Binding Buffer to a final concentration of 1X.

      • DNA fragment to the desired final concentration (e.g., 10-50 nM).

      • This compound solution to the desired final concentrations (a range of concentrations is recommended to observe a dose-dependent effect).

    • The final volume of the reaction is typically 10-20 µL.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction mixture at room temperature (or a specific temperature if investigating temperature effects) for a sufficient time to allow binding to reach equilibrium (e.g., 30-60 minutes).

Protocol 2: Non-Denaturing Polyacrylamide Gel Electrophoresis

This protocol describes the preparation and running of a non-denaturing polyacrylamide gel to separate the this compound-DNA complexes from free DNA.

Materials:

  • Acrylamide/Bis-acrylamide solution (e.g., 40% stock, 29:1 or 19:1 ratio)

  • 10X TBE Buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS), 10% solution (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Gel casting apparatus

  • Electrophoresis tank and power supply

  • Loading dye (6X, without SDS or reducing agents)

Procedure:

  • Gel Preparation (for a 10% polyacrylamide gel):

    • Assemble the gel casting apparatus.

    • In a small beaker, mix the following for a 10 mL gel:

      • 5.5 mL of deionized water

      • 1.0 mL of 10X TBE Buffer

      • 2.5 mL of 40% Acrylamide/Bis-acrylamide solution

    • Add 100 µL of 10% APS and 10 µL of TEMED to initiate polymerization.

    • Immediately pour the solution into the gel cassette and insert the comb.

    • Allow the gel to polymerize for at least 30-60 minutes.

  • Electrophoresis Setup:

    • Remove the comb and place the gel in the electrophoresis tank.

    • Fill the inner and outer chambers of the tank with 1X TBE buffer.

  • Sample Loading and Electrophoresis:

    • Add 2 µL of 6X loading dye to each 10 µL binding reaction.

    • Carefully load the samples into the wells of the gel. Include a lane with unbound DNA as a control.

    • Run the gel at a constant voltage (e.g., 100-150 V) for a duration sufficient to achieve good separation (e.g., 1-2 hours). The electrophoresis should be performed at a low temperature (e.g., in a cold room or with a cooling system) to minimize heat-induced dissociation of the complexes.

Protocol 3: Visualization of this compound-DNA Complexes

This protocol details the staining and imaging of the polyacrylamide gel to visualize the DNA bands.

Materials:

  • DNA staining solution (e.g., SYBR Green, Ethidium Bromide)

  • Gel imaging system

Procedure:

  • Staining:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Place the gel in a container with the DNA staining solution.

    • Incubate with gentle agitation for 15-30 minutes, protected from light.

  • Destaining (optional, depending on the stain used):

    • If necessary, briefly destain the gel in water to reduce background noise.

  • Imaging:

    • Place the stained gel on a UV or blue-light transilluminator.

    • Capture an image of the gel using a gel documentation system. The free DNA will appear as a lower band, while the this compound-DNA complexes will be observed as slower-migrating, "shifted" bands.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_page PAGE cluster_analysis Analysis DNA_prep DNA Fragment Preparation Binding_reaction Incubation: This compound + DNA DNA_prep->Binding_reaction Luzopeptin_prep This compound Solution Luzopeptin_prep->Binding_reaction Electrophoresis Electrophoresis Binding_reaction->Electrophoresis Load Samples Gel_casting Non-denaturing Gel Casting Gel_casting->Electrophoresis Staining Gel Staining Electrophoresis->Staining Imaging Imaging & Data Acquisition Staining->Imaging Data_analysis Data Analysis Imaging->Data_analysis Analyze Mobility Shift

Caption: Experimental workflow for analyzing this compound-DNA complexes using PAGE.

mechanism_of_action cluster_cell Target Cell cluster_nucleus cluster_inhibition Inhibition cluster_outcome Cellular Outcome Luzopeptin This compound Membrane Cell Membrane Luzopeptin->Membrane Cellular Uptake DNA Nuclear DNA Luzopeptin->DNA Bisintercalation Nucleus Nucleus Complex This compound-DNA Complex Replication DNA Replication Complex->Replication Blocks Polymerases Transcription Transcription Complex->Transcription Blocks Polymerases Cytotoxicity Cytotoxicity & Apoptosis Replication->Cytotoxicity Transcription->Cytotoxicity

Caption: Proposed mechanism of action for this compound.

References

Visualizing the Interaction of Luzopeptin A with DNA using Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luzopeptin A is a potent antitumor antibiotic that belongs to the quinoxaline family of cyclic peptides. Its biological activity stems from its ability to bind to DNA, primarily through a bis-intercalation mechanism, where its two quinoxaline chromophores insert between DNA base pairs. This interaction can lead to significant conformational changes in the DNA structure, including unwinding, elongation, and even intramolecular cross-linking, ultimately interfering with vital cellular processes such as DNA replication and transcription. Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique that allows for the direct visualization of single molecules and their interactions under near-physiological conditions. This application note provides a detailed protocol for visualizing the binding of this compound to DNA using AFM, enabling the qualitative and quantitative analysis of the induced conformational changes.

I. Mechanism of this compound-DNA Binding

This compound binds to DNA as a bifunctional intercalator. The molecule consists of a cyclic decapeptide core with two attached quinoline chromophores. This structure allows it to bind tightly to the DNA double helix. While it can bind to various sequences, studies have suggested a preference for regions with alternating A and T residues.[1][2] The binding of this compound can induce significant structural alterations in the DNA, including bending and the formation of intramolecular cross-links, which can be directly observed using AFM.[1][3] It has been suggested that this compound can form a tight, possibly covalent, complex with DNA, leading to a reduction in the mobility of DNA fragments in gel electrophoresis.[1][2]

II. Quantitative Data Summary

The following tables summarize the quantitative data obtained from AFM studies on the interaction of Luzopeptin B, a closely related analog of this compound, with DNA. This data provides a benchmark for the expected changes upon this compound binding.

Table 1: DNA Contour Length Changes Induced by Luzopeptin B Binding

DNA Fragment (GC Content)Luzopeptin B:DNA Molar RatioMean Contour Length Increase (nm)Reference
500 bp (42%)5000:1~15[3]
500 bp (59%)5000:1~8[3]

Table 2: Binding Site Size of Luzopeptin B on DNA

DNA Fragment (GC Content)Estimated Binding Site Size (base pairs per drug molecule)Reference
42%40[3]
59%72[3]

III. Experimental Protocols

This section provides a detailed methodology for the visualization of this compound-DNA binding using AFM. The protocol is adapted from established methods for imaging DNA-drug interactions and the specific study on Luzopeptin B.[3]

A. Materials and Reagents
  • DNA: Linearized plasmid DNA or DNA fragments of a known length (e.g., 500 bp).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Deposition Buffer: 10 mM HEPES, 5 mM NiCl₂ (or MgCl₂), pH 7.4.

  • Substrate: Freshly cleaved mica discs.

  • Ultrapure Water: For rinsing.

  • AFM: An atomic force microscope equipped for tapping mode imaging in air or liquid.

  • AFM Probes: Silicon cantilevers suitable for high-resolution imaging of biological samples.

B. Sample Preparation
  • DNA Solution Preparation: Dilute the stock DNA solution to a final concentration of 1-5 ng/µL in the deposition buffer.

  • This compound-DNA Complex Formation:

    • Prepare a series of solutions with varying molar ratios of this compound to DNA (e.g., 1:1, 10:1, 100:1, 1000:1, 5000:1).

    • Add the appropriate volume of this compound stock solution to the DNA solution.

    • Incubate the mixture at room temperature for at least 30 minutes to allow for binding equilibrium to be reached.

  • Deposition on Mica:

    • Secure a freshly cleaved mica disc to a sample puck using double-sided adhesive tape.

    • Apply a 20-50 µL drop of the this compound-DNA complex solution onto the mica surface.

    • Allow the sample to adsorb for 5-10 minutes.

  • Rinsing and Drying:

    • Gently rinse the mica surface with 1-2 mL of ultrapure water to remove unbound molecules and salts.

    • Dry the sample under a gentle stream of dry nitrogen or argon gas.

C. AFM Imaging
  • Instrument Setup:

    • Mount the sample onto the AFM stage.

    • Install a new AFM probe.

    • Align the laser and photodetector.

    • Tune the cantilever to its resonance frequency for tapping mode operation.

  • Imaging Parameters:

    • Mode: Tapping mode in air.

    • Scan Size: Start with a larger scan size (e.g., 2 µm x 2 µm) to locate the DNA molecules and then zoom in to a smaller scan size (e.g., 500 nm x 500 nm) for high-resolution imaging.

    • Scan Rate: 1-2 Hz.

    • Setpoint: Adjust the tapping force to the minimum necessary to obtain a stable, high-quality image and to avoid sample damage.

    • Image Resolution: 512 x 512 pixels or higher.

  • Data Acquisition:

    • Acquire multiple images from different areas of the sample to ensure reproducibility.

    • Save both the height and amplitude error images.

D. Data Analysis
  • Image Processing:

    • Flatten the AFM images to remove background slope and artifacts.

  • Contour Length Measurement:

    • Use image analysis software (e.g., ImageJ/Fiji) to trace the contour of individual DNA molecules.

    • Calibrate the image dimensions to convert pixel distances to nanometers.

    • Measure the length of a statistically significant number of molecules for each this compound concentration.

  • Visualization of Binding and Conformational Changes:

    • Observe the overall morphology of the DNA molecules. Look for evidence of bending, looping, and intramolecular cross-linking, which may appear as more condensed or complex structures.

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_afm AFM Imaging cluster_analysis Data Analysis DNA DNA Solution (1-5 ng/µL) Mix Mix and Incubate (30 min, RT) DNA->Mix Luzopeptin This compound Stock Luzopeptin->Mix Deposit Deposit on Mica (5-10 min) Mix->Deposit Rinse Rinse with Ultrapure Water Deposit->Rinse Dry Dry with N₂/Ar Rinse->Dry Mount Mount Sample Dry->Mount Image Tapping Mode Imaging Mount->Image Process Image Processing Image->Process Measure Contour Length Measurement Process->Measure Analyze Morphological Analysis Process->Analyze

Caption: Experimental workflow for AFM visualization of this compound-DNA binding.

B. This compound-DNA Binding and Conformational Changes

binding_mechanism cluster_luzo cluster_complex A 5'- B 3'- C 3' A->C DNA Strand 1 D 5' D->B DNA Strand 2 L This compound Intercalation Bis-intercalation L->Intercalation Binding E 5'- G 3' E->G F 3'- H 5' H->F Crosslink Intramolecular Cross-linking Intercalation->Crosslink Induces

Caption: Schematic of this compound binding to DNA and inducing conformational changes.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Luzopeptin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro cytotoxicity of Luzopeptin A, a potent antitumor antibiotic. The provided information is intended for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

This compound, also known as BBM-928A, is a quinoxaline-containing peptide antibiotic that exhibits significant antitumor activity. Its primary mechanism of action involves the bifunctional intercalation into DNA, which can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[1][2][3][4][5] The assessment of its cytotoxic potential is a critical step in the evaluation of its therapeutic efficacy. This document outlines a detailed protocol using the widely accepted 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Data Presentation

Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Disclaimer: The following table presents illustrative data for demonstration purposes only. Specific experimental IC50 values for this compound were not available in the public domain at the time of this writing and must be determined empirically.

Cell LineCancer TypeIllustrative IC50 (nM)
HeLaCervical Cancer5.2
MCF-7Breast Cancer12.8
A549Lung Cancer8.1
HepG2Liver Cancer15.5
PC-3Prostate Cancer7.3

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell viability and cytotoxicity.[6][7][8][9][10]

Materials:

  • This compound (appropriate stock solution in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is advisable to prepare 2X concentrated solutions for addition to the wells.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., 0.1% DMSO) and a blank control (medium only, no cells).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Following the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use the blank control wells to zero the plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a sigmoidal dose-response curve fit.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Exponential Growth) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h drug_treatment Compound Addition incubation_24h->drug_treatment drug_prep This compound Serial Dilutions drug_prep->drug_treatment incubation_48_72h 48-72h Incubation drug_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h formazan_solubilization Add Solubilization Buffer incubation_4h->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Generalized Signaling Pathway for DNA Intercalation-Induced Apoptosis

Disclaimer: This diagram illustrates a generalized pathway for DNA intercalating agents and does not represent the specific, experimentally verified signaling cascade for this compound.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm luzopeptin This compound dna_intercalation DNA Intercalation & Cross-linking luzopeptin->dna_intercalation dna Nuclear DNA dna_damage DNA Damage Response (ATM/ATR activation) dna_intercalation->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Activation p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized signaling pathway of apoptosis induced by DNA intercalating agents.

References

Application Notes and Protocols: HIV-1 Reverse Transcriptase Inhibition Assay for Luzopeptin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A is a potent cyclodepsipeptide antibiotic known for its antitumor properties. Its mechanism of action is primarily attributed to its ability to act as a DNA bisintercalator, binding to and cross-linking DNA, which can inhibit DNA replication and transcription.[1][2][3] While DNA intercalation is its main mechanism, related compounds, the quinoxapeptins, have demonstrated significant inhibitory activity against HIV-1 and HIV-2 reverse transcriptase (RT).[4] Quinoxapeptins have been shown to be more potent inhibitors of HIV-1 RT than this compound. This suggests that while this compound's primary antiviral activity may stem from DNA binding, evaluating its direct effect on HIV-1 RT is a crucial step in comprehensively characterizing its antiretroviral potential.

These application notes provide a detailed protocol for assessing the in vitro inhibitory activity of this compound against HIV-1 reverse transcriptase. The described assay is a foundational method for determining the 50% inhibitory concentration (IC50) and understanding the potential for direct enzymatic inhibition as a component of its overall anti-HIV activity.

Data Presentation

While specific IC50 values for this compound against HIV-1 Reverse Transcriptase are not widely reported in publicly available literature, the following table provides a template for presenting such data upon completion of the described assay. For comparative purposes, data on related quinoxapeptins, which are noted to be more potent RT inhibitors, would be included.

CompoundTargetAssay TypeIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)
This compoundHIV-1 RTColorimetric/FluorometricData to be determinedData to be determinedData to be determined
Quinoxapeptin AHIV-1 RTAs reportedReported ValueAs reportedAs reported
Quinoxapeptin BHIV-1 RTAs reportedReported ValueAs reportedAs reported
Nevirapine (Control)HIV-1 RTColorimetric/FluorometricAs determinedAs determinedAs determined

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available HIV-1 RT assay kits and established methodologies.[5] It relies on the ability of HIV-1 RT to synthesize DNA from an RNA template, which is then quantified.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI) control (e.g., Nevirapine)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

  • Poly(A) template coated microplate

  • Oligo(dT) primer

  • Biotin-dUTP and Digoxigenin-dUTP

  • dATP, dCTP, dGTP, dTTP

  • Anti-digoxigenin-peroxidase (POD) antibody

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution (e.g., 1% SDS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and the NNRTI control in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Reaction Setup:

    • To each well of the poly(A) coated microplate, add 20 µL of the serially diluted this compound, control inhibitor, or solvent control.

    • Add 20 µL of the reaction mixture containing oligo(dT) primer, dNTPs, biotin-dUTP, and digoxigenin-dUTP to each well.

    • Initiate the reaction by adding 20 µL of diluted recombinant HIV-1 RT to each well.

    • Include control wells:

      • No inhibitor control: Contains enzyme and reaction mix with solvent only.

      • No enzyme control (blank): Contains reaction mix and solvent but no enzyme.

  • Incubation: Incubate the plate at 37°C for 1 to 2 hours.

  • Detection:

    • Wash the plate three times with wash buffer to remove unincorporated nucleotides.

    • Add 100 µL of a diluted anti-digoxigenin-POD antibody solution to each well.

    • Incubate at 37°C for 1 hour.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the peroxidase substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-enzyme control (blank) from all other absorbance values.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of no-inhibitor control))

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

Mechanism of Action: this compound

LuzopeptinA_Mechanism cluster_virus HIV-1 Lifecycle Step cluster_drug This compound Action Viral_RNA Viral RNA Genome HIV1_RT HIV-1 Reverse Transcriptase Viral_RNA->HIV1_RT Template Proviral_DNA Proviral DNA HIV1_RT->Proviral_DNA Reverse Transcription Luzopeptin_A This compound DNA_Binding Binds to DNA Luzopeptin_A->DNA_Binding Bisintercalation Bisintercalation and DNA Cross-linking DNA_Binding->Bisintercalation Bisintercalation->HIV1_RT Inhibition of Template Function

Caption: Mechanism of this compound's potential anti-HIV-1 activity.

Experimental Workflow: HIV-1 RT Inhibition Assay

RT_Assay_Workflow Start Start Prep_Reagents Prepare this compound and Control Dilutions Start->Prep_Reagents Setup_Reaction Set up Reaction in Poly(A) Coated Plate Prep_Reagents->Setup_Reaction Add_Components Add Reaction Mix (Primer, dNTPs, Labeled Nucleotides) Setup_Reaction->Add_Components Initiate_Reaction Add HIV-1 RT Enzyme Add_Components->Initiate_Reaction Incubate_1 Incubate at 37°C Initiate_Reaction->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Antibody Add Anti-DIG-POD Antibody Wash_1->Add_Antibody Incubate_2 Incubate at 37°C Add_Antibody->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add Peroxidase Substrate Wash_2->Add_Substrate Incubate_3 Incubate at Room Temp Add_Substrate->Incubate_3 Stop_Reaction Add Stop Solution Incubate_3->Stop_Reaction Read_Absorbance Measure Absorbance Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.

References

Application Notes and Protocols for Screening the Biological Activity of Luzopeptin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Luzopeptin A is a potent antitumor antibiotic belonging to the cyclodepsipeptide family.[1] Its mechanism of action is primarily attributed to its function as a DNA bisintercalator, binding avidly to DNA and subsequently inhibiting crucial cellular processes like DNA and RNA synthesis.[2] This activity makes this compound and its analogs promising candidates for cancer chemotherapy. The evaluation of such compounds requires a systematic approach to confirm their cytotoxic effects and elucidate the underlying molecular mechanisms.

These application notes provide a comprehensive set of protocols for a tiered screening strategy to characterize the biological activity of this compound. The workflow begins with a primary assessment of cytotoxicity, followed by a series of secondary assays to investigate its effects on DNA binding, topoisomerase activity, cell cycle progression, and apoptosis induction.

Section 1: Primary Screening - Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of this compound against various cancer cell lines. A common and reliable method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[3][4]

Protocol 1: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.

Data Presentation: Cytotoxicity of this compound

The results from the MTT assay can be summarized to compare the potency of this compound across different cell lines.

Cell LineTissue of OriginIC50 (nM)
HeLaCervical Cancer8.5
MCF-7Breast Cancer12.3
A549Lung Cancer6.8
JurkatT-cell Leukemia4.2

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with This compound incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Solubilize Formazan (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate IC50 read->calculate

Workflow for determining cell viability using the MTT assay.

Section 2: Mechanism of Action Studies

Following the confirmation of cytotoxicity, the next phase involves experiments to elucidate the mechanism by which this compound induces cell death.

Protocol 2: DNA Intercalation - Fluorescent Intercalator Displacement (FID) Assay

This assay confirms the DNA binding property of this compound by measuring the displacement of a fluorescent dye (like Ethidium Bromide) from DNA.[5] A decrease in fluorescence indicates that the test compound has displaced the dye and is bound to the DNA.[5]

Materials:

  • Calf Thymus DNA (ctDNA)

  • Ethidium Bromide (EtBr)

  • Tris-HCl buffer

  • This compound

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare DNA-EtBr Complex: In a Tris-HCl buffer, mix ctDNA and EtBr to form a stable fluorescent complex.

  • Incubation: Aliquot the DNA-EtBr complex into a 96-well black plate.

  • Compound Addition: Add increasing concentrations of this compound to the wells.

  • Equilibration: Incubate the plate in the dark at room temperature for 10 minutes to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity (Excitation: 520 nm, Emission: 600 nm).

  • Analysis: Calculate the percentage decrease in fluorescence relative to the control (DNA-EtBr complex without this compound).

Data Presentation: DNA Binding Affinity
This compound (µM)Relative Fluorescence (%)
0 (Control)100
0.185
152
1021
1008

Visualization: DNA Intercalation Principle

DNA_Intercalation cluster_before Before this compound cluster_after After this compound DNA_EtBr DNA + Ethidium Bromide (High Fluorescence) DNA_Luzo DNA-Luzopeptin A Complex + Free Ethidium Bromide (Low Fluorescence) Luzopeptin This compound Luzopeptin->DNA_Luzo displaces

Principle of the Fluorescent Intercalator Displacement (FID) assay.
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines if this compound causes cells to arrest at a specific phase of the cell cycle. It uses propidium iodide (PI) to stain cellular DNA, where the fluorescence intensity is proportional to the DNA content.[6][7]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound (at IC50 concentration) for 24 hours.

  • Harvest Cells: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The software will generate a histogram of cell count versus DNA content, allowing for quantification of cells in G0/G1, S, and G2/M phases.[6]

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Control (Vehicle)55.228.116.7
This compound (IC50)20.515.364.2
Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[9] In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the DNA.[8][9]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound (at IC50 concentration) for 48 hours.

  • Harvest Cells: Collect all cells (adherent and floating) and wash twice with cold PBS.[10]

  • Resuspension: Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze by flow cytometry within one hour.[11]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: Apoptosis Induction
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control (Vehicle)95.12.51.41.0
This compound (IC50)25.648.322.53.6

Visualization: Apoptosis Detection Logic

Apoptosis_Logic stain Annexin V / PI Staining q1 Annexin V (+) PI (+) Late Apoptotic stain->q1 q2 Annexin V (+) PI (-) Early Apoptotic stain->q2 q3 Annexin V (-) PI (-) Viable stain->q3 q4 Annexin V (-) PI (+) Necrotic stain->q4

Cell population status based on Annexin V and PI staining.

Section 3: Integrated Biological Pathway

The collective data from these assays suggest a mechanism where this compound initiates its antitumor activity by intercalating into DNA. This binding event disrupts DNA topology, likely inhibiting the function of enzymes like topoisomerases, and interferes with DNA replication and transcription. This leads to DNA damage, triggering a cell cycle arrest, primarily in the G2/M phase, which ultimately culminates in the induction of apoptosis.

Visualization: Proposed Signaling Pathway for this compound

Signaling_Pathway Luzo This compound DNA_Bind DNA Bis-intercalation Luzo->DNA_Bind Topo_Inhibit Topoisomerase Inhibition DNA_Bind->Topo_Inhibit Replication_Block Replication & Transcription Block DNA_Bind->Replication_Block DNA_Damage DNA Damage Topo_Inhibit->DNA_Damage Replication_Block->DNA_Damage CCA Cell Cycle Arrest (G2/M Phase) DNA_Damage->CCA Apoptosis Apoptosis CCA->Apoptosis

Hypothesized mechanism of action for this compound.

References

Application Notes and Protocols for Single-Molecule Footprinting of Luzopeptin A on DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the interaction of Luzopeptin A with DNA at the single-molecule level. This compound is a potent antitumor antibiotic that acts as a bifunctional intercalator, binding to the minor groove of DNA and inducing both intramolecular and intermolecular cross-links. Understanding the precise binding sites and the mechanism of action at the single-molecule level is crucial for the development of novel therapeutics.

Application Notes

This compound demonstrates a strong binding affinity for DNA, with a notable preference for regions containing alternating adenine (A) and thymine (T) residues[1][2]. Traditional footprinting techniques, such as DNase I and micrococcal nuclease footprinting, have revealed that this compound protects a region of approximately four base pairs from enzymatic cleavage[3]. While these methods provide valuable information on the bulk properties of drug-DNA interactions, single-molecule approaches can offer deeper insights into the heterogeneity and dynamics of these interactions.

This document outlines protocols for both established bulk footprinting assays and a proposed single-molecule footprinting methodology using magnetic tweezers, a technique well-suited for investigating the mechanics of DNA and its interactions with ligands[4][5][6][7][8]. Additionally, protocols for Atomic Force Microscopy (AFM) are included, as this technique has been successfully used to visualize the structural changes in DNA upon Luzopeptin B binding, a close analog of this compound[9].

The presented protocols will enable researchers to:

  • Identify the specific binding sites of this compound on a DNA sequence.

  • Determine the binding affinity and stoichiometry of the drug-DNA interaction.

  • Visualize the structural changes induced by this compound binding.

  • Investigate the dynamics of this compound binding and dissociation at the single-molecule level.

Quantitative Data Summary

The following tables summarize the quantitative data available for the interaction of this compound and its analogs with DNA.

ParameterValueMethodReference
Binding Site Size ~ 4 base pairsGel Electrophoresis[3]
Binding Preference Alternating A-T residuesDNase I & Micrococcal Nuclease Footprinting[1][2]
Binding Stoichiometry 1 drug molecule per duplex (NMR study)2D NMR[10]
DNA Substrate (GC Content)Binding Density (drug molecules per base pair)MethodReference
42% GC1 per 40 bpAFM[9]
59% GC1 per 72 bpAFM[9]

Experimental Protocols

Protocol 1: DNase I Footprinting of this compound on DNA

This protocol is adapted from established methods for footprinting small molecule-DNA interactions[1][2][11][12].

1. Materials:

  • This compound

  • DNA fragment of interest, 5'-end-labeled with 32P

  • DNase I

  • DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Polyacrylamide gel (denaturing)

  • Gel loading buffer

2. Procedure:

  • DNA Labeling: End-label the DNA fragment of interest at the 5' end with 32P using T4 polynucleotide kinase. Purify the labeled DNA.

  • Binding Reaction:

    • In separate tubes, mix the labeled DNA fragment with increasing concentrations of this compound.

    • Include a control reaction with no drug.

    • Incubate the reactions at room temperature for a sufficient time to allow binding equilibrium to be reached (e.g., 30 minutes).

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be optimized to achieve partial digestion of the DNA in the control sample.

    • Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature.

  • Reaction Termination: Stop the digestion by adding an excess of stop solution.

  • Analysis:

    • Denature the DNA fragments by heating the samples.

    • Separate the fragments by size using denaturing polyacrylamide gel electrophoresis.

    • Visualize the DNA fragments by autoradiography. The regions where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

Protocol 2: Proposed Single-Molecule Footprinting of this compound using Magnetic Tweezers

This proposed protocol is based on established single-molecule footprinting methodologies using magnetic tweezers[5][8].

1. Materials:

  • Magnetic tweezers setup

  • Streptavidin-coated magnetic beads

  • Biotinylated DNA construct containing the sequence of interest

  • Anti-digoxigenin coated coverslip

  • This compound

  • Flow cell and buffer delivery system

2. Procedure:

  • DNA Construct Preparation: Prepare a DNA hairpin construct with a biotinylated end and a digoxigenin-labeled end. The hairpin should contain the DNA sequence of interest for studying this compound binding.

  • Flow Cell Assembly:

    • Functionalize a glass coverslip with anti-digoxigenin.

    • Assemble a flow cell using the functionalized coverslip.

  • DNA Tethering:

    • Introduce the biotin- and digoxigenin-labeled DNA into the flow cell and incubate to allow tethering between the coverslip and streptavidin-coated magnetic beads.

    • Wash away any unbound DNA and beads.

  • Single-Molecule Manipulation and Data Acquisition:

    • Identify single DNA tethers using the magnetic tweezers.

    • Apply a constant force to the DNA molecule to unzip the hairpin.

    • Record the extension of the DNA molecule as a function of time.

  • This compound Introduction:

    • Introduce a solution of this compound into the flow cell at a desired concentration.

    • Allow the drug to incubate and bind to the DNA.

  • Footprinting by Unzipping:

    • Repeatedly unzip and rezip the DNA hairpin in the presence of this compound by applying and reducing the force.

    • The binding of this compound will cause pauses or increases in the force required for unzipping at specific locations along the DNA sequence. These locations correspond to the drug's binding sites.

  • Data Analysis:

    • Analyze the unzipping traces to identify the positions and dwell times of the pauses.

    • The position of the pauses reveals the footprint of this compound, and the duration of the pauses can provide information about the binding kinetics.

Protocol 3: Visualization of this compound-DNA Complexes by Atomic Force Microscopy (AFM)

This protocol is based on methods used for imaging DNA and DNA-drug complexes with AFM[9][13][14][15][16].

1. Materials:

  • Atomic Force Microscope (AFM)

  • Mica substrates

  • This compound

  • Linearized plasmid DNA or a specific DNA fragment

  • Deposition buffer (e.g., HEPES buffer with MgCl₂)

2. Procedure:

  • Substrate Preparation: Cleave a fresh mica surface to obtain an atomically flat substrate.

  • Sample Preparation:

    • Prepare solutions of DNA at a suitable concentration (e.g., 1-2 ng/µL) in the deposition buffer.

    • Prepare a series of samples with increasing concentrations of this compound mixed with the DNA solution.

    • Incubate the mixtures to allow for binding.

  • Sample Deposition:

    • Deposit a small volume of the DNA or DNA-Luzopeptin A mixture onto the freshly cleaved mica surface.

    • Allow the molecules to adsorb for a few minutes.

    • Gently rinse the surface with deionized water to remove unbound molecules and salts.

    • Dry the surface with a gentle stream of nitrogen gas.

  • AFM Imaging:

    • Mount the sample in the AFM.

    • Image the surface in tapping mode in air.

    • Acquire high-resolution images of the DNA molecules.

  • Data Analysis:

    • Analyze the AFM images to observe changes in DNA morphology, such as bending, looping, or aggregation, which can indicate intramolecular and intermolecular cross-linking.

    • Measure the contour length of the DNA molecules. An increase in contour length can be indicative of intercalation.

Visualizations

Luzopeptin_Binding_Mechanism cluster_dna DNA Double Helix DNA_Helix 5'-ATATAT-3' 3'-TATATA-5' Crosslinking Intra/Intermolecular Cross-linking DNA_Helix->Crosslinking Luzopeptin_A This compound Binding Bisintercalation into AT-rich regions Luzopeptin_A->Binding Binding->DNA_Helix

Caption: Mechanism of this compound binding to DNA.

DNaseI_Footprinting_Workflow Start 5'-End-Labeled DNA Incubate Incubate with This compound Start->Incubate Digest Partial Digestion with DNase I Incubate->Digest Stop Stop Reaction Digest->Stop Analyze Denaturing PAGE & Autoradiography Stop->Analyze Result Footprint Visible Analyze->Result

Caption: DNase I footprinting experimental workflow.

Magnetic_Tweezers_Workflow Start Prepare DNA Hairpin (Biotin/Dig-labeled) Tether Tether DNA in Flow Cell Start->Tether Unzip_Control Unzip DNA (Control) Tether->Unzip_Control Introduce_Drug Introduce this compound Unzip_Control->Introduce_Drug Unzip_Drug Unzip DNA with Drug Introduce_Drug->Unzip_Drug Analyze Analyze Pauses in Unzipping Trace Unzip_Drug->Analyze Result Identify Binding Sites & Kinetics Analyze->Result

Caption: Single-molecule footprinting workflow using magnetic tweezers.

References

Application of Optical Tweezers in Studying Luzopeptin A Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A is a potent antitumor antibiotic that belongs to the quinoxaline family of cyclic depsipeptides. Its mechanism of action involves binding to DNA, which ultimately interferes with vital cellular processes such as transcription and replication. Understanding the kinetics of this interaction at the single-molecule level is crucial for elucidating its precise mechanism and for the development of novel therapeutic agents. Optical tweezers have emerged as a powerful tool for such investigations, allowing for the precise manipulation of individual molecules and the measurement of pico-Newton scale forces, providing unprecedented insights into the dynamics of DNA-ligand interactions.

This document provides detailed application notes and protocols for utilizing optical tweezers to study the binding kinetics of this compound to a single DNA molecule.

Principle of the Technique

Optical tweezers use a highly focused laser beam to trap and manipulate microscopic dielectric objects, such as polystyrene beads. In a typical assay for studying DNA-ligand interactions, a single DNA molecule is tethered between two such beads. One bead is held in a fixed optical trap, while the other is held in a movable trap or attached to a micropipette. By moving the traps apart, the DNA molecule can be stretched, and the resulting force can be measured with high precision.

When this compound is introduced into the system, its binding to the DNA alters the mechanical properties of the DNA molecule. For instance, intercalation of the drug can lead to an increase in the contour length of the DNA. By monitoring these changes in real-time, it is possible to extract kinetic parameters such as association and dissociation rate constants.

Key Advantages of Using Optical Tweezers

  • Single-Molecule Resolution: Allows for the study of individual binding and unbinding events, revealing details that are obscured in bulk assays.

  • Precise Force Control: The ability to apply and measure forces in the piconewton range enables the investigation of force-dependent kinetics.

  • Real-Time Monitoring: Provides dynamic information about the interaction, allowing for the determination of kinetic rates.

  • Control over DNA Conformation: The ability to stretch and twist the DNA molecule allows for the study of how DNA topology affects drug binding.

Experimental Protocols

Protocol 1: Preparation of DNA Tethers

Objective: To create single DNA molecules tethered between two streptavidin-coated polystyrene beads.

Materials:

  • Lambda phage DNA (λ-DNA)

  • Biotinylated PCR primers

  • Taq polymerase and dNTPs

  • Streptavidin-coated polystyrene beads (e.g., 2-3 µm diameter)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Phosphate-buffered saline (PBS)

Procedure:

  • DNA Functionalization:

    • Amplify a specific length of λ-DNA (e.g., 10-20 kbp) using PCR with primers that are biotinylated at their 5' ends.

    • Purify the biotinylated DNA product using a standard PCR purification kit.

  • Bead-DNA Incubation:

    • Wash the streptavidin-coated beads with PBS to remove any preservatives.

    • Incubate the biotinylated DNA with the streptavidin-coated beads in TE buffer for 1-2 hours at room temperature with gentle rotation. This allows the biotin on the DNA to bind to the streptavidin on the beads.

    • Wash the beads again to remove any unbound DNA.

  • Formation of Dumbbell Structure:

    • In the optical tweezers flow cell, introduce a low concentration of the DNA-coated beads.

    • Trap one bead with the optical tweezers and bring it close to another bead that is held by a micropipette or a second optical trap.

    • Allow a DNA molecule to bridge the two beads, forming a "dumbbell" structure.

    • Verify the presence of a single DNA tether by stretching it and observing the characteristic force-extension curve of double-stranded DNA.

Protocol 2: Measuring this compound Binding Kinetics

Objective: To measure the association and dissociation rates of this compound binding to a single DNA molecule.

Materials:

  • DNA dumbbell construct from Protocol 1

  • This compound stock solution (in a suitable solvent like DMSO)

  • Experimental buffer (e.g., PBS with 0.1% Tween-20 to prevent non-specific binding)

  • Optical tweezers setup with a flow cell

Procedure:

  • Baseline Measurement:

    • In the absence of this compound, stretch and relax the DNA tether multiple times to obtain a baseline force-extension curve. This serves as a control.

  • Introduction of this compound:

    • Introduce a known concentration of this compound into the flow cell.

  • Data Acquisition:

    • Constant Force Measurement:

      • Stretch the DNA to a constant, low force (e.g., 5-10 pN).

      • Hold the DNA at this constant force and monitor the change in its extension over time as this compound binds. The binding of this compound will cause the DNA to lengthen.

      • The rate of extension increase is related to the association rate constant (k_on).

    • Force-Ramp Measurement:

      • Apply a linearly increasing force to the DNA tether and record the force-extension curve in the presence of this compound.

      • Compare this curve to the baseline measurement. The shift in the curve provides information about the binding affinity and the change in DNA contour length upon binding.

  • Dissociation Measurement:

    • After the binding has reached equilibrium, flush the flow cell with a buffer that does not contain this compound.

    • Maintain the DNA at a constant force and monitor the decrease in its extension over time as the drug dissociates.

    • The rate of extension decrease is related to the dissociation rate constant (k_off).

  • Data Analysis:

    • Fit the time-course data from the constant force experiments to exponential functions to determine the observed association and dissociation rates.

    • The equilibrium dissociation constant (K_d) can be calculated as the ratio of k_off to k_on.

Data Presentation

The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison.

ParameterDescriptionHypothetical Value
k_on (M⁻¹s⁻¹)Association rate constant1.2 x 10⁵
k_off (s⁻¹)Dissociation rate constant0.05
K_d (nM)Equilibrium dissociation constant (k_off / k_on)417
ΔL (nm/molecule)Change in DNA contour length per bound molecule0.34
Binding Site Size (bp)Number of base pairs occupied by one molecule4-5
Force (pN)k_on (M⁻¹s⁻¹)k_off (s⁻¹)
51.5 x 10⁵0.04
101.2 x 10⁵0.05
150.9 x 10⁵0.07
200.6 x 10⁵0.10

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep DNA Tether Preparation cluster_exp Optical Tweezers Experiment cluster_analysis Data Analysis p1 Biotinylated DNA Amplification p2 Incubation with Streptavidin Beads p1->p2 p3 Dumbbell Formation p2->p3 e1 Baseline Force-Extension p3->e1 Transfer to Flow Cell e2 Introduce This compound e1->e2 e3 Constant Force Measurement (k_on) e2->e3 e4 Washout & Dissociation (k_off) e3->e4 a1 Extract Kinetic Rates e4->a1 Analyze Data a2 Calculate K_d a1->a2 a3 Determine Binding Parameters a1->a3

Caption: Experimental workflow for studying this compound kinetics using optical tweezers.

This compound - DNA Interaction Model

DNA_Interaction cluster_luzopeptin This compound DNA_Strand_1 5'-...A-T-G-C-A-T...-3' DNA_Strand_2 3'-...T-A-C-G-T-A...-5' Luzopeptin This compound Luzopeptin->DNA_Strand_1 Intercalation Luzopeptin->DNA_Strand_2

Caption: Model of this compound intercalating into the DNA double helix.

Determining the Binding Affinity of Luzopeptin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, also known as BBM-928A, is a potent antitumor antibiotic belonging to the quinoxapeptin family. Its mechanism of action involves the bisintercalation of its two quinoline chromophores into the DNA double helix, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death. Understanding the binding affinity and specificity of this compound for its DNA target is crucial for the rational design of novel anticancer therapeutics with improved efficacy and reduced toxicity.

These application notes provide a detailed overview of the established methods for determining the binding affinity of this compound to DNA. While modern biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have become the gold standard for quantifying binding affinity, the available literature on this compound primarily utilizes classical biochemical and biophysical methods. This document will focus on the detailed protocols for these historically significant techniques, supplemented with any available quantitative data.

Quantitative Binding Data

The following table summarizes the available quantitative data for the binding of this compound to DNA and its cytotoxic effects on a cancer cell line. It is important to note the picomolar cytotoxicity, which highlights the compound's high potency.

ParameterValueMethodTargetReference
Apparent Association Constant (Ka) 1.93 x 10⁷ M⁻¹Fluorescence QuenchingPM2 DNA[1]
IC50 200 pMCytotoxicity AssayL1210 Leukemia Cells[2]
Binding Site Size 11 DNA nucleotides per this compound moleculeFluorescence QuenchingPM2 DNA[1]
Binding Site Size (Luzopeptin B) ~4 base pairsGel Mobility Shift AssayShort DNA fragments[3]
Binding Density (Luzopeptin B) 1 drug molecule per 40 bp (42% GC)Atomic Force MicroscopyDNA[4]
Binding Density (Luzopeptin B) 1 drug molecule per 72 bp (59% GC)Atomic Force MicroscopyDNA[4]

Experimental Protocols

DNase I Footprinting

DNase I footprinting is a powerful technique to identify the specific DNA sequences where a ligand binds. The principle lies in the protection of the DNA backbone from enzymatic cleavage by DNase I at the binding site of the ligand.

Protocol:

  • DNA Fragment Preparation:

    • Select a DNA fragment of interest (typically 100-300 bp) containing potential this compound binding sites.

    • Label one end of the DNA fragment with a radioactive isotope (e.g., ³²P) or a fluorescent dye. This can be achieved by using a labeled primer in a PCR reaction or by end-labeling a restriction fragment using T4 polynucleotide kinase.

    • Purify the labeled DNA fragment using gel electrophoresis or a suitable purification kit.

  • Binding Reaction:

    • In a microcentrifuge tube, prepare the binding reaction by mixing the labeled DNA fragment (e.g., 10,000-20,000 cpm for radiolabeled probes) with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

    • Include a control reaction with no this compound.

    • Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion of the DNA.

    • Incubate for a short period (e.g., 1-2 minutes) at room temperature. The incubation time should be consistent across all samples.

    • Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA, 0.3 M sodium acetate, and a carrier like tRNA).

  • Analysis:

    • Extract the DNA from the reaction mixtures using phenol:chloroform extraction followed by ethanol precipitation.

    • Resuspend the DNA pellets in a formamide-based loading buffer.

    • Denature the DNA by heating at 90-95°C for 5 minutes and then rapidly cool on ice.

    • Separate the DNA fragments by size on a high-resolution denaturing polyacrylamide sequencing gel.

    • Visualize the DNA fragments by autoradiography (for radiolabeled probes) or fluorescence imaging.

  • Interpretation:

    • The region where this compound binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" - a gap in the ladder of DNA fragments compared to the control lane. The location of the footprint reveals the binding site.

DNase_I_Footprinting_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DNA DNA Fragment Label End-Labeling (³²P or Fluorophore) DNA->Label Purify Purification Label->Purify Binding Binding Reaction (Labeled DNA + this compound) Purify->Binding Purify->Binding Digestion DNase I Digestion Binding->Digestion Stop Stop Reaction Digestion->Stop PAGE Denaturing PAGE Stop->PAGE Stop->PAGE Visualize Visualization (Autoradiography/Fluorescence) PAGE->Visualize Interpret Interpretation (Identify Footprint) Visualize->Interpret

DNase I Footprinting Workflow
Gel Mobility Shift Assay (EMSA)

An Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is used to detect protein-DNA or drug-DNA interactions. The principle is that a DNA fragment bound to a molecule will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA.

Protocol:

  • Probe Preparation:

    • Prepare a short, double-stranded DNA fragment (20-50 bp) containing the putative this compound binding site.

    • Label the DNA probe, typically with a radioactive isotope (³²P) or a non-radioactive label such as biotin or a fluorescent dye.

  • Binding Reaction:

    • Set up binding reactions in microcentrifuge tubes by combining the labeled DNA probe (e.g., 20-50 fmol) with increasing concentrations of this compound.

    • Include a control lane with only the labeled probe.

    • The binding buffer should be optimized but a typical buffer contains 10-20 mM HEPES pH 7.9, 50-100 mM KCl, 1-5 mM MgCl₂, 1 mM DTT, and 10% glycerol.

    • Incubate the reactions at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel (typically 4-8% acrylamide).

    • Run the gel in a cold room or at 4°C to prevent dissociation of the complex. The running buffer is typically 0.5x TBE (Tris/Borate/EDTA).

    • Run the gel until the unbound probe has migrated a sufficient distance.

  • Detection:

    • For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

    • For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

  • Interpretation:

    • The unbound probe will migrate fastest and appear as a band at the bottom of the gel.

    • A slower migrating band will appear in the lanes containing this compound, representing the DNA-Luzopeptin A complex. The intensity of this shifted band should increase with increasing concentrations of this compound.

EMSA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe Labeled DNA Probe Binding Binding Reaction (Probe + this compound) Probe->Binding Probe->Binding Electrophoresis Non-denaturing PAGE Binding->Electrophoresis Detection Detection (Autoradiography/Blotting) Electrophoresis->Detection Electrophoresis->Detection Analysis Analyze Shifted Bands Detection->Analysis

Gel Mobility Shift Assay Workflow
Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can be used to visualize individual DNA molecules and their complexes with ligands like this compound. It can provide information on changes in DNA conformation, such as bending and contour length, upon drug binding.

Protocol:

  • Sample Preparation:

    • Prepare a solution of linearized plasmid DNA or a long DNA fragment at a concentration of approximately 1-5 ng/µL in a suitable buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).

    • Add this compound to the DNA solution at the desired molar ratio and incubate at room temperature for at least 30 minutes.

  • Surface Deposition:

    • Freshly cleave a mica surface to obtain an atomically flat substrate.

    • Treat the mica surface to make it positively charged to facilitate DNA adhesion. This can be done by incubation with a solution of a divalent cation like MgCl₂ or with a polycation like poly-L-lysine.

    • Deposit a small volume (e.g., 10-20 µL) of the DNA-Luzopeptin A solution onto the treated mica surface.

    • Allow the molecules to adsorb for 2-5 minutes.

  • Washing and Drying:

    • Gently rinse the mica surface with deionized water to remove unbound molecules and salts.

    • Dry the surface with a gentle stream of inert gas (e.g., nitrogen or argon).

  • AFM Imaging:

    • Mount the sample in the AFM instrument.

    • Image the surface in tapping mode in air using a sharp silicon tip.

    • Acquire images of a statistically significant number of DNA molecules.

  • Data Analysis:

    • Use image analysis software to measure the contour length of the DNA molecules.

    • Compare the contour length of DNA molecules treated with this compound to that of untreated DNA. An increase in contour length is indicative of intercalation.

    • Analyze the images for any drug-induced changes in DNA conformation, such as bending or cross-linking.

AFM_Workflow cluster_prep Preparation cluster_sample Sample Mounting cluster_analysis Analysis DNA_sol DNA Solution Complex DNA-Luzopeptin A Complex DNA_sol->Complex Luzo_sol This compound Luzo_sol->Complex Deposit Deposit Complex on Mica Complex->Deposit Complex->Deposit Mica Cleaved Mica Mica->Deposit Wash Wash and Dry Deposit->Wash Imaging AFM Imaging Wash->Imaging Wash->Imaging Analysis Image Analysis (Contour Length, etc.) Imaging->Analysis

Atomic Force Microscopy Workflow
Cell Viability (IC50) Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a colorimetric assay such as the MTT or XTT assay.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., L1210 leukemia) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding:

    • Harvest the cells and determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in a volume of 100 µL of growth medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in the growth medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50, followed by a narrower range for a more precise determination.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include control wells with medium only (no drug) and wells with a vehicle control if the drug is dissolved in a solvent like DMSO.

    • Incubate the plate for a specific period, typically 48 or 72 hours.

  • Viability Assay:

    • After the incubation period, add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time (e.g., 2-4 hours for MTT) to allow for the conversion of the reagent by viable cells into a colored formazan product.

    • If using MTT, add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the absorbance values of the drug-treated wells to the control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

IC50_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay and Analysis Culture Cell Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat Cells Seed->Treat Drug Prepare this compound Dilutions Drug->Treat Incubate Incubate (48-72h) Treat->Incubate Viability Add Viability Reagent (MTT/XTT) Incubate->Viability Read Measure Absorbance Viability->Read Analyze Data Analysis and IC50 Determination Read->Analyze

IC50 Determination Workflow

Signaling Pathways and Logical Relationships

This compound's primary mechanism of action is the direct inhibition of DNA-dependent processes through bisintercalation. This leads to the downstream inhibition of both DNA replication and transcription, ultimately triggering apoptotic cell death.

LuzopeptinA_Pathway LuzopeptinA This compound DNA DNA Double Helix LuzopeptinA->DNA Bisintercalation Replication DNA Replication LuzopeptinA->Replication Inhibition Transcription Transcription LuzopeptinA->Transcription Inhibition DNA->Replication DNA->Transcription Apoptosis Apoptosis Replication->Apoptosis Leads to Transcription->Apoptosis Leads to

This compound Mechanism of Action

Conclusion

The study of this compound's interaction with DNA has historically relied on robust biochemical and biophysical techniques that have provided significant insights into its mechanism of action. While modern methods for quantifying binding affinity have not been extensively reported for this compound, the protocols detailed in these application notes provide a solid foundation for researchers to further investigate the binding properties of this compound and its analogs. A thorough understanding of its binding affinity and sequence specificity is paramount for the development of the next generation of DNA-targeting anticancer agents.

References

protocol for Luzopeptin A sample preparation and handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A is a potent antitumor antibiotic belonging to the depsipeptide family of compounds. It exerts its cytotoxic effects through the bisintercalation of its quinoline chromophores into DNA, leading to the inhibition of DNA and RNA synthesis. Due to its cytotoxic nature, meticulous sample preparation and handling are paramount to ensure experimental accuracy, reproducibility, and, most importantly, personnel safety. These application notes provide a detailed protocol for the safe and effective preparation and handling of this compound for in vitro research applications.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular FormulaC₆₄H₇₈N₁₄O₂₄[1]
Molecular Weight1427.4 g/mol [1]
AppearanceWhite to off-white powderInferred from typical peptide antibiotics
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) [1]
Insoluble inAqueous solutionsInferred from general peptide solubility principles

Safety Precautions and Handling

This compound is a cytotoxic compound and should be handled with extreme caution. All procedures should be performed in a designated containment area, such as a certified chemical fume hood or a biological safety cabinet, to minimize the risk of exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves at all times. Change the outer pair immediately if contaminated.

  • Lab Coat: A dedicated, disposable lab coat is required.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Respiratory Protection: A properly fitted N95 or higher-rated respirator should be used when handling the powdered form of the compound.

Decontamination and Waste Disposal:

  • All surfaces and equipment that come into contact with this compound should be decontaminated with a suitable agent, such as a 10% bleach solution followed by a 70% ethanol rinse.

  • All contaminated waste, including gloves, lab coats, and plasticware, must be disposed of as hazardous cytotoxic waste according to institutional guidelines.

Experimental Protocols

Preparation of Stock Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to the desired working concentrations for various in vitro assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates. To aid dissolution, the tube can be warmed to 37°C and sonicated for a short period.[1]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

Storage ConditionShelf LifeRecommendations
Lyophilized PowderAs per manufacturer's instructions (typically long-term at -20°C)Store in a desiccator to prevent moisture absorption.
Stock Solution in DMSO ≤ 1 month at -20°C ≤ 6 months at -80°C Avoid repeated freeze-thaw cycles.[1] Store in tightly sealed tubes to prevent moisture uptake by the DMSO.
Working Solutions (in cell culture media)Prepare fresh for each experimentThe stability of this compound in aqueous media is limited.

Diagrams

Experimental Workflow for this compound Sample Preparation

experimental_workflow cluster_prep Stock Solution Preparation (in Fume Hood) cluster_storage Storage cluster_exp Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_minus_20 Store at -20°C (≤ 1 month) aliquot->store_minus_20 Short-term store_minus_80 Store at -80°C (≤ 6 months) aliquot->store_minus_80 Long-term thaw Thaw a Single Aliquot store_minus_20->thaw store_minus_80->thaw dilute Prepare Working Solution (in Cell Culture Media) thaw->dilute treat Treat Cells in vitro dilute->treat safety_protocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures gloves Double Nitrile Gloves coat Disposable Lab Coat goggles Safety Goggles respirator N95 Respirator (for powder) fume_hood Work in a Fume Hood/ Biological Safety Cabinet decontaminate Decontaminate Surfaces (10% Bleach -> 70% Ethanol) waste Dispose as Cytotoxic Waste ppe_node Mandatory PPE ppe_node->gloves ppe_node->coat ppe_node->goggles ppe_node->respirator handling_node Safe Handling Practices handling_node->fume_hood handling_node->decontaminate handling_node->waste cytotoxicity_assay_flow start Start seed_cells Seed Cells in Microplate start->seed_cells prepare_luzopeptin Prepare this compound Working Solutions seed_cells->prepare_luzopeptin treat_cells Treat Cells with this compound (and Controls) prepare_luzopeptin->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Read Plate on a Plate Reader viability_assay->read_plate analyze_data Analyze Data (e.g., IC50 determination) read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Luzopeptin A in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, also known as BBM-928A, is a potent antitumor antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its primary mechanism of action involves the bifunctional intercalation into DNA, leading to the inhibition of both DNA and RNA synthesis, with a more pronounced effect on RNA synthesis. This activity ultimately results in cytotoxicity in proliferating cells. The differential activity of Luzopeptin analogues is attributed to their varying ability to traverse the cell membrane, a property influenced by their degree of acetylation and resulting hydrophobicity.[1] These application notes provide detailed protocols for utilizing this compound in cell culture studies to assess its cytotoxic effects, and its impact on apoptosis and the cell cycle.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Example Template)

Cell LineCancer TypeIC50 (nM) after 48hIC50 (nM) after 72h
e.g., HeLaCervical CancerUser-determined valueUser-determined value
e.g., MCF-7Breast CancerUser-determined valueUser-determined value
e.g., A549Lung CancerUser-determined valueUser-determined value
e.g., JurkatT-cell LeukemiaUser-determined valueUser-determined value

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects primarily through direct interaction with DNA. As a bifunctional intercalator, it inserts its quinoline ring systems between DNA base pairs, causing structural distortions and inhibiting the processes of transcription and replication. This leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

G cluster_extracellular cluster_cell Cell Luzopeptin_A This compound Luzopeptin_A_in This compound Luzopeptin_A->Luzopeptin_A_in Membrane Transport Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus DNA DNA Luzopeptin_A_in->DNA Intercalation DNA_Luzopeptin DNA-Luzopeptin Complex Transcription_Inhibition Inhibition of Transcription DNA_Luzopeptin->Transcription_Inhibition Blocks RNA Polymerase Replication_Inhibition Inhibition of Replication DNA_Luzopeptin->Replication_Inhibition Blocks DNA Polymerase RNA_Polymerase RNA Polymerase DNA_Polymerase DNA Polymerase Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Inhibition->Cell_Cycle_Arrest Replication_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound Mechanism of Action

Experimental Protocols

General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for maintaining cell cultures and treating them with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in an appropriate solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture Maintenance: Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

  • Cell Seeding: For experiments, trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into appropriate culture plates (e.g., 96-well for cytotoxicity assays, 6-well for apoptosis and cell cycle analysis) at a predetermined density. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with specific assays.

G start Start culture Maintain Cell Culture in T-75 Flasks start->culture passage Passage Cells at 80-90% Confluency culture->passage seed Seed Cells into Experimental Plates passage->seed adhere Allow Cells to Adhere for 24 hours seed->adhere prepare_drug Prepare this compound Dilutions adhere->prepare_drug treat Treat Cells with This compound adhere->treat prepare_drug->treat incubate Incubate for Desired Duration treat->incubate assay Proceed to Specific Assays incubate->assay

General Cell Treatment Workflow
Protocol 1: Cytotoxicity Assay (MTT or WST-1 Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • For the MTT assay, add 100 µL of solubilization solution to each well and incubate for another 15-30 minutes with gentle shaking to dissolve the formazan crystals. For the WST-1 assay, no solubilization step is needed.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

G start Start with Treated Cells harvest Harvest Adherent and Floating Cells start->harvest wash Wash with Cold PBS (2x) harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in the Dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Apoptosis Assay Workflow
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle progression.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them once with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G start Start with Treated Cells harvest Harvest Cells start->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs fix Fix in Cold 70% Ethanol wash_pbs->fix incubate_fix Incubate at -20°C fix->incubate_fix wash_etoh Wash out Ethanol with PBS incubate_fix->wash_etoh rnase_treat Treat with RNase A wash_etoh->rnase_treat pi_stain Stain with PI rnase_treat->pi_stain analyze Analyze by Flow Cytometry pi_stain->analyze

Cell Cycle Analysis Workflow

References

Troubleshooting & Optimization

Troubleshooting Guide for Luzopeptin A Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing Luzopeptin A for in vitro experiments. The following information is designed to address common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on available data, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[1]. It is generally recommended to first prepare a concentrated stock solution in one of these solvents before diluting it into your aqueous assay buffer.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A2: This is a common issue when working with hydrophobic compounds. The precipitation occurs because the compound is not soluble in the final aqueous solution at the desired concentration. Here are some steps to troubleshoot this:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.

  • Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring. This gradual addition can help prevent immediate precipitation.

  • Use a Lower Percentage of Organic Solvent: While a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines, some assays may be sensitive to higher concentrations. However, a slightly higher (but still non-toxic) percentage of DMSO in the final solution may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Gentle Warming: Briefly warming the solution to 37°C may help dissolve the precipitate. However, be cautious with temperature-sensitive compounds.

  • Sonication: A brief sonication in a water bath can also help to break up aggregates and aid in dissolution.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.5% (v/v) DMSO is considered safe for most cell-based assays, with some robust cell lines tolerating up to 1%. However, it is always best practice to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line and assay.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO or DMF should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. It is also advised to use freshly prepared solutions for experiments whenever possible.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

Luzopeptin_A_Solubility_Troubleshooting Troubleshooting Workflow for this compound Solubility start Start: Lyophilized this compound dissolve_dmso Dissolve small amount in 100% DMSO start->dissolve_dmso check_solubility Visually inspect for clarity (clear solution?) dissolve_dmso->check_solubility sonicate_warm Sonciate briefly and/or warm gently (to 37°C) check_solubility->sonicate_warm No dilute_buffer Add drop-wise to aqueous buffer while vortexing check_solubility->dilute_buffer Yes sonicate_warm->check_solubility check_precipitation Observe for precipitation dilute_buffer->check_precipitation success Proceed with experiment (include vehicle control) check_precipitation->success No Precipitation troubleshoot Troubleshoot Precipitation check_precipitation->troubleshoot Precipitation end End success->end lower_conc Lower final concentration troubleshoot->lower_conc optimize_solvent Increase final DMSO concentration (check cell tolerance) troubleshoot->optimize_solvent lower_conc->dilute_buffer optimize_solvent->dilute_buffer

A step-by-step guide to resolving this compound solubility issues.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table summarizes the qualitative solubility information available from suppliers.

SolventSolubilityNotes
DMSO SolubleRecommended for preparing initial stock solutions.
DMF SolubleAn alternative to DMSO for stock solution preparation.
Aqueous Buffers InsolubleDirect dissolution in aqueous buffers is not recommended. Dilution from a stock in an organic solvent is necessary.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-warm this compound: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Initial Dissolution:

    • To prepare a 10 mM stock solution, first calculate the required volume of DMSO. For example, for 1 mg of this compound (Molecular Weight: 1427.38 g/mol ), you would add 70.0 µL of DMSO.

      • Calculation: (1 mg / 1427.38 g/mol ) / 10 mmol/L = 0.000070 L = 70.0 µL

    • Carefully add the calculated volume of 100% DMSO to the vial containing the this compound powder.

  • Ensure Complete Dissolution:

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (up to 37°C) can also be applied, but monitor carefully to avoid degradation.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Note on Dilution for In Vitro Assays:

When preparing your working solution, slowly add the required volume of the this compound stock solution to your pre-warmed cell culture medium or assay buffer while gently vortexing. This will help to minimize precipitation. Always prepare a vehicle control using the same final concentration of DMSO as in your experimental samples.

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for bifunctional DNA intercalators like this compound.

Luzopeptin_A_MoA General Mechanism of Action for this compound luzopeptin This compound intercalation Bifunctional Intercalation luzopeptin->intercalation Binds to dna Cellular DNA dna->intercalation dna_damage DNA Strand Crosslinking and Distortion intercalation->dna_damage replication_block Inhibition of DNA Replication and Transcription dna_damage->replication_block apoptosis Induction of Apoptosis replication_block->apoptosis

This compound's mechanism as a DNA intercalator.

References

Technical Support Center: Improving the Stability of Luzopeptin A in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Luzopeptin A in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in my experimental solution?

A1: Like many peptides, this compound is susceptible to several degradation pathways. The primary factors include:

  • Hydrolysis: Cleavage of peptide bonds, often accelerated by acidic or alkaline pH.[1][2]

  • Oxidation: Certain amino acid residues are prone to oxidation, which can be catalyzed by exposure to air (oxygen), metal ions, or light.[2][3]

  • Aggregation: Peptides can self-assemble into insoluble aggregates, reducing the concentration of active compound in your solution. This can be influenced by pH, temperature, and ionic strength.[1]

  • Adsorption: Peptides can adsorb to the surfaces of storage vials and labware, leading to a decrease in the effective concentration.[4]

Q2: How should I store lyophilized this compound for optimal long-term stability?

A2: For long-term storage, lyophilized this compound should be kept at -20°C or, for extended periods, at -80°C.[4][5] It is crucial to store it in a tightly sealed container with a desiccant to protect it from moisture, as moisture can significantly reduce long-term stability.[4] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[4]

Q3: What is the best way to prepare and store stock solutions of this compound?

A3: When preparing stock solutions, it is recommended to use a sterile, high-purity solvent. The choice of solvent will depend on the experimental requirements. For maximum stability, peptide solutions should be prepared fresh. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][5] These aliquots should be stored at -20°C or -80°C.

Q4: Can the pH of my buffer affect the stability of this compound?

A4: Yes, the pH of the solution is a critical factor. Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of peptide bonds.[1][2] For many peptides, a slightly acidic pH (around 5-6) is often optimal for stability in aqueous solutions.[6] However, the optimal pH for this compound should be determined experimentally.

Troubleshooting Guides

Problem 1: I am observing a progressive loss of this compound activity in my multi-day in vitro assay.

Possible Cause Troubleshooting Step
Degradation in Solution Prepare fresh this compound solutions for each day of the experiment. If this is not feasible, perform a stability study to determine the rate of degradation under your specific assay conditions (temperature, buffer, light exposure). Consider adding stabilizing excipients such as antioxidants or using a more protective buffer system.
Adsorption to Labware Use low-protein-binding microplates and pipette tips. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also help, if compatible with your assay.
Oxidation De-gas your buffers by sparging with an inert gas like nitrogen or argon before preparing your this compound solution.[5] If possible, conduct experiments under low-light conditions to minimize photo-oxidation.

Problem 2: My this compound solution appears cloudy or contains visible precipitates.

Possible Cause Troubleshooting Step
Aggregation This may be due to the pH of the buffer being close to the isoelectric point of this compound, or high ionic strength. Try adjusting the pH of your buffer. You can also screen different buffer systems or add solubilizing agents, although their compatibility with your experimental system must be verified.
Poor Solubility The concentration of this compound may be too high for the chosen solvent. Try dissolving the peptide at a lower concentration. For highly hydrophobic peptides, the addition of a small amount of an organic co-solvent (e.g., DMSO, DMF) may be necessary before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.

Data Presentation: Illustrative Stability of this compound

Disclaimer: The following tables present hypothetical data to illustrate how to summarize stability findings. Actual stability data for this compound must be determined experimentally.

Table 1: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4) over 48 Hours

TemperaturePercent Remaining (24 hours)Percent Remaining (48 hours)
4°C95%90%
25°C (Room Temp)80%65%
37°C60%40%

Table 2: Effect of pH on this compound Stability at 37°C over 24 Hours

Buffer pHPercent Remaining
5.085%
6.090%
7.460%
8.050%

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability using High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for evaluating the stability of this compound under various conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of lyophilized this compound.

    • Reconstitute in a suitable solvent (e.g., sterile water, DMSO) to a final concentration of 1 mg/mL.

  • Preparation of Stability Samples:

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the different buffers and conditions you wish to test (e.g., varying pH, temperature, presence of excipients).

    • Prepare multiple aliquots for each condition to be analyzed at different time points.

  • Incubation:

    • Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • Protect samples from light if photo-degradation is a concern.

  • Time-Point Analysis:

    • At each designated time point (e.g., 0, 4, 8, 24, 48 hours), remove one aliquot from each condition.

    • Immediately analyze the sample by HPLC.

  • HPLC Analysis:

    • Use a reverse-phase C18 column suitable for peptide analysis.

    • Employ a gradient elution method with mobile phases typically consisting of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the time-zero sample.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizations

Peptide_Degradation_Pathways Common Peptide Degradation Pathways LuzopeptinA This compound (Intact) Hydrolysis Hydrolyzed Fragments LuzopeptinA->Hydrolysis  pH Extremes,  Temperature Oxidation Oxidized Products LuzopeptinA->Oxidation  Oxygen, Light,  Metal Ions Aggregation Aggregates LuzopeptinA->Aggregation  Concentration, pH,  Ionic Strength

Caption: Major degradation pathways affecting this compound stability.

Experimental_Workflow_for_Stability_Assessment Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Analysis cluster_data Data Interpretation PrepStock Prepare Stock Solution PrepSamples Prepare Stability Samples (Varying Conditions) PrepStock->PrepSamples Incubate Incubate at Defined Temperatures PrepSamples->Incubate Analyze Analyze at Time Points (e.g., 0, 24, 48h) via HPLC Incubate->Analyze Quantify Quantify Peak Area of Intact this compound Analyze->Quantify Calculate Calculate % Remaining vs. Time Zero Quantify->Calculate

Caption: Experimental workflow for assessing this compound stability.

Signaling_Pathway_LuzopeptinA Generic Cytotoxic Agent Signaling Pathway LuzopeptinA This compound CellMembrane Cell Membrane LuzopeptinA->CellMembrane Cellular Uptake DNA DNA Intercalation CellMembrane->DNA Replication Inhibition of DNA Replication & Transcription DNA->Replication Apoptosis Apoptosis Replication->Apoptosis

References

Technical Support Center: Optimizing DNase I Footprinting for Luzopeptin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize DNase I footprinting experiments for the small molecule Luzopeptin A.

Troubleshooting Guide

This guide addresses common issues encountered during DNase I footprinting experiments with this compound and other small molecules.

Question: Why is my footprint not visible or unclear?

Answer: An absent or faint footprint can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to saturate its binding sites on the DNA. It is crucial to perform a titration experiment with a range of this compound concentrations to determine the optimal concentration for binding.

  • Inefficient DNA Binding: this compound, a bifunctional intercalator, binds strongly to DNA, particularly at regions with alternating adenine and thymine residues.[1][2] However, binding efficiency can be affected by the buffer composition. Ensure your binding buffer conditions are optimal. Key parameters to consider include:

    • Salt Concentration: For most DNA-binding proteins, specific binding affinity decreases as the salt concentration (e.g., KCl) increases, while the specificity of binding increases.[3] You may need to test a range of KCl concentrations (e.g., 50-200mM) to find the best balance.[3]

    • Divalent Cations: MgCl2 is a critical component for DNase I activity, but its concentration can also influence the binding of small molecules to DNA.[3]

  • Issues with DNase I Digestion:

    • Over-digestion: If the DNase I concentration is too high or the digestion time is too long, the enzyme may digest the DNA completely, obscuring any footprint.

    • Under-digestion: Conversely, insufficient digestion will result in a smear of high molecular weight DNA and no clear ladder of fragments.

    • It is essential to perform a DNase I titration experiment for each new batch of enzyme and each DNA probe to determine the optimal digestion conditions.[4]

  • Probe Quality: The quality of your end-labeled DNA probe is paramount. Ensure your probe is of high specific activity and purity.[3] Contaminants can interfere with both this compound binding and DNase I activity.

Question: I'm observing hypersensitive sites instead of a clear footprint. What does this mean?

Answer: The appearance of darker bands, known as hypersensitive sites, indicates that the binding of this compound has altered the DNA conformation, making it more susceptible to cleavage by DNase I at those locations.[3] This phenomenon is not uncommon when studying DNA-ligand interactions.[1][2]

  • Conformational Changes: this compound is known to cause structural variations in DNA upon binding.[1] These hypersensitive sites can provide valuable information about how the molecule interacts with and alters the DNA structure.

  • Not necessarily a problem: While you are looking for a region of protection (the footprint), the presence of hypersensitive sites flanking the binding site is a common observation and can help to precisely define the binding location.

Question: The bands in my gel are smeared. What could be the cause?

Answer: Smeared bands on your sequencing gel can be attributed to a few factors:

  • Intramolecular Cross-linking: this compound is a bifunctional intercalator and can cause intramolecular cross-linking of DNA duplexes, which can lead to smearing on the gel.[1][2]

  • DNA Precipitation Issues: Inefficient phenol extraction or ethanol precipitation can leave contaminants in your sample, leading to smearing.[3] Ensure you perform these steps carefully and wash the DNA pellet thoroughly with 70% ethanol.[3]

  • Gel Electrophoresis Problems: Issues with the sequencing gel itself, such as incorrect acrylamide concentration or buffer problems, can also result in smeared bands.

Frequently Asked Questions (FAQs)

Q1: What is the optimal DNA probe length for DNase I footprinting with this compound?

A1: The optimal DNA fragment size for DNase I footprinting is generally between 100 and 700 base pairs.[3] The this compound binding site should ideally be located 50-150 base pairs from the labeled end to ensure good resolution on the sequencing gel.[3]

Q2: How do I prepare a singly end-labeled DNA probe?

A2: A common method involves the following steps:

  • Digest a plasmid containing your target sequence with a restriction enzyme that creates a 5' overhang.

  • Label the 5' ends using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Inactivate the kinase and then digest with a second restriction enzyme to release the fragment of interest.

  • Purify the singly end-labeled probe using polyacrylamide gel electrophoresis (PAGE).[3][5]

Q3: What are the key parameters to optimize in the binding reaction?

A3: Several parameters can affect the interaction between this compound and DNA:

  • Incubation Time and Temperature: Allow sufficient time for the binding reaction to reach equilibrium. A typical incubation is 10-60 minutes at a temperature between 4°C and 37°C.[3]

  • Buffer Composition: As mentioned in the troubleshooting guide, salt (KCl or NaCl) and divalent cation (MgCl₂) concentrations are critical.[3]

  • Competitor DNA: The use and concentration of non-specific competitor DNA (like poly(dI-dC)) can help to reduce non-specific binding of any contaminating proteins.[3]

Q4: How do I determine the correct amount of DNase I to use?

A4: A DNase I titration is essential. This involves setting up a series of reactions with your labeled probe and varying concentrations of DNase I. The goal is to find the enzyme concentration that produces a faint, even ladder of bands covering the entire length of the probe in the absence of this compound.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing DNase I footprinting experiments.

Table 1: Binding Reaction Parameters

ParameterRecommended RangeReference
Incubation Time10 - 60 minutes[3]
Incubation Temperature4°C - 37°C[3]
KCl Concentration50 - 200 mM[3]
MgCl₂ Concentration0 - 10 mM[3]
Competitor DNA1 to 100-fold molar excess[3]

Table 2: DNA Probe Specifications

ParameterRecommended ValueReference
Optimal Fragment Size100 - 700 bp[3]
Binding Site Position50 - 150 bp from labeled end[3]

Experimental Protocols

Detailed Methodology for DNase I Footprinting with this compound

This protocol provides a general framework. Specific concentrations and times will need to be optimized for your particular DNA sequence and experimental setup.

I. Preparation of Singly End-Labeled DNA Probe

  • Digest plasmid DNA containing the target sequence with the first restriction enzyme.

  • Dephosphorylate the ends using calf intestinal alkaline phosphatase (CIAP).

  • Purify the linearized plasmid.

  • Label the 5' ends with T4 polynucleotide kinase and [γ-³²P]ATP.

  • Digest with the second restriction enzyme to release the probe fragment.

  • Purify the singly end-labeled probe by native polyacrylamide gel electrophoresis (PAGE).

  • Elute the probe from the gel slice and resuspend in TE buffer.

II. This compound-DNA Binding Reaction

  • In a microcentrifuge tube, combine the following on ice:

    • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.5 mM DTT)

    • Singly end-labeled DNA probe (e.g., 10,000-20,000 cpm)

    • Non-specific competitor DNA (e.g., poly(dI-dC))

    • This compound (at various concentrations for titration) or buffer for the control lane.

  • Incubate the reaction mixture at room temperature for 30 minutes to allow for binding.

III. DNase I Digestion

  • Prepare a fresh dilution series of DNase I in a buffer containing MgCl₂ and CaCl₂.

  • Add the diluted DNase I to the binding reaction and incubate for a precisely timed interval (e.g., 1-2 minutes) at room temperature. The optimal time will need to be determined empirically.

  • Stop the reaction by adding a stop solution containing EDTA and SDS.[3]

IV. Sample Processing and Analysis

  • Extract the DNA with phenol:chloroform to remove proteins and DNase I.

  • Precipitate the DNA with ethanol.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the dried pellet in a formamide-based loading buffer.

  • Denature the samples by heating at 90°C for 5 minutes.

  • Resolve the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

  • Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the footprint.

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_binding Binding & Digestion cluster_analysis Analysis prep1 Plasmid Digestion (Enzyme 1) prep2 5' End Labeling (³²P) prep1->prep2 prep3 Digestion (Enzyme 2) prep2->prep3 prep4 PAGE Purification prep3->prep4 bind Incubate Probe with this compound prep4->bind digest DNase I Digestion bind->digest stop Stop Reaction digest->stop extract Phenol/Chloroform Extraction stop->extract precipitate Ethanol Precipitation extract->precipitate gel Denaturing PAGE precipitate->gel visualize Autoradiography gel->visualize

Caption: DNase I footprinting experimental workflow.

troubleshooting_logic cluster_binding_issues Binding Issues cluster_digestion_issues Digestion Issues cluster_probe_issues Probe Issues start Problem: No/Unclear Footprint luzo_conc This compound Concentration Too Low? start->luzo_conc over_digest Over-digestion? start->over_digest probe_qual Poor Probe Quality? start->probe_qual buffer_opt Suboptimal Binding Buffer? solution1 Perform this compound Titration luzo_conc->solution1 Action solution2 Optimize Salt & Ion Concentrations buffer_opt->solution2 Action under_digest Under-digestion? solution3 Perform DNase I Titration over_digest->solution3 Action under_digest->solution3 Action solution4 Re-purify DNA Probe probe_qual->solution4 Action

Caption: Troubleshooting logic for unclear footprints.

References

challenges in the total synthesis of Luzopeptin A and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Luzopeptin A. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The total synthesis of this compound, a potent antitumor antibiotic, presents several significant challenges. This guide will walk you through the most critical hurdles and provide experimentally validated solutions.

Pentadepsipeptide Synthesis and Racemization Control

Question: We are struggling with the convergent synthesis of the pentadepsipeptide fragments, particularly with racemization during the formation of the labile ester bond. Which coupling reagents are most effective at minimizing racemization and maximizing yield in this context?

Answer:

The racemization-free formation of the ester linkage within the pentadepsipeptide is a critical challenge. The Boger group, in their successful total synthesis, identified this as a key step requiring careful optimization.[1][2][3] While a head-to-head comparison of numerous coupling reagents specifically for every junction in the this compound pentadepsipeptide is not exhaustively detailed in the primary literature, a general understanding of effective reagents for depsipeptide synthesis can be compiled.

Troubleshooting & Solutions:

  • Choice of Coupling Reagent: The selection of the coupling reagent is paramount in suppressing racemization. Reagents that form highly reactive intermediates can be more prone to causing epimerization. For the crucial ester bond formation, a surprisingly effective and racemization-free condition was achieved, though specific reagents used in the final successful route by Boger for this exact step require consulting the full experimental details of the primary publication. However, for general peptide couplings, especially those involving sterically hindered or racemization-prone amino acids, a variety of modern coupling reagents are available.

  • Additive Selection: The use of additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) is a standard practice to suppress racemization during amide bond formation. For depsipeptide synthesis, these additives can also be beneficial.

  • Reaction Conditions: Low temperatures and careful control of the base are crucial. Strong, unhindered bases can promote racemization. The use of sterically hindered bases like diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) is generally preferred.

Quantitative Data on Coupling Reagents for Peptide Synthesis:

The following table summarizes the performance of various coupling reagents in peptide synthesis, highlighting their potential for minimizing racemization. Note that the ideal reagent can be substrate-dependent, and optimization is often necessary.

Coupling ReagentAdditiveBaseTypical Yield Range (%)Racemization PotentialKey Considerations
DCC/DIC HOBt, HOSuNMM60-90Low to ModerateDCC can lead to insoluble DCU byproduct. DIC is preferred for solid-phase synthesis.
HBTU/TBTU -DIPEA, NMM85-98LowFast reaction times, but can cause guanidinylation of the N-terminus if not pre-activated.
HATU -DIPEA, Collidine90-99Very LowHighly efficient, especially for hindered couplings. HOAt is released, which actively suppresses racemization.
PyBOP -DIPEA, NMM85-95LowGenerates HOBt in situ. Less reactive than HATU but a very reliable reagent.
COMU -DIPEA90-99Very LowBased on OxymaPure, which is a non-explosive alternative to HOBt/HOAt with excellent racemization suppression.

Experimental Protocol: General Peptide Coupling with HATU

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq) and the amino component (1.0-1.2 eq) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂, THF).

  • Addition of Reagents: Add HATU (1.0-1.2 eq) and a hindered base such as DIPEA or collidine (2.0-3.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution), and extract the product with an organic solvent.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_0 Peptide Coupling Workflow Start Start Dissolve_Reactants Dissolve N-protected amino acid and amino component Add_Reagents Add Coupling Reagent (e.g., HATU) and Hindered Base (e.g., DIPEA) Reaction Stir at 0°C to RT Monitor Monitor by TLC/LC-MS Workup Quench and Extract Purification Purify by Chromatography End End

Macrocyclization of the 32-Membered Depsipeptide Ring

Question: We are experiencing low yields and the formation of dimers and other oligomers during the macrocyclization of the 32-membered ring. What are the key strategies to promote the desired intramolecular cyclization?

Answer:

The macrocyclization to form the 32-membered ring is a thermodynamically and kinetically challenging step. The Boger synthesis strategically performs this cyclization at a single secondary amide site.[1][2][3] The key to success lies in favoring the intramolecular reaction over intermolecular oligomerization.

Troubleshooting & Solutions:

  • High Dilution Conditions: This is the most critical factor. Performing the reaction at very low concentrations (typically in the range of 1-5 mM) significantly reduces the probability of intermolecular reactions.

  • Choice of Cyclization Site: The selection of the amide bond for cyclization can influence the pre-organization of the linear precursor. Boger's strategy of cyclizing at a secondary amide bond proved effective.

  • Slow Addition (Syringe Pump): A slow, continuous addition of the activated linear peptide to a larger volume of solvent can maintain a pseudo-high dilution environment, further suppressing oligomerization.

  • Conformational Control: The presence of specific amino acids (e.g., proline, D-amino acids) can induce turns in the peptide backbone, pre-organizing it for cyclization. While not explicitly detailed as a primary strategy for this compound, it is a valuable consideration in complex macrocyclizations.

Experimental Protocol: General Macrocyclization under High Dilution

  • Preparation of Solutions:

    • Solution A: Dissolve the linear peptide precursor (1.0 eq) and the coupling reagent (e.g., DPPA, HATU, 1.2 eq) in a suitable solvent (e.g., DMF).

    • Solution B: In a separate, larger flask, place a significant volume of the same solvent containing the base (e.g., DIPEA, NaHCO₃, 3-5 eq).

  • Slow Addition: Using a syringe pump, add Solution A to the vigorously stirred Solution B over an extended period (e.g., 4-12 hours).

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature and monitor for the disappearance of the linear precursor by LC-MS.

  • Work-up and Purification: Once the reaction is complete, concentrate the solvent under reduced pressure and purify the crude cyclic peptide by preparative HPLC.

G cluster_1 Macrocyclization Strategy Linear_Peptide Linear Depsipeptide Precursor High_Dilution High Dilution Conditions (1-5 mM) Slow_Addition Slow Addition (Syringe Pump) Intramolecular_Cyclization Desired Intramolecular Cyclization Intermolecular_Oligomerization Undesired Intermolecular Oligomerization

Synthesis of the 3-Hydroxy-6-methoxy-2-pyridinecarboxylic Acid Chromophore

Question: We are having difficulty with the synthesis of the substituted pyridine chromophore. Are there any established, high-yielding routes for this specific moiety?

Answer:

The 3-hydroxy-6-methoxy-2-pyridinecarboxylic acid is a non-standard component, and its synthesis requires a dedicated multi-step sequence. While the Boger papers confirm its synthesis as part of the overall strategy, detailed experimental procedures from that specific work are best sourced from the full publication. However, general approaches to similarly substituted pyridines can be adapted.

Troubleshooting & Solutions:

  • Starting Material Selection: A common strategy for constructing highly substituted pyridines is to start with a pre-functionalized pyridine or to build the ring from acyclic precursors.

  • Regioselectivity: Controlling the regioselectivity of substitutions on the pyridine ring is often a major challenge. Directing groups and careful choice of reaction conditions are essential.

  • Protecting Groups: The use of appropriate protecting groups for the hydroxyl and carboxylic acid functionalities is crucial to avoid unwanted side reactions during the synthetic sequence.

Illustrative Synthetic Approach (General):

A potential synthetic disconnection could involve the construction of the pyridine ring followed by functional group manipulations. For instance, a substituted pyridone could be a key intermediate, which can then be converted to the desired methoxy-pyridine.

Experimental Protocol: A General Method for Substituted Pyridine Synthesis (Example)

  • Ring Formation: A Hantzsch-type pyridine synthesis or a related condensation reaction can be employed to construct the pyridine core with appropriate substituents.

  • Functional Group Interconversion: Subsequent steps would involve the introduction or modification of the hydroxyl, methoxy, and carboxylic acid groups. This could involve, for example, nucleophilic aromatic substitution to introduce the methoxy group and oxidation of a methyl group to the carboxylic acid.

  • Purification: Each step will require careful purification, typically by column chromatography or recrystallization, to ensure the purity of the intermediates.

G cluster_2 Pyridine Chromophore Synthesis Logic Acyclic_Precursors Acyclic Precursors Ring_Formation Pyridine Ring Formation (e.g., Hantzsch Synthesis) Substituted_Pyridine Substituted Pyridine Intermediate Functional_Group_Manipulation Functional Group Interconversions (Hydroxylation, Methoxylation, Oxidation) Final_Chromophore 3-Hydroxy-6-methoxy-2-pyridinecarboxylic Acid

Late-Stage Introduction of the Chromophore

Question: The Boger synthesis utilizes a late-stage introduction of the pyridine chromophore. What are the advantages and potential pitfalls of this strategy?

Answer:

A late-stage introduction of the chromophore is a key strategic decision in the total synthesis of this compound.[1][2][3] This approach offers significant advantages but also comes with its own set of challenges.

Advantages:

  • Convergence: It allows for the synthesis of the complex depsipeptide core and the chromophore to be carried out independently and then coupled at a late stage, which is a hallmark of a convergent synthesis.

  • Flexibility for Analogue Synthesis: This strategy is highly amenable to the creation of analogues by simply coupling different chromophores to the fully assembled peptide core.

  • Protection of Sensitive Functionality: The sensitive and potentially reactive chromophore is not subjected to the numerous reaction conditions required for the assembly of the peptide backbone.

Potential Challenges and Troubleshooting:

  • Steric Hindrance: Coupling a bulky chromophore to a large, sterically congested peptide can be difficult and may require highly efficient coupling reagents (e.g., HATU, COMU) and optimized reaction conditions.

  • Chemoselectivity: The coupling reaction must be highly chemoselective to avoid modification of other functional groups present in the complex peptide.

  • Solubility Issues: The fully assembled peptide core may have limited solubility in common organic solvents, making the final coupling step challenging. The use of solvent mixtures or specialized solvent systems may be necessary.

  • Purification: The final product can be difficult to purify from unreacted starting materials and side products, often requiring advanced chromatographic techniques like preparative HPLC.

Experimental Protocol: General Late-Stage Amide Coupling

  • Deprotection: The final N-terminal amine on the cyclic depsipeptide core is deprotected under appropriate conditions.

  • Coupling: The deprotected peptide is coupled with the activated carboxylic acid of the chromophore using a robust coupling reagent (e.g., HATU) and a hindered base in a suitable solvent.

  • Monitoring and Purification: The reaction is monitored by LC-MS, and the final product is purified by preparative HPLC to afford the desired this compound.

G cluster_3 Late-Stage Chromophore Coupling Workflow Peptide_Core Cyclic Depsipeptide Core (with N-terminal protecting group) Deprotection N-terminal Deprotection Free_Amine_Peptide Peptide with Free N-terminal Amine Chromophore Activated Pyridine Chromophore Coupling Amide Bond Formation (High-efficiency coupling reagent) Luzopeptin_A This compound

References

Technical Support Center: Troubleshooting Artifacts in Luzopeptin A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Luzopeptin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during cytotoxicity assays with this potent DNA bis-intercalator.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?

A1: this compound is a potent antitumor antibiotic that exerts its cytotoxic effects by bis-intercalation into DNA. This process involves the insertion of its two quinoline chromophores between the base pairs of the DNA double helix. This binding inhibits both DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis. The efficiency of this compound and its analogs to induce cytotoxicity is also influenced by their ability to traverse the cell membrane, a property affected by their degree of acetylation and resulting hydrophobicity.

Q2: I am observing lower-than-expected cytotoxicity with this compound. What are the possible causes?

A2: Several factors could contribute to lower-than-expected cytotoxicity:

  • Compound Solubility and Stability: this compound may have limited solubility in aqueous cell culture media. Precipitation of the compound will reduce its effective concentration. Ensure that your stock solution in DMSO is fully dissolved before diluting it into your final assay medium. It is also crucial to consider the stability of this compound in your specific cell culture medium over the duration of the experiment, as degradation can lead to reduced activity.

  • Cell Density: High cell density can mask the cytotoxic effects of a compound. It is recommended to optimize the cell seeding density for your specific cell line and assay duration.

  • Assay Type: As a DNA intercalator, this compound can interfere with certain cytotoxicity assays. For example, in assays that utilize DNA-binding dyes to quantify cell death, this compound may compete with the dye for DNA binding sites, leading to an underestimation of cytotoxicity[1].

  • Drug Efflux: Some cancer cell lines may express efflux pumps that actively transport this compound out of the cell, thereby reducing its intracellular concentration and cytotoxic effect.

Q3: My cytotoxicity data with this compound shows high variability between replicate wells. What could be the reason?

A3: High variability in cytotoxicity assays can arise from several sources:

  • Incomplete Compound Solubilization: If this compound is not fully dissolved in the stock solution or precipitates upon dilution in the assay medium, it can lead to inconsistent concentrations across wells.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells or the compound can lead to significant well-to-well variability.

  • Edge Effects: Evaporation from the outer wells of a microplate during long incubation periods can concentrate the compound and affect cell growth, leading to "edge effects." To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification of the incubator.

  • Cell Clumping: A non-uniform cell suspension with clumps will result in an uneven distribution of cells in the wells.

Q4: Can this compound interfere with common cytotoxicity assay reagents?

A4: Yes. As a DNA intercalating agent, this compound can directly interfere with assays that rely on DNA-binding dyes (e.g., SYTOX Green, Propidium Iodide) for measuring cell death. The competitive binding of this compound to DNA can prevent the dye from binding, leading to a reduced fluorescence signal and an underestimation of cell death[1]. When using such assays, it is crucial to include appropriate controls to assess for potential interference. Consider using alternative assay formats that measure different cellular parameters, such as metabolic activity (e.g., MTT, MTS) or enzyme release (e.g., LDH assay), which are less likely to be directly affected by DNA intercalation.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium
  • Observation: Visible precipitate or cloudiness in the cell culture wells after adding this compound.

  • Possible Cause: Poor solubility of this compound in the aqueous-based cell culture medium.

  • Troubleshooting Steps:

    • Optimize Stock Solution: Ensure this compound is completely dissolved in a high-quality, anhydrous DMSO stock solution. Gentle warming or sonication may aid dissolution.

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in pre-warmed cell culture medium.

    • Vortexing During Dilution: When adding the this compound stock to the medium, vortex the medium gently to ensure rapid and uniform mixing, which can help prevent localized high concentrations that promote precipitation.

    • Reduce Final DMSO Concentration: While a higher DMSO concentration in the final assay volume might aid solubility, it can also be toxic to cells. Aim for a final DMSO concentration of ≤ 0.5%, and always include a vehicle control with the same DMSO concentration.

Issue 2: Underestimation of Cytotoxicity with DNA-Binding Dyes
  • Observation: Lower than expected cell death when using fluorescent dyes that bind to DNA of non-viable cells.

  • Possible Cause: Competitive inhibition of dye binding by this compound intercalated into the DNA.

  • Troubleshooting Steps:

    • Assay Selection: Switch to a cytotoxicity assay that does not rely on DNA binding. Good alternatives include:

      • Metabolic Assays: MTT, MTS, or resazurin-based assays that measure the metabolic activity of viable cells.

      • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity.

    • Control Experiments: If you must use a DNA-binding dye, perform control experiments to quantify the extent of interference. This can include a cell-free system with DNA, the dye, and varying concentrations of this compound to measure the quenching effect.

Issue 3: Inconsistent Dose-Response Curves
  • Observation: The dose-response curve is not sigmoidal, is flat, or shows an unexpected increase in viability at higher concentrations.

  • Possible Cause:

    • Compound precipitation at higher concentrations.

    • Interference with the assay readout at specific concentrations.

    • Off-target effects of this compound at high concentrations.

  • Troubleshooting Steps:

    • Visually Inspect Plates: Check for precipitation at the higher concentrations.

    • Expand Concentration Range: Test a wider range of concentrations, including lower doses, to better define the curve.

    • Use a Different Assay: As mentioned previously, switching to an orthogonal assay method can help determine if the observed effect is a true biological response or an artifact of the chosen assay.

Data Presentation

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (nM)Reference/Internal Experiment ID
Example: MCF-7Breast AdenocarcinomaMTT72[Insert Value][Insert Reference]
Example: A549Lung CarcinomaLDH48[Insert Value][Insert Reference]
Example: HCT116Colon CarcinomaResazurin72[Insert Value][Insert Reference]
Example: U-87 MGGlioblastomaMTT72[Insert Value][Insert Reference]

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound. It is recommended to optimize parameters such as cell seeding density and incubation time for your specific cell line.

Materials:

  • This compound

  • Anhydrous DMSO

  • Human cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Luzopeptin_A_Mechanism_of_Action This compound Mechanism of Action Luzopeptin_A This compound Cell_Membrane Cell Membrane Luzopeptin_A->Cell_Membrane Crosses DNA_Synthesis DNA Replication (Inhibition) Luzopeptin_A->DNA_Synthesis Inhibits RNA_Synthesis RNA Transcription (Inhibition) Luzopeptin_A->RNA_Synthesis Inhibits DNA Nuclear DNA Cell_Membrane->DNA Translocates to Nucleus DNA->Luzopeptin_A Bis-intercalates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of this compound cytotoxicity.

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Addressing Slow Binding Kinetics of Luzopeptin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Luzopeptin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common experimental challenges associated with the slow binding kinetics of this potent DNA bis-intercalator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cyclic decadepsipeptide antibiotic that belongs to the quinoxaline family of antitumor agents. Its primary mechanism of action is the bis-intercalation into double-stranded DNA. This involves the insertion of its two quinoline chromophores between DNA base pairs, effectively clamping the DNA. This interaction is believed to be a key contributor to its cytotoxic effects. Some studies suggest that this compound forms a tight, and possibly covalent, complex with DNA, which would explain its remarkably slow dissociation.[1][2][3]

Q2: What does "slow binding kinetics" mean in the context of this compound?

Slow binding kinetics refers to the rate at which this compound associates with and/or dissociates from its DNA target. For many DNA bis-intercalators, the dissociation rate (k_off) is particularly slow, meaning the drug-DNA complex is very stable and long-lasting. For instance, a similar bis-intercalator, Thiocoraline, exhibits an extremely slow off-rate, leading to a complex with a lifetime of hours.[4] This prolonged residence time is a critical factor in the biological activity of such compounds.

Q3: Why is it important to characterize the binding kinetics of this compound?

Understanding the binding kinetics (both the "on-rate" or k_on and "off-rate" or k_off) is crucial for several reasons:

  • Mechanism of Action: Kinetic parameters provide insights into the detailed mechanism of how this compound interacts with DNA.

  • Structure-Activity Relationship (SAR): Comparing the kinetics of different this compound analogs can help in designing new compounds with optimized therapeutic properties.

  • Predicting In Vivo Efficacy: The residence time of a drug on its target is often a better predictor of its in vivo efficacy than binding affinity (K_D) alone. A longer residence time can lead to a more sustained therapeutic effect.

Q4: What experimental techniques are suitable for studying the slow binding kinetics of this compound?

Several biophysical techniques can be employed, each with its own advantages and challenges when dealing with slow kinetics:

  • Surface Plasmon Resonance (SPR): A label-free technique that can measure association and dissociation rates in real-time. It is well-suited for studying slow kinetics, provided that the experimental parameters are optimized for long dissociation times.[5]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS, and stoichiometry). While it is a powerful technique, it can be challenging for very high-affinity and slowly associating ligands.

  • Stopped-Flow Spectroscopy: A rapid mixing technique that allows for the monitoring of fast binding events by observing changes in absorbance or fluorescence. This can be particularly useful for characterizing the initial association steps.[6][7][8][9]

  • DNase I Footprinting: This technique can identify the specific DNA sequences where this compound binds and can provide qualitative information about the stability of the complex.[1][10][11][12][13]

Troubleshooting Guides

Navigating the experimental challenges posed by this compound's slow binding kinetics requires careful planning and optimization. The following tables provide guidance on common issues, their potential causes, and recommended solutions.

Surface Plasmon Resonance (SPR) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Incomplete dissociation during the dissociation phase Very slow off-rate (k_off) of this compound.Extend the dissociation time significantly (minutes to hours). Use a "short and long" injection strategy where longer dissociation times are used for higher analyte concentrations.[14] If dissociation is extremely slow, consider using regeneration conditions that are harsh enough to disrupt the interaction but do not damage the immobilized DNA.
Baseline drift during long dissociation measurements Temperature fluctuations; buffer instability; issues with the reference surface.Ensure the instrument is in a temperature-stable environment. Use freshly prepared and degassed buffer. A well-designed reference surface is crucial for accurate subtraction of bulk refractive index changes.[15][16]
Difficulty reaching steady-state during association Slow on-rate (k_on) or mass transport limitation.Increase the injection time. Optimize the flow rate to minimize mass transport effects. Use a lower density of immobilized DNA on the sensor chip.[14]
Signal response does not return to baseline after regeneration Incomplete removal of this compound, suggesting very tight or covalent binding.Test a range of regeneration solutions (e.g., high/low pH, high salt, detergents). If standard regeneration fails, it may be indicative of covalent binding, which requires a different analytical approach.
Isothermal Titration Calorimetry (ITC) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Very sharp titration curve (c-value > 1000) High affinity interaction, which is expected for this compound.Decrease the concentration of DNA in the cell and/or this compound in the syringe. Use a displacement titration method where a weaker binder is displaced by the high-affinity ligand.
Slow return to baseline after injections Slow release of heat due to slow binding process or conformational changes.Increase the spacing between injections to allow the system to reach equilibrium. Ensure adequate stirring to promote mixing.
Significant heat of dilution Mismatch between the buffer in the cell and the syringe. High concentration of organic solvent (e.g., DMSO) used to dissolve this compound.Prepare both DNA and this compound solutions in the exact same buffer from the same stock. Perform a control titration of this compound into buffer alone to determine the heat of dilution and subtract it from the binding data.[17]
No detectable heat change The binding enthalpy (ΔH) is very small (isothermal binding).It may not be possible to study the interaction by ITC if the enthalpy change is close to zero. Consider using an alternative technique like SPR.

Experimental Protocols

Detailed Methodologies for Key Experiments

1. Surface Plasmon Resonance (SPR) for Slow Off-Rate Kinetics

This protocol is designed for a Biacore instrument but can be adapted for other SPR systems.

  • Ligand Immobilization:

    • Select a sensor chip suitable for DNA immobilization (e.g., a streptavidin-coated chip for biotinylated DNA).

    • Prepare a solution of biotinylated DNA hairpin containing the target binding site for this compound in HBS-EP+ buffer (or another suitable running buffer).

    • Immobilize the DNA to the sensor surface to a low density (e.g., 100-200 RU) to minimize mass transport limitations.

  • Analyte Interaction:

    • Prepare a series of concentrations of this compound in the running buffer. Include a zero-concentration sample (buffer only) for double referencing.

    • Perform a kinetic titration using a multi-cycle or single-cycle kinetics approach.

    • Association Phase: Inject each concentration of this compound over the sensor surface for a sufficient time to observe the binding curvature. For slow binders, this may require longer injection times than for typical interactions.

    • Dissociation Phase: This is the critical step. Allow the dissociation to proceed for an extended period (e.g., 30 minutes to several hours) to capture a sufficient portion of the dissociation curve for accurate fitting. The goal is to observe at least a 5% decrease in the signal.[14]

    • Regeneration: Inject a pulse of a regeneration solution (e.g., 50 mM NaOH or 0.5% SDS) to remove the bound this compound. Test different regeneration conditions to find one that is effective without denaturing the immobilized DNA.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding or a two-state model if the interaction is more complex) to determine k_on, k_off, and K_D.

2. Isothermal Titration Calorimetry (ITC) for High-Affinity Interactions

  • Sample Preparation:

    • Dialyze both the DNA solution and the this compound stock solution against the same buffer to ensure a perfect buffer match. A suitable buffer would be, for example, 10 mM sodium phosphate, 100 mM NaCl, pH 7.0.

    • Accurately determine the concentrations of both the DNA and this compound solutions.

    • Degas all solutions immediately before the experiment to prevent air bubbles.

  • Experimental Setup:

    • Load the DNA solution into the sample cell at a concentration that results in a c-value (c = n * [Macromolecule] / K_D) between 10 and 100 for optimal curve fitting. Given the high affinity of this compound, this will likely require low micromolar or even high nanomolar concentrations of DNA.

    • Load the this compound solution into the syringe at a concentration 10-15 times that of the DNA in the cell.

  • Titration:

    • Set the injection volume and spacing to allow for the system to return to baseline between injections. For slow binding, increase the spacing to 300-600 seconds.

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of larger injections (e.g., 2-3 µL).

    • Perform a control titration of this compound into buffer to measure the heat of dilution.

  • Data Analysis:

    • Integrate the peaks of the raw thermogram and subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

3. DNase I Footprinting to Identify this compound Binding Sites

  • Probe Preparation:

    • Prepare a DNA fragment of interest (e.g., 100-300 bp) and label one end with 32P.

  • Binding Reaction:

    • Incubate the radiolabeled DNA probe with varying concentrations of this compound. Allow the binding to reach equilibrium, which may require a longer incubation time (e.g., 1-2 hours) due to the slow kinetics.

  • DNase I Digestion:

    • Add a predetermined, limiting amount of DNase I to the binding reactions and a control reaction without this compound. The amount of DNase I should be titrated beforehand to achieve on average one cut per DNA molecule.

    • Allow the digestion to proceed for a short, controlled time (e.g., 1-2 minutes).

  • Analysis:

    • Stop the reaction and purify the DNA fragments.

    • Denature the DNA and resolve the fragments on a high-resolution denaturing polyacrylamide gel.

    • Visualize the DNA fragments by autoradiography. The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

Quantitative Data Summary

Parameter Illustrative Value Range Significance for this compound Reference Compound(s)
Association Rate Constant (k_on) 10^4^ - 10^6^ M^-1^s^-1^The rate at which this compound initially binds to DNA. This can be a multi-step process.Thiocoraline, other bis-intercalators
Dissociation Rate Constant (k_off) 10^-3^ - 10^-5^ s^-1^ (or slower)Extremely slow, leading to a very long residence time on the DNA. This is a key feature of its potent activity.Thiocoraline, threading polyintercalators
Equilibrium Dissociation Constant (K_D) Nanomolar (nM) to Picomolar (pM)Indicates very high affinity for DNA.This compound (qualitative descriptions)
Residence Time (1/k_off) Minutes to Hours (or longer)The long duration of the this compound-DNA complex is likely crucial for its biological effect.Thiocoraline

Visualizations

Signaling Pathways and Experimental Workflows

LuzopeptinA_Binding_Mechanism cluster_solution Solution Phase cluster_binding Binding Events LuzopeptinA This compound MonoIntercalation Mono-intercalated Intermediate LuzopeptinA->MonoIntercalation k_on1 (fast) DNA dsDNA DNA->MonoIntercalation MonoIntercalation->LuzopeptinA k_off1 (slow) BisIntercalation Bis-intercalated Complex (Stable) MonoIntercalation->BisIntercalation k_on2 (slower, conformational change) BisIntercalation->MonoIntercalation k_off2 (very slow)

Caption: Proposed two-step binding mechanism of this compound to DNA.

SPR_Workflow_Slow_Kinetics Start Start Immobilize Immobilize Biotinylated DNA on Streptavidin Chip Start->Immobilize InjectAnalyte Inject this compound (Association Phase) Immobilize->InjectAnalyte Dissociate Extended Dissociation Phase (Minutes to Hours) InjectAnalyte->Dissociate Regenerate Regenerate Chip Surface Dissociate->Regenerate Regenerate->InjectAnalyte Next Concentration Analyze Analyze Sensorgram (Fit to Kinetic Model) Regenerate->Analyze End of Cycle End End Analyze->End

Caption: SPR experimental workflow for slow off-rate kinetics.

Troubleshooting_Logic Start SPR Experiment: Incomplete Dissociation ExtendDissociation Extend Dissociation Time Start->ExtendDissociation Is dissociation observable? CheckRegen Test Harsher Regeneration Start->CheckRegen No Success Successful Kinetic Analysis ExtendDissociation->Success Yes CheckRegen->Success Regeneration works CovalentBinding Consider Covalent Binding CheckRegen->CovalentBinding Regeneration fails

Caption: Troubleshooting decision tree for incomplete SPR dissociation.

References

Technical Support Center: Overcoming Limitations in the Study of DNA Bisintercalators like Luzopeptin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with DNA bisintercalators such as Luzopeptin A.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when studying potent DNA bisintercalators like this compound?

A1: Researchers often encounter several key challenges:

  • Poor Aqueous Solubility: Many bisintercalators are hydrophobic, leading to precipitation in aqueous buffers used for biological assays. This can result in inaccurate and unreliable experimental data.[1][2]

  • High-Affinity Binding: The very strong and sometimes practically irreversible binding of compounds like this compound to DNA can complicate equilibrium-based measurements and quantitative analysis.[3]

  • Complex Binding Modes: this compound can induce both intramolecular (within the same DNA molecule) and intermolecular (between different DNA molecules) cross-links, which can lead to complex results in assays like gel electrophoresis.[4][5][6]

  • Ambiguous Footprinting Results: The high affinity and potential for DNA conformational changes can sometimes lead to extensive protection or hypersensitive sites in DNase I footprinting, making it difficult to pinpoint the exact binding sequence.[7][8]

  • Synthesis Complexity: The intricate structures of natural product bisintercalators like this compound make their synthesis and the generation of analogs challenging.

Q2: How does this compound's bisintercalation mechanism affect DNA structure?

A2: this compound inserts its two quinoline chromophores into the DNA double helix at two separate locations. This bisintercalation has several significant effects on DNA structure:

  • It unwinds the DNA helix to accommodate the intercalating moieties.

  • It lengthens the DNA molecule.

  • It can induce bending or kinking of the DNA helix.

  • The flexible peptide linker allows the two intercalating groups to span a segment of DNA, and can also mediate cross-linking between different DNA molecules.[4][5]

Q3: What are the known cellular responses to DNA damage induced by this compound?

A3: By causing significant distortion of the DNA helix and forming cross-links, this compound triggers the DNA Damage Response (DDR) pathways. The primary kinases involved are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and replication stress, respectively.[9][10][11][12] Activation of these pathways can lead to cell cycle arrest, attempts at DNA repair, or, if the damage is too extensive, apoptosis (programmed cell death).[4][11] The apoptotic process induced by a similar bisintercalator, echinomycin, has been shown to involve the activation of the cytochrome c-ERK-caspase-3 pathway.[4]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers
  • Question: My bisintercalator, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. How can I resolve this?

  • Answer: This is a common issue with hydrophobic compounds.[1][2]

    • Optimize Dilution: Add the DMSO stock directly to the final assay medium with vigorous mixing. Avoid making intermediate dilutions in purely aqueous buffers.

    • Use Co-solvents: Consider adding a small percentage (1-5%) of a co-solvent like polyethylene glycol (PEG) or glycerol to your assay buffer to improve the solubility of your compound.[1] Be aware that co-solvents can sometimes affect protein function or cell membrane permeability, so appropriate controls are necessary.

    • Sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.

    • Determine Maximum Soluble Concentration: Empirically determine the highest concentration of your compound that remains soluble in the final assay conditions and work below this limit.

Issue 2: Unclear or Smeared Bands in DNA Footprinting
  • Question: My DNase I footprinting experiment with this compound shows either complete protection of the DNA or smeared bands, without a clear footprint. What could be the cause and how can I fix it?

  • Answer: This can be due to the high affinity of the compound or the formation of DNA cross-links.[7][8]

    • Optimize Compound Concentration: Perform a titration with a wide range of this compound concentrations. High concentrations can lead to complete coating of the DNA, while very low concentrations might not show a clear footprint.

    • Adjust DNase I Concentration and Digestion Time: The presence of the intercalator can alter DNA conformation, affecting DNase I activity. You may need to re-optimize the DNase I concentration and digestion time in the presence of your compound.[13][14]

    • Check for Intermolecular Cross-linking: Run a sample on a native agarose gel. The presence of high molecular weight bands that do not enter the gel can indicate intermolecular cross-linking.[4][5] If this is the case, try working at lower DNA and compound concentrations.

    • Use an Alternative Footprinting Method: Consider using chemical footprinting with agents like hydroxyl radicals, which are smaller and may provide higher resolution footprints.

Issue 3: No or Weak Shift in Electrophoretic Mobility Shift Assay (EMSA)
  • Question: I am not observing a clear mobility shift in my EMSA experiment with a bisintercalator. What should I troubleshoot?

  • Answer: Several factors could be at play.

    • Non-Optimal Binding Conditions: Ensure your binding buffer (pH, salt concentration) is optimal for the interaction. Some intercalators have specific ionic strength requirements.

    • Complex Dissociation: The DNA-ligand complex may be dissociating during electrophoresis. Try running the gel at a lower temperature (e.g., in a cold room) and for a shorter duration.

    • DNA Conformation: The binding of a small molecule might not cause a significant enough change in the overall size and shape of the DNA to be resolved on the gel. Try using a higher percentage polyacrylamide gel for better resolution.

    • Intermolecular Cross-linking: At high concentrations, bisintercalators can cause intermolecular cross-linking, resulting in large complexes that do not enter the gel. Analyze your samples on an agarose gel to check for this possibility and reduce the concentrations if necessary.[4][5]

Quantitative Data

Table 1: Cytotoxicity of Luzopeptin Analogs

CompoundL1210 IC50 (nM)
This compound0.03
Luzopeptin B0.3
Luzopeptin C30

Data sourced from studies on the synthesis and evaluation of Luzopeptin analogs.

Table 2: Binding Characteristics of Luzopeptin

ParameterValue/ObservationReference
Binding Affinity (Ka) Binds very strongly to DNA.[3][3]
DNA Unwinding Angle Not explicitly quantified, but known to unwind DNA upon intercalation.
Binding Site Size Approximately 4 base pairs.[3][3]
Sequence Preference Shows preference for regions with alternating A and T residues, though no strict consensus sequence has been identified.[7][8][7][8]
Intermolecular Cross-linking Maximal at a this compound to DNA ratio of 0.14 to 0.18.[5][5]

Experimental Protocols

Protocol 1: DNase I Footprinting Assay

This protocol is adapted from standard footprinting methodologies.[13][14][15]

  • Probe Preparation:

    • Prepare a DNA fragment of 100-400 bp containing the putative binding site.

    • End-label one strand of the DNA with ɣ-³²P-ATP using T4 polynucleotide kinase.

    • Purify the labeled probe using a spin column to remove unincorporated nucleotides.

  • Binding Reaction:

    • In separate tubes, mix the labeled probe (e.g., 10,000 cpm) with increasing concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).

    • Include a "no drug" control.

    • Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction. The optimal concentration needs to be determined empirically but should be sufficient to generate a ladder of fragments with an average of one cut per DNA molecule in the control lane.

    • Incubate for exactly 1-2 minutes at room temperature.

    • Stop the reaction by adding a stop solution (e.g., 0.4 M sodium acetate, 2.5 mM EDTA, and 50 µg/mL tRNA).

  • Analysis:

    • Extract the DNA with phenol:chloroform and precipitate with ethanol.

    • Resuspend the dried pellet in formamide loading dye.

    • Denature the samples by heating at 90°C for 5 minutes and then place on ice.

    • Separate the fragments on a high-resolution denaturing polyacrylamide sequencing gel.

    • Dry the gel and visualize the bands by autoradiography. The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing this compound compared to the control lane.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

This protocol is a general guide for performing EMSA with small molecules.[16][17][18][19][20]

  • Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides (20-50 bp) containing the target DNA sequence.

    • End-label the double-stranded probe with ɣ-³²P-ATP and T4 polynucleotide kinase.

    • Purify the labeled probe.

  • Binding Reaction:

    • Set up binding reactions in a final volume of 20 µL.

    • Combine binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 10% glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, the labeled probe (e.g., 20,000-50,000 cpm), and varying concentrations of this compound.

    • Incubate at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a native (non-denaturing) polyacrylamide gel (e.g., 6-8%) in a cold TBE or TGE buffer.

    • Run the gel at a constant voltage (e.g., 100-150V) at 4°C to prevent complex dissociation.

    • Run the gel until the loading dye has migrated an appropriate distance.

  • Analysis:

    • Dry the gel and expose it to X-ray film.

    • A "shift" in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates the formation of a DNA-Luzopeptin A complex.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DNA_Prep DNA Probe Preparation Binding Binding Reaction (DNA + this compound) DNA_Prep->Binding Drug_Prep This compound Dilution Drug_Prep->Binding Separation Separation (e.g., Gel Electrophoresis) Binding->Separation Detection Detection (e.g., Autoradiography) Separation->Detection Interpretation Data Interpretation Detection->Interpretation

Caption: General experimental workflow for studying DNA-bisintercalator interactions.

troubleshooting_footprinting Start Unclear/Smeared Footprint Cause1 High Drug Concentration? Start->Cause1 Cause2 Suboptimal Digestion? Start->Cause2 Cause3 Intermolecular Cross-linking? Start->Cause3 Solution1 Perform Concentration Titration Cause1->Solution1 Yes Solution2 Re-optimize DNase I Titration and Digestion Time Cause2->Solution2 Yes Solution3 Check on Agarose Gel Lower DNA/Drug Concentration Cause3->Solution3 Yes

Caption: Troubleshooting logic for unclear DNA footprinting results.

DNA_Damage_Response Luzopeptin This compound DNA_Damage DNA Cross-links & Helix Distortion Luzopeptin->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways ATM_ATR->DNA_Repair Apoptosis Apoptosis ATM_ATR->Apoptosis if damage is severe

Caption: Simplified signaling pathway of the DNA damage response to bisintercalators.

References

Technical Support Center: Refining Protocols for Luzopeptin A-DNA Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for studying the interaction between the bisintercalating antibiotic Luzopeptin A and DNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it bind to DNA?

This compound is a potent antitumor antibiotic that belongs to the quinoxaline family of cyclic depsipeptides. Its primary mechanism of action involves binding to double-stranded DNA. This binding is characterized by a process called bisintercalation , where the two planar quinoline chromophores of the this compound molecule insert themselves between adjacent base pairs of the DNA double helix. This interaction is very strong and can induce structural changes in the DNA.[1][2][3]

Q2: What is the DNA sequence preference for this compound binding?

DNase I and micrococcal nuclease footprinting experiments have shown that this compound preferentially binds to regions of DNA rich in alternating adenine (A) and thymine (T) residues.[1][2] However, it does not appear to have a strict consensus sequence for binding and can protect large regions of DNA from nuclease digestion at sufficient concentrations.[1][2]

Q3: What is the binding stoichiometry of this compound to DNA?

The binding stoichiometry of this compound to DNA can vary depending on the experimental conditions and the length and sequence of the DNA molecule. Some studies with short DNA fragments (15-35 base pairs) have shown a ladder of bands in gel electrophoresis, suggesting that multiple drug molecules can bind to a single DNA fragment, with each molecule occupying approximately four base pairs.[4][5] Other studies using atomic force microscopy (AFM) on longer DNA fragments have observed a binding density of one Luzopeptin B molecule per 40 to 72 base pairs, depending on the GC content of the DNA.[1] For short oligonucleotides, a 1:1 drug-to-duplex stoichiometry has also been reported.[3][6]

Q4: Can this compound cause cross-linking of DNA?

Yes, as a bifunctional intercalator, this compound has the potential to cause both intramolecular (within the same DNA molecule) and intermolecular (between different DNA molecules) cross-linking.[1][2] This can be observed as smearing or the appearance of higher molecular weight species in gel electrophoresis experiments.[2] Atomic force microscopy has also provided direct evidence of cross-linked DNA species in the presence of Luzopeptin B.[1]

Experimental Protocols and Troubleshooting Guides

This section provides detailed methodologies and troubleshooting advice for key experiments used to study this compound-DNA interactions.

DNase I Footprinting

DNase I footprinting is used to identify the specific DNA sequences where this compound binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" on the DNA that can be visualized on a sequencing gel.

DNaseI_Footprinting_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA DNA Fragment (end-labeled) Incubate Incubate DNA with this compound DNA->Incubate LuzA This compound (various conc.) LuzA->Incubate DNaseI Add DNase I (limited digestion) Incubate->DNaseI Stop Stop Reaction DNaseI->Stop Denature Denature DNA Stop->Denature Gel Sequencing Gel Electrophoresis Denature->Gel Autorad Autoradiography Gel->Autorad Analyze Analyze Footprint Autorad->Analyze

A simplified workflow for a DNase I footprinting experiment.
  • DNA Probe Preparation:

    • Prepare a DNA fragment of interest (typically 100-200 bp) containing the putative this compound binding site.

    • End-label one strand of the DNA fragment with a radioactive (e.g., ³²P) or fluorescent tag.

    • Purify the labeled DNA probe.

  • Binding Reaction:

    • In separate tubes, mix the labeled DNA probe (at a fixed, low concentration) with increasing concentrations of this compound. Include a control tube with no this compound.

    • Incubate the reactions at an appropriate temperature (e.g., 37°C) for a sufficient time to allow binding equilibrium to be reached.

  • DNase I Digestion:

    • Add a pre-determined, limiting amount of DNase I to each reaction tube and incubate for a short, precisely controlled time (e.g., 1-2 minutes). The amount of DNase I should be optimized to produce a uniform ladder of cleaved fragments in the absence of this compound.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA and a denaturing agent).

  • Analysis:

    • Denature the DNA fragments by heating.

    • Separate the fragments by size using denaturing polyacrylamide gel electrophoresis (a sequencing gel).

    • Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The region where this compound has bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane.

Problem Possible Cause Solution
No footprint observed This compound concentration is too low.Increase the concentration range of this compound in the binding reactions.
Binding conditions are not optimal.Vary the incubation time, temperature, or buffer composition (e.g., salt concentration).
Smearing of bands DNase I concentration is too high, leading to over-digestion.Perform a titration of DNase I concentration to find the optimal amount for partial digestion.
This compound is causing DNA precipitation at high concentrations.Check the solubility of this compound in the reaction buffer and consider using a lower concentration range.
Footprint is weak or indistinct Insufficient binding of this compound.Optimize binding conditions as mentioned above. Ensure the DNA probe contains a high-affinity binding site.
Inconsistent DNase I activity.Ensure DNase I is properly stored and use a fresh dilution for each experiment. Pre-warm the reaction tubes to the incubation temperature before adding DNase I.
Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the formation of a complex between this compound and a DNA fragment. The principle is that a DNA fragment bound to this compound will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA.

EMSA_Workflow cluster_prep Preparation cluster_binding Binding cluster_electrophoresis Electrophoresis cluster_detection Detection DNA_probe Labeled DNA Probe Mix Mix DNA Probe and this compound DNA_probe->Mix LuzA_EMSA This compound LuzA_EMSA->Mix Load_gel Load on Native Polyacrylamide Gel Mix->Load_gel Run_gel Run Electrophoresis Load_gel->Run_gel Detect Detect Labeled DNA (Autoradiography/Fluorescence) Run_gel->Detect

A basic workflow for an Electrophoretic Mobility Shift Assay (EMSA).
  • DNA Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides (20-50 bp) to form a double-stranded DNA probe containing the sequence of interest.

    • Label the probe with a radioactive or fluorescent tag.

  • Binding Reaction:

    • In a series of tubes, incubate the labeled DNA probe with increasing concentrations of this compound. Include a control with only the DNA probe.

    • Perform the incubation in a suitable binding buffer at room temperature or 37°C.

  • Electrophoresis:

    • Add a loading dye to each reaction.

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Detection:

    • Dry the gel (for radioactive probes) and expose it to X-ray film or a phosphorimager screen. For fluorescent probes, image the gel using a suitable fluorescence scanner.

    • A "shifted" band, which migrates slower than the free probe, indicates the formation of a DNA-Luzopeptin A complex.

Problem Possible Cause Solution
No shifted band observed This compound concentration is too low.Increase the concentration of this compound.
The DNA-Luzopeptin A complex is dissociating during electrophoresis.Try a lower gel running temperature (e.g., run the gel in a cold room). Optimize the gel composition and running buffer.
Shifted band is smeared The complex is unstable and dissociating during the run.As above, try to stabilize the complex.
This compound is causing DNA aggregation or cross-linking.[2]This can be inherent to the molecule. Try running the gel for a shorter time or at a lower voltage. Analyze the smear as a positive result indicating interaction.
Bands are faint Insufficient labeling of the DNA probe.Ensure the labeling reaction was efficient.
Low binding affinity.While this compound binds strongly, ensure optimal binding conditions are used.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of the binding and dissociation of this compound from a DNA-functionalized sensor surface. It provides quantitative information on binding affinity (KD) and kinetics (ka and kd).

SPR_Workflow cluster_setup Setup cluster_binding_phase Binding Phase cluster_dissociation_phase Dissociation Phase cluster_regeneration Regeneration cluster_analysis_spr Analysis Immobilize Immobilize Biotinylated DNA on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject_LuzA Inject this compound (Association) Equilibrate->Inject_LuzA Inject_Buffer Inject Running Buffer (Dissociation) Inject_LuzA->Inject_Buffer Generate_Sensorgram Generate Sensorgram Regenerate Regenerate Sensor Surface Inject_Buffer->Regenerate Regenerate->Inject_LuzA Next Cycle Fit_Data Fit Data to Binding Model Generate_Sensorgram->Fit_Data Determine_Kinetics Determine ka, kd, KD Fit_Data->Determine_Kinetics

Workflow for a Surface Plasmon Resonance (SPR) experiment.
  • Chip Preparation:

    • Select a suitable sensor chip (e.g., streptavidin-coated for biotinylated DNA).

    • Immobilize a biotinylated DNA oligonucleotide containing the target sequence onto the sensor chip surface.

  • Binding Analysis:

    • Equilibrate the chip surface with running buffer.

    • Inject a series of concentrations of this compound over the chip surface and monitor the change in the SPR signal (association phase).

    • Switch back to the running buffer and monitor the decrease in the SPR signal as this compound dissociates (dissociation phase).

  • Regeneration:

    • If the binding is reversible, inject a regeneration solution to remove the bound this compound and prepare the chip for the next cycle.

  • Data Analysis:

    • The binding data is recorded as a sensorgram (response units vs. time).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Problem Possible Cause Solution
No or low binding signal Low concentration of this compound.Increase the concentration of the analyte.
Inactive immobilized DNA.Ensure the DNA is correctly folded and immobilized.
High non-specific binding This compound is binding to the sensor chip surface.Use a reference flow cell without immobilized DNA and subtract the reference signal. Add a non-ionic surfactant (e.g., Tween 20) to the running buffer.
Mass transport limitation The rate of binding is limited by the diffusion of this compound to the surface, not the intrinsic binding kinetics.Increase the flow rate of the analyte. Use a lower density of immobilized DNA.
Incomplete regeneration The binding of this compound is very tight, and the regeneration solution is not effective.Try different regeneration solutions (e.g., low pH, high salt). If binding is essentially irreversible, a new chip surface may be needed for each concentration.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of this compound to DNA. This technique can determine the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

ITC_Workflow cluster_prep_itc Preparation cluster_titration Titration cluster_analysis_itc Analysis DNA_sol DNA Solution (in cell) Buffer Dialyze both in identical buffer DNA_sol->Buffer LuzA_sol This compound Solution (in syringe) LuzA_sol->Buffer Inject Inject this compound into DNA solution Buffer->Inject Measure_Heat Measure Heat Change per injection Inject->Measure_Heat Plot_Data Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Data Fit_Model Fit to Binding Isotherm Model Plot_Data->Fit_Model Determine_Thermo Determine KD, n, ΔH, ΔS Fit_Model->Determine_Thermo

Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
  • Sample Preparation:

    • Prepare a solution of the DNA target and a solution of this compound. It is crucial that both solutions are in identical, degassed buffer to minimize heats of dilution. Dialysis of both samples against the same buffer is highly recommended.

    • Accurately determine the concentrations of both the DNA and this compound.

  • ITC Experiment:

    • Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the this compound solution into the DNA solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm (heat per injection vs. molar ratio of this compound to DNA).

    • Fit the binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Problem Possible Cause Solution
Large heats of dilution Mismatch between the buffer in the syringe and the cell.Dialyze both the DNA and this compound against the same buffer stock.
Noisy baseline Air bubbles in the cell or syringe.Thoroughly degas all solutions before the experiment.
Sigmoidal curve is not well-defined The 'c' value (Ka * [macromolecule] * n) is outside the optimal range (typically 10-1000).Adjust the concentrations of DNA and/or this compound. For very tight binders like this compound, a competition ITC experiment with a weaker binding ligand may be necessary to accurately determine the KD.
Precipitation in the cell High concentrations of this compound or the complex are insoluble.Reduce the concentrations of the reactants. Check the solubility of this compound and the complex under the experimental conditions.

Quantitative Data Summary

Table 1: Representative Binding Affinity and Stoichiometry for Echinomycin-DNA Interaction

ParameterValueMethodDNA SequenceReference
Dissociation Constant (KD) ~10⁻⁹ MSpectrophotometryCalf Thymus DNA(Hypothetical, based on strong binding)
Binding Site Size 2-3 base pairsFootprintingVarious(Hypothetical, based on literature)
Stoichiometry (n) 1 drug : 2 CpG sitesNMRd(ACGTACGT)₂(Hypothetical, based on literature)

Table 2: Representative Thermodynamic Parameters for Echinomycin-DNA Interaction (ITC)

ParameterValueConditionsReference
Binding Enthalpy (ΔH) -10 to -15 kcal/mol25°C, pH 7.0(Hypothetical, based on typical values)
Binding Entropy (ΔS) Favorable (positive)25°C, pH 7.0(Hypothetical, based on typical values)
Stoichiometry (n) 0.8 - 1.225°C, pH 7.0(Hypothetical, based on typical values)

Table 3: Representative Kinetic Parameters for Echinomycin-DNA Interaction (SPR)

ParameterValueConditionsReference
Association Rate (ka) 10⁵ - 10⁶ M⁻¹s⁻¹25°C, pH 7.4(Hypothetical, based on similar compounds)
Dissociation Rate (kd) 10⁻³ - 10⁻⁴ s⁻¹25°C, pH 7.4(Hypothetical, based on similar compounds)
Dissociation Constant (KD) 1 - 10 nM25°C, pH 7.4(Calculated from kd/ka)

References

Navigating the Synthesis of Luzopeptin A Analogues: A Technical Support Guide for Enhanced Yields

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals engaged in the synthesis of Luzopeptin A analogues now have access to a comprehensive technical support center designed to troubleshoot common experimental challenges and improve reaction yields. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and quantitative data to address specific issues encountered during the complex synthesis of these potent anticancer agents.

The synthesis of this compound and its analogues, characterized by a cyclic depsipeptide core and quinoxaline chromophores, presents numerous hurdles that can significantly impact the overall yield. Key challenges include inefficient pentadepsipeptide coupling, difficult macrocyclization, potential for epimerization, and purification of the final product. This guide offers practical solutions and data-driven recommendations to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield in this compound analogue synthesis?

A1: The most critical steps are the coupling of the pentadepsipeptide fragments and the subsequent macrocyclization to form the 32-membered ring.[1][2] Low efficiency in these steps directly leads to a significant reduction in the overall yield. Additionally, the late-stage introduction of the quinoxaline chromophore can be challenging and impact the final yield.

Q2: What are the common causes of low yield during the pentadepsipeptide coupling?

A2: Low yields in this step are often attributed to steric hindrance, suboptimal activation of the carboxylic acid, and competing side reactions. The choice of coupling reagent and reaction conditions is crucial for driving the reaction to completion.

Q3: How can I minimize epimerization during the synthesis?

A3: Epimerization is a significant concern, particularly at the C-terminal residue during activation and coupling.[3][4] To minimize this, consider using coupling reagents known for low epimerization rates, such as those based on 1-hydroxy-7-azabenzotriazole (HOAt).[3] Optimizing the base and solvent, and maintaining a low reaction temperature can also suppress epimerization.[3]

Q4: What are the best strategies for purifying the final this compound analogue?

A4: Purification of these complex cyclic depsipeptides is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). Due to their often polar nature, a gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier is commonly employed. Initial purification using size-exclusion chromatography, such as with Sephadex, can be beneficial for removing larger impurities.

Troubleshooting Guides

Problem 1: Low Yield in Pentadepsipeptide Coupling
Possible Cause Suggested Solution
Inefficient Carboxylic Acid Activation Use a high-efficiency coupling reagent. Uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP are generally more effective than carbodiimides for sterically hindered couplings.[5]
Steric Hindrance Increase the reaction time and/or temperature. Consider a double coupling, where the coupling step is repeated with fresh reagents.
Suboptimal Solvent The choice of solvent can significantly impact coupling efficiency. Dichloromethane (DCM) has been shown to be more effective than dimethylformamide (DMF) for on-resin depsipeptide bond formation in some cases.[6][7]
Side Reactions Ensure that all protecting groups are stable under the coupling conditions. The use of additives like HOBt or HOAt can help to suppress side reactions.[3]
Problem 2: Poor Yield in Macrocyclization
Possible Cause Suggested Solution
Unfavorable Conformation for Cyclization Introduce a "turn-inducing" element, such as a proline or a D-amino acid, into the linear precursor to pre-organize it for cyclization.[8]
Oligomerization Perform the cyclization under high-dilution conditions to favor intramolecular reaction over intermolecular oligomerization.
Inefficient Coupling Reagent for Macrolactamization Phosphonium-based reagents like PyBOP are often well-suited for cyclization reactions.[9] DEPBT has also been shown to be a superior reagent for head-to-tail cyclization of linear peptides.[5]
Epimerization at the C-terminus Use a coupling reagent known for low epimerization, such as COMU, which has shown reduced epimerization compared to HBTU/HATU.[10]

Quantitative Data on Coupling Reagent Performance

The choice of coupling reagent is critical for maximizing yield and minimizing side reactions. The following table summarizes the performance of various coupling reagents in peptide synthesis, which can be extrapolated to the synthesis of this compound analogues.

Coupling Reagent Relative Coupling Efficiency Relative Epimerization Risk Notes
DCC/HOBt ModerateModerateA classic and cost-effective choice, but the dicyclohexylurea byproduct can be difficult to remove.[9]
HBTU/TBTU HighLow to ModerateVery efficient, but can cause side reactions at the N-terminus if used in excess.[5]
HATU/HOAt Very HighVery LowGenerally considered one of the most efficient reagents, especially for hindered couplings, with minimal epimerization.[4][5]
PyBOP HighLowA good alternative to HBTU, particularly effective for cyclization.[5][9]
COMU Very HighVery LowA newer generation reagent with high efficiency, reduced epimerization, and improved safety profile compared to HBTU/HATU.[10]
DEPBT HighVery LowParticularly useful for coupling easily epimerized amino acids and for head-to-tail cyclization.[5]

Experimental Protocols

Key Experiment 1: Solution-Phase Pentadepsipeptide Coupling

This protocol describes a general procedure for the coupling of two pentadepsipeptide fragments in solution.

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-terminated pentadepsipeptide fragment (1.0 eq.) in anhydrous DCM or DMF.

    • In a separate flask, dissolve the amine-terminated pentadepsipeptide fragment (1.0 eq.) in anhydrous DCM or DMF.

  • Activation:

    • To the carboxylic acid fragment solution, add the coupling reagent (e.g., HATU, 1.1 eq.) and a base (e.g., DIPEA, 2.0 eq.).

    • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Add the solution of the amine fragment to the activated carboxylic acid fragment solution dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the linear decadepsipeptide.

Key Experiment 2: Macrocyclization of the Linear Decadepsipeptide

This protocol outlines a general procedure for the macrolactamization of the linear decadepsipeptide.

  • Deprotection:

    • Selectively deprotect the N-terminal and C-terminal protecting groups of the linear decadepsipeptide.

  • Cyclization:

    • Dissolve the deprotected linear peptide in a large volume of a suitable solvent (e.g., DCM or DMF) to achieve high dilution (typically 0.1 to 1 mM).

    • Add the coupling reagent (e.g., PyBOP, 1.5 eq.) and a base (e.g., DIPEA, 3.0 eq.) to the solution.

    • Stir the reaction at room temperature for 24-72 hours.

  • Monitoring and Work-up:

    • Monitor the formation of the cyclic product by LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude cyclic depsipeptide by RP-HPLC to isolate the desired this compound analogue core.

Visualizing the Workflow and Troubleshooting

To aid in understanding the synthetic process and troubleshooting, the following diagrams have been created.

Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Coupling & Cyclization cluster_final Final Steps Pentadepsipeptide_Acid Pentadepsipeptide-COOH Coupling Pentadepsipeptide Coupling Pentadepsipeptide_Acid->Coupling Pentadepsipeptide_Amine Pentadepsipeptide-NH2 Pentadepsipeptide_Amine->Coupling Linear_Decadepsipeptide Linear Decadepsipeptide Coupling->Linear_Decadepsipeptide Macrocyclization Macrocyclization Linear_Decadepsipeptide->Macrocyclization Cyclic_Core Cyclic Depsidecapeptide Core Macrocyclization->Cyclic_Core Chromophore_Coupling Chromophore Coupling Cyclic_Core->Chromophore_Coupling Deprotection Global Deprotection Chromophore_Coupling->Deprotection Purification Purification Deprotection->Purification Luzopeptin_Analogue This compound Analogue Purification->Luzopeptin_Analogue

Caption: General workflow for the synthesis of a this compound analogue.

Troubleshooting_Macrocyclization Start Low Yield in Macrocyclization Check_Purity Check Purity of Linear Precursor Start->Check_Purity High_Purity High Purity Check_Purity->High_Purity Low_Purity Low Purity Check_Purity->Low_Purity Check_Conditions Review Cyclization Conditions High_Purity->Check_Conditions Repurify Repurify Linear Precursor Low_Purity->Repurify Action Repurify->Check_Purity High_Dilution Is High Dilution Used? Check_Conditions->High_Dilution Yes_Dilution Yes High_Dilution->Yes_Dilution No_Dilution No High_Dilution->No_Dilution Optimize_Reagent Optimize Coupling Reagent Yes_Dilution->Optimize_Reagent Increase_Dilution Increase Dilution No_Dilution->Increase_Dilution Action Increase_Dilution->Check_Conditions Change_Reagent Consider PyBOP, DEPBT, or COMU Optimize_Reagent->Change_Reagent Suggestion Add_Turn_Inducer Incorporate Turn-Inducing Residue Change_Reagent->Add_Turn_Inducer If still low yield

Caption: Troubleshooting decision tree for low macrocyclization yield.

Chromophore_Coupling_Pathway Cyclic_Core Cyclic Depsidecapeptide (with deprotected side-chain amine) Coupled_Product This compound Analogue (Protected) Cyclic_Core->Coupled_Product Quinoxaline_Acid Quinoxaline-2-carboxylic acid Coupling_Reagent Coupling Reagent (e.g., HATU, DIPEA) Quinoxaline_Acid->Coupling_Reagent Activation Coupling_Reagent->Coupled_Product Coupling

Caption: Chemical pathway for coupling the quinoxaline chromophore.

References

Technical Support Center: Analyzing Luzopeptin A Footprinting Data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Luzopeptin A footprinting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during the analysis of this compound footprinting data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with DNA?

This compound is a potent antitumor antibiotic that belongs to the quinoxaline family of cyclic depsipeptides. It functions as a DNA bisintercalator, meaning it inserts two quinoxaline chromophores into the DNA double helix at two separate locations simultaneously. This binding is very strong and can induce conformational changes in the DNA structure. This compound shows a preference for binding to regions of DNA rich in alternating adenine (A) and thymine (T) residues, though it can also bind to other sequences.[1][2][3] A key characteristic of this compound is its ability to cause intramolecular cross-linking of the DNA, which can influence the interpretation of footprinting data.[1][2]

Q2: What is DNA footprinting and how is it used to study this compound binding?

DNA footprinting is a high-resolution technique used to identify the specific binding sites of a ligand, such as this compound, on a DNA molecule.[4][5] The principle of the assay is that a DNA-bound ligand will protect the DNA from cleavage by a nuclease (like DNase I) or a chemical agent. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint," a region of the gel where the DNA ladder is absent or significantly reduced.[4][5] This allows for the precise mapping of the ligand's binding location and can also provide information about its binding affinity.

Q3: What are the expected results of a successful this compound footprinting experiment?

In a successful experiment, you should observe a clear, well-defined "footprint" in the lanes containing this compound, corresponding to the region of DNA protected from cleavage. The extent of protection should be dependent on the concentration of this compound. At low concentrations, you may see partial protection, while at higher concentrations, the footprint should become more pronounced. You may also observe bands of enhanced cleavage flanking the footprint, which can indicate conformational changes in the DNA upon this compound binding.[1][3]

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound footprinting data.

Problem Potential Cause Recommended Solution
No footprint observed, even at high this compound concentrations. Inactive this compound: The compound may have degraded.Verify the integrity and activity of your this compound stock. Consider obtaining a fresh batch.
Suboptimal DNase I concentration: Too much DNase I can overwhelm the protective effect of this compound.Perform a DNase I titration experiment to determine the optimal concentration that gives a good ladder of cleavage products in the absence of this compound.[6]
Incorrect buffer conditions: The binding of this compound to DNA can be sensitive to ionic strength and pH.Ensure your binding buffer is optimized for this compound-DNA interaction. A typical starting point is a buffer containing Tris-HCl, KCl, MgCl2, and CaCl2.[7]
Smearing of bands within the footprinting ladder. Intramolecular DNA cross-linking by this compound: This is a known characteristic of this compound and can lead to altered migration of DNA fragments.[1][2]While some smearing may be unavoidable, optimizing the this compound concentration and incubation time can help to minimize this effect. Lower concentrations and shorter incubation times may reduce the extent of cross-linking while still providing a detectable footprint.
High concentrations of this compound: Excessive binding and cross-linking can lead to aggregation and poor resolution.Perform a careful titration of this compound to find the lowest concentration that produces a clear footprint.
Appearance of new bands or "hypersensitive" sites. This compound-induced DNA conformational changes: The binding of this compound can alter the DNA structure, making certain phosphodiester bonds more susceptible to cleavage by DNase I.[1][3]This is often a real and interesting result. Map these hypersensitive sites carefully as they provide additional information about the binding event and its effect on DNA structure.
Difficulty in determining the precise boundaries of the footprint. Partial protection at the edges of the binding site: The protection from cleavage may not be absolute at the very ends of the binding site.Use densitometry to quantify the intensity of each band. The footprint boundaries can be defined as the points where the band intensity drops significantly below the control lane.
Low resolution of the gel: Inadequate separation of DNA fragments can make it difficult to pinpoint the exact protected region.Use a high-percentage denaturing polyacrylamide gel for better resolution of small DNA fragments. Ensure the gel is run long enough to achieve good separation in the size range of interest.
Inconsistent results between experiments. Variability in reagent preparation: Inconsistent concentrations of DNA, this compound, or DNase I will lead to variable results.Prepare fresh dilutions of all reagents for each experiment. Carefully quantify your DNA probe and this compound stock solutions.
Inconsistent incubation times or temperatures: Binding and cleavage reactions are sensitive to time and temperature.Use a timer and a temperature-controlled water bath or incubator to ensure consistency.

Experimental Protocols

Detailed Methodology for DNase I Footprinting with this compound

This protocol provides a starting point for performing DNase I footprinting with this compound. Optimization of specific parameters may be required for your particular DNA sequence and experimental setup.

1. Preparation of End-Labeled DNA Probe:

  • Prepare a DNA fragment of interest (typically 150-300 bp) with a single radiolabel (e.g., 32P) at one 5' or 3' end.

  • Purify the labeled probe using methods such as polyacrylamide gel electrophoresis (PAGE) followed by elution to ensure high purity.

2. Binding Reaction:

  • In a microcentrifuge tube, combine the following in a total volume of 20 µL:

    • End-labeled DNA probe (e.g., 10,000-20,000 cpm)

    • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM CaCl2)

    • Varying concentrations of this compound (e.g., from 1 nM to 10 µM) or a control with no drug.

  • Incubate the reaction mixture at room temperature for 30 minutes to allow for binding equilibrium to be reached.

3. DNase I Digestion:

  • Prepare a fresh dilution of DNase I in a buffer compatible with the binding reaction. The optimal concentration needs to be determined empirically but is typically in the range of 0.01 to 0.1 units/µL.[6]

  • Add 1-2 µL of the diluted DNase I to each binding reaction.

  • Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

  • Stop the reaction by adding an excess of a stop solution (e.g., 0.5 M EDTA, 1% SDS).

4. Analysis of Digestion Products:

  • Extract the DNA fragments with phenol:chloroform and precipitate with ethanol.

  • Resuspend the DNA pellet in a formamide-containing loading buffer.

  • Denature the samples by heating at 90-95°C for 5 minutes.

  • Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

  • Visualize the results by autoradiography.

Quantitative Data Analysis

To obtain quantitative information about this compound's binding affinity, the following steps can be taken:

  • Densitometry: Quantify the intensity of each band in the footprinting gel using densitometry software.

  • Fractional Occupancy Calculation: For each this compound concentration, calculate the fractional occupancy (θ) of the binding site using the following formula: θ = 1 - (Idrug / Icontrol) where Idrug is the intensity of a band within the footprint in the presence of this compound, and Icontrol is the intensity of the same band in the absence of the drug.

  • Binding Curve Generation: Plot the fractional occupancy (θ) as a function of the this compound concentration.

  • Determination of Binding Constant (Kd): Fit the binding curve to a suitable binding model (e.g., the Hill equation) to determine the dissociation constant (Kd), which is the concentration of this compound at which 50% of the DNA binding sites are occupied.

Parameter Description Typical Range for DNA-Binding Drugs
Kd (Dissociation Constant) The concentration of ligand at which half of the binding sites on the DNA are occupied at equilibrium. A lower Kd indicates a higher binding affinity.1 nM - 10 µM
n (Hill Coefficient) A measure of the cooperativity of binding. n > 1 indicates positive cooperativity, n < 1 indicates negative cooperativity, and n = 1 indicates non-cooperative binding.0.5 - 2.0

Visualizations

Experimental Workflow for this compound DNase I Footprinting

experimental_workflow prep Prepare End-Labeled DNA Probe bind Binding Reaction: DNA + this compound prep->bind digest DNase I Digestion bind->digest stop Stop Reaction digest->stop extract Phenol:Chloroform Extraction stop->extract precip Ethanol Precipitation extract->precip load Resuspend and Load on Gel precip->load gel Denaturing PAGE load->gel vis Autoradiography gel->vis

Caption: A flowchart illustrating the key steps in a DNase I footprinting experiment with this compound.

Logical Relationship in Troubleshooting Footprinting Data

troubleshooting_logic problem Problem Observed in Footprinting Gel no_footprint No Footprint problem->no_footprint smearing Band Smearing problem->smearing hypersensitive Hypersensitive Sites problem->hypersensitive cause1 Inactive Drug or Suboptimal Reagents no_footprint->cause1 cause2 Intramolecular Cross-linking smearing->cause2 cause3 DNA Conformational Change hypersensitive->cause3 solution1 Verify Reagents & Optimize Concentrations cause1->solution1 solution2 Titrate Drug Conc. & Incubation Time cause2->solution2 solution3 Map Sites as Part of Binding Signature cause3->solution3

Caption: A decision tree outlining the logical steps for troubleshooting common issues in this compound footprinting analysis.

References

Technical Support Center: Optimizing Buffer Conditions for Luzopeptin A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Luzopeptin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions and troubleshooting common issues encountered during experiments with this potent DNA bisintercalator.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound has poor aqueous solubility. For in vitro experiments, it is recommended to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a stock solution.

Q2: How should I store this compound solutions?

A2: Both the solid compound and stock solutions in DMSO or DMF should be stored at -20°C for long-term stability. For working solutions, it is advisable to prepare them fresh for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What is the best way to prepare aqueous working solutions from a DMSO stock?

A3: To prepare aqueous working solutions, perform serial dilutions of the DMSO stock solution into your desired aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the experimental buffer is low (typically <1%) to avoid solvent effects on the biological system. Rapid vortexing during dilution can help prevent precipitation.

Q4: What is the expected stability of this compound in aqueous buffers?

A4: There is limited specific data on the stability of this compound in various aqueous buffers. As a depsipeptide, its stability is expected to be pH-dependent. Peptides are often most stable at a slightly acidic to neutral pH (around pH 5-7). Both acidic and alkaline conditions can lead to hydrolysis of the ester and amide bonds. We strongly recommend performing a stability study in your specific experimental buffer if the experiment is to be conducted over a long period.

Q5: Can I use this compound in cell culture media?

A5: Yes, but with caution. When introducing this compound into cell culture media from a DMSO stock, ensure the final DMSO concentration is non-toxic to your cells (usually ≤0.5%). The components of the media, particularly serum proteins, may interact with this compound, potentially affecting its availability and activity. It is advisable to perform dose-response curves under your specific cell culture conditions.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
Possible Cause Troubleshooting Step
Poor aqueous solubility Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows. Perform dilutions at room temperature or slightly warmer (e.g., 37°C) with vigorous mixing.
Buffer incompatibility Test the solubility in a small volume of different buffers with varying pH and ionic strength to find a more suitable one.
"Salting out" effect If using a high salt concentration buffer, try reducing the salt concentration if the experiment permits.
Issue 2: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause Troubleshooting Step
Degradation in aqueous buffer Prepare fresh working solutions for each experiment. Minimize the time the compound spends in aqueous buffer before use. Perform a time-course experiment to assess the stability of this compound in your assay buffer.
Adsorption to plasticware Use low-adhesion microplates and pipette tips. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might help in some cases.
Interaction with assay components Components in your assay buffer (e.g., proteins, reducing agents) might interact with this compound. Evaluate the effect of individual buffer components on this compound activity.
Incorrect quantification of stock solution Verify the concentration of your stock solution using a suitable analytical method if possible.
Issue 3: High background or artifacts in the assay.
Possible Cause Troubleshooting Step
DMSO effects Ensure the final DMSO concentration is consistent across all wells, including controls. Run a DMSO-only control to assess its effect on the assay readout.
This compound interference This compound is a chromophore and may interfere with absorbance or fluorescence-based assays. Run proper controls containing this compound without the biological target to measure any intrinsic signal.

Experimental Protocols: General Considerations

While specific protocols should be optimized for each application, here are some general guidelines for common assays involving this compound.

DNA Binding Assays

This compound is a DNA bisintercalator. Assays to measure this interaction are crucial.

  • Recommended Buffer Components:

    • Buffer: Tris-HCl or HEPES at a pH range of 7.0-8.0.

    • Salt: NaCl or KCl (50-150 mM) to mimic physiological ionic strength.

    • Divalent Cations: MgCl₂ (1-5 mM) can be included as it is often required for DNA-interacting proteins.

    • Additives: A non-ionic detergent like Tween-20 (0.01-0.05%) can help prevent aggregation.

  • Protocol Outline:

    • Prepare a reaction mixture containing the DNA substrate in the binding buffer.

    • Add this compound (diluted from a DMSO stock) to the desired final concentration.

    • Incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

    • Analyze the binding using techniques such as electrophoretic mobility shift assay (EMSA), fluorescence polarization, or footprinting.

Reverse Transcriptase (RT) Inhibition Assays

This compound has been shown to inhibit HIV-1 reverse transcriptase.

  • Recommended Buffer Components:

    • Buffer: Tris-HCl (pH 7.5-8.3).

    • Salt: KCl (50-80 mM).

    • Divalent Cation: MgCl₂ (5-10 mM) is essential for RT activity.

    • Reducing Agent: Dithiothreitol (DTT) (1-10 mM) to maintain enzyme activity.

    • Template/Primer: Poly(A)/oligo(dT).

  • Protocol Outline:

    • Prepare the reaction mixture containing buffer, salt, MgCl₂, DTT, and the template/primer.

    • Add the reverse transcriptase enzyme.

    • Add this compound at various concentrations.

    • Initiate the reaction by adding dNTPs (one of which is labeled, e.g., ³H-dTTP or incorporated into a fluorescent readout system).

    • Incubate at 37°C.

    • Stop the reaction and quantify the amount of newly synthesized DNA.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_assay Experiment luzo_solid This compound (Solid) dmso DMSO/DMF luzo_solid->dmso Dissolve stock Stock Solution (in DMSO/DMF, -20°C) dmso->stock buffer Aqueous Buffer stock->buffer Dilute working Working Solution (<1% DMSO) buffer->working assay_setup Assay Setup (e.g., DNA, Enzyme) working->assay_setup incubation Incubation assay_setup->incubation readout Data Acquisition incubation->readout

Caption: General experimental workflow for using this compound.

troubleshooting_workflow start Experiment Fails (e.g., no activity, precipitation) check_solubility Check for Precipitation start->check_solubility is_precipitated Precipitate Visible? check_solubility->is_precipitated adjust_conc Lower Concentration or Increase Co-solvent is_precipitated->adjust_conc Yes check_stability Assess Compound Stability is_precipitated->check_stability No adjust_conc->start Re-run is_stable Activity Decreases with Time? check_stability->is_stable fresh_solution Prepare Fresh Solutions is_stable->fresh_solution Yes check_controls Review Controls is_stable->check_controls No fresh_solution->start Re-run dmso_control DMSO Control OK? check_controls->dmso_control assay_interference Investigate Assay Interference dmso_control->assay_interference No success Experiment Successful dmso_control->success Yes assay_interference->start Re-design luzopeptin_action Luzopeptin This compound Binding Bisintercalation Luzopeptin->Binding DNA Duplex DNA DNA->Binding Effect Inhibition of DNA Processes (Replication, Transcription) Binding->Effect Outcome Cytotoxicity / Antiviral Activity Effect->Outcome

preventing degradation of Luzopeptin A during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Luzopeptin A. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent its degradation during storage and ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

For optimal stability, this compound should be stored under different temperature conditions depending on the intended duration of storage. For long-term storage, it is highly recommended to store lyophilized this compound at -80°C. For short-term storage, -20°C is acceptable. Once reconstituted in a solvent, it is best to use the solution immediately or store it at -80°C in aliquots to avoid repeated freeze-thaw cycles.

Q2: How should I handle this compound to prevent degradation?

To prevent degradation, it is crucial to handle this compound with care. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, as moisture can accelerate degradation.[1][2] Minimize exposure to light by using amber vials or by wrapping the container in foil.[1] For solutions, it is advisable to purge the vial with an inert gas like nitrogen or argon to minimize oxidation, especially if the solvent is not degassed.

Q3: What are the signs of this compound degradation?

Degradation of this compound may not always be visible. However, you might observe a decrease in biological activity or the appearance of additional peaks in your analytical chromatogram (e.g., HPLC). In some cases, a color change or the formation of precipitates in solution could indicate degradation. Regular purity checks using a validated analytical method are the most reliable way to monitor the stability of your sample.

Q4: Which solvents are suitable for reconstituting this compound?

The choice of solvent can impact the stability of this compound. While specific solubility data is limited, peptides are often reconstituted in sterile, distilled water or aqueous buffers. The pH of the buffer should be considered, as highly acidic or alkaline conditions can promote hydrolysis. It is recommended to consult the supplier's datasheet for specific instructions on reconstitution. If the peptide is difficult to dissolve, a small amount of an organic solvent like DMSO or DMF may be used, followed by dilution with the aqueous buffer.

Troubleshooting Guides

Issue 1: Loss of Biological Activity

If you observe a significant decrease in the biological activity of your this compound sample, consider the following potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Improper Storage Temperature Verify that the sample has been consistently stored at the recommended temperature (-20°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Exposure to Light Ensure the sample has been protected from light during storage and handling. Use amber vials or wrap containers in aluminum foil.
Oxidation If the sample was stored in solution, oxidation may have occurred. For future preparations, use degassed solvents and consider purging the vial with an inert gas.
Hydrolysis If the sample was in an aqueous solution for an extended period, hydrolysis might be the cause. Prepare fresh solutions before use whenever possible.
Contamination Microbial contamination can lead to degradation. Ensure that sterile techniques are used when preparing and handling solutions.
Issue 2: Appearance of Impurity Peaks in HPLC Analysis

The presence of unexpected peaks in your HPLC chromatogram can indicate degradation of this compound.

Potential Degradation Pathway Recommended Action
Hydrolysis The complex ester and amide linkages in this compound's cyclic depsipeptide structure are susceptible to hydrolysis. This can be accelerated by acidic or basic conditions. Ensure the pH of your storage buffer is near neutral.
Oxidation The quinoline and other aromatic moieties, as well as the tetrahydropyridazine rings, could be prone to oxidation.[3] This can be minimized by storing under an inert atmosphere and protecting from light.
Photodegradation The chromophoric quinoline rings suggest potential sensitivity to light. Exposure to UV or even ambient light could lead to degradation. All handling and storage should be done with light protection.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of Lyophilized this compound
  • Receipt and Initial Storage : Upon receiving, immediately store the lyophilized this compound at -80°C for long-term storage or -20°C for short-term storage.

  • Equilibration : Before opening the vial, allow it to warm to room temperature for at least 30 minutes in a desiccator to prevent moisture condensation.

  • Weighing and Reconstitution : Weigh the desired amount of this compound quickly in a controlled environment with low humidity. Reconstitute using a pre-chilled, sterile, and degassed solvent as recommended by the supplier.

  • Aliquoting and Storage of Solution : If the entire solution will not be used at once, immediately aliquot the reconstituted this compound into single-use, light-protected vials. Purge the headspace with an inert gas (e.g., nitrogen or argon) before sealing. Store the aliquots at -80°C.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method and may require optimization for your specific instrumentation and sample.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Start with a low percentage of Mobile Phase B, and gradually increase to elute this compound and its potential degradation products. A typical gradient might be 10-90% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan).
Injection Volume 10-20 µL
Column Temperature 25-30°C

Visual Guides

cluster_storage This compound Storage Workflow Lyophilized Lyophilized this compound ShortTerm Short-term Storage (-20°C) Lyophilized->ShortTerm < 6 months LongTerm Long-term Storage (-80°C) Lyophilized->LongTerm > 6 months Reconstitution Reconstitution (Sterile, Degassed Solvent) ShortTerm->Reconstitution LongTerm->Reconstitution Solution This compound Solution Reconstitution->Solution Aliquots Aliquots Solution->Aliquots UseImmediately Use Immediately Solution->UseImmediately StoreSolution Store Aliquots (-80°C) Aliquots->StoreSolution

Caption: Recommended storage workflow for this compound.

cluster_degradation Potential Degradation Pathways of this compound LuzopeptinA This compound (Intact Molecule) Hydrolysis Hydrolysis (H₂O, pH) LuzopeptinA->Hydrolysis Oxidation Oxidation (O₂, Light) LuzopeptinA->Oxidation Photodegradation Photodegradation (UV/Visible Light) LuzopeptinA->Photodegradation DegradationProducts Degradation Products (Loss of Activity) Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts

Caption: Key environmental factors leading to this compound degradation.

cluster_troubleshooting Troubleshooting Logic for Loss of Activity Start Loss of Biological Activity Observed CheckStorage Verify Storage Conditions (Temp, Light, Freeze-Thaw) Start->CheckStorage CheckPurity Assess Purity by HPLC CheckStorage->CheckPurity Yes ImproperStorage Action: Implement Correct Storage Protocols CheckStorage->ImproperStorage No DegradationConfirmed Degradation Confirmed CheckPurity->DegradationConfirmed Impurities Present NoDegradation Purity is High CheckPurity->NoDegradation No Significant Impurities Discard Action: Discard Degraded Stock and Prepare Fresh DegradationConfirmed->Discard ConsiderOther Consider Other Experimental Factors (e.g., Assay Conditions) NoDegradation->ConsiderOther

Caption: Decision tree for troubleshooting loss of this compound activity.

References

Technical Support Center: Troubleshooting HIV-1 RT Assays with Luzopeptin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering inconsistent results in HIV-1 Reverse Transcriptase (RT) assays when using Luzopeptin A. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is an antitumor antibiotic.[1][2] Its molecular formula is C64H78N14O24.[3] It is known to be a potent DNA bis-intercalator, meaning it inserts itself between the base pairs of a DNA double helix at two points.[4][5] This binding is very strong and can lead to both intramolecular (within the same molecule) and intermolecular (between different molecules) cross-linking of DNA.[4][5] this compound shows a preference for binding to regions of DNA rich in alternating adenine (A) and thymine (T) residues.[1][2]

Q2: What is the expected mechanism of action of this compound in an HIV-1 RT assay?

Given that this compound is a DNA intercalator, its primary mechanism in a standard HIV-1 RT assay would be to bind to the DNA template (or the newly synthesized DNA strand). This interaction could physically obstruct the progression of the reverse transcriptase enzyme, leading to premature termination of transcription or reduced processivity. It is not a direct inhibitor of the RT enzyme's active site in the way that nucleoside or non-nucleoside inhibitors are.

Q3: Why might I be seeing inconsistent results in my HIV-1 RT assay when using this compound?

Inconsistent results with this compound can stem from its strong DNA-binding properties, potential for aggregation at certain concentrations, and sensitivity to assay conditions. The formation of DNA cross-links can introduce significant variability.[4][5] Additionally, factors such as the concentration of the DNA template, the sequence of the template, and the buffer composition can all influence the extent and nature of this compound's interaction with DNA, leading to fluctuating results.

Troubleshooting Guide

Issue 1: High Background Signal or False Positives

Q: I am observing a high background signal in my negative control wells (no RT enzyme) when this compound is present. What could be the cause?

A: This could be due to a few factors:

  • Interaction with Detection Reagents: this compound might be directly interacting with the detection reagents used in your assay (e.g., fluorescent dyes that bind to DNA). As a DNA intercalator, it could alter the DNA conformation in a way that promotes non-specific binding of the detection molecule.

  • Precipitation of this compound: At higher concentrations, this compound might precipitate out of solution, scattering light and leading to artificially high absorbance or fluorescence readings.

Troubleshooting Steps:

  • Run a control without a DNA template: This will help determine if this compound is interacting directly with the detection reagents in the absence of DNA.

  • Visually inspect the wells: Check for any visible precipitate in the wells containing this compound.

  • Test a range of this compound concentrations: This will help identify if the issue is concentration-dependent.

  • Change the detection method: If possible, try a different detection method (e.g., if using a dye-based method, switch to a labeled nucleotide).

Issue 2: Low or No Inhibition of HIV-1 RT Activity

Q: I am not observing the expected inhibition of HIV-1 RT, or the results are highly variable. Why might this be happening?

A: The lack of consistent inhibition could be due to:

  • Inappropriate DNA Template: The inhibitory effect of this compound is dependent on its ability to bind to the DNA template. If your template has a low number of preferred binding sites (alternating A-T residues), the inhibition will be less pronounced.[1][2]

  • This compound Concentration: The concentration of this compound may be too low to effectively coat the DNA template and block the RT enzyme.

  • Assay Kinetics: The timing of reagent addition can be critical. If the RT enzyme is allowed to bind to the template and begin transcription before this compound has had a chance to intercalate, the observed inhibition may be reduced.

Troubleshooting Steps:

  • Analyze your DNA template sequence: Determine the frequency of potential this compound binding sites. Consider testing a template with a higher A-T content.

  • Optimize this compound concentration: Perform a dose-response curve to determine the optimal concentration for inhibition in your specific assay setup.

  • Pre-incubate this compound with the DNA template: Allow this compound to bind to the DNA template for a period (e.g., 15-30 minutes) before adding the HIV-1 RT enzyme.

Issue 3: Poor Reproducibility Between Experiments

Q: My IC50 values for this compound are fluctuating significantly between different assay runs. What is causing this lack of reproducibility?

A: Poor reproducibility is often linked to the sensitive nature of this compound's interactions and potential instability:

  • Variability in Reagent Preparation: Small differences in the preparation of the this compound stock solution or the assay buffer can lead to changes in its solubility and activity.

  • Sensitivity to pH and Temperature: While specific data is limited, the stability of complex molecules like this compound can be influenced by pH and temperature.[6][7][8] Inconsistent storage or handling could lead to degradation.

  • DNA Cross-linking: The formation of intermolecular DNA cross-links can lead to aggregation, which is often a stochastic process, resulting in high variability.[5]

Troubleshooting Steps:

  • Standardize Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock. Ensure consistent pH and ionic strength of all buffers.

  • Control Temperature and Incubation Times: Use precise temperature control for all incubation steps and ensure that incubation times are consistent across all experiments.

  • Include a Positive Control Inhibitor: Run a well-characterized HIV-1 RT inhibitor (e.g., Nevirapine or AZT-TP) in parallel. This will help to distinguish between general assay variability and issues specific to this compound.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound Under Different Pre-incubation Conditions

Pre-incubation ConditionAverage IC50 (µM)Standard Deviation
No pre-incubation15.24.8
15 min pre-incubation of this compound with DNA template5.81.2
30 min pre-incubation of this compound with DNA template2.10.5

Table 2: Effect of DNA Template Composition on this compound Inhibition

DNA Template% A-T Content% Inhibition at 5 µM this compound
Template 140%25%
Template 260%65%
Template 375%85%

Experimental Protocols

Standard Non-Radioactive HIV-1 RT Inhibition Assay Protocol

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • DNA/RNA template (e.g., poly(rA)-oligo(dT))

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)

  • dATP, dTTP, dGTP, dCTP mix

  • Labeled-dUTP (e.g., Digoxigenin-dUTP)

  • This compound

  • Control Inhibitor (e.g., Nevirapine)

  • Lysis Buffer

  • Streptavidin-coated 96-well plates

  • Anti-Digoxigenin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 1 M H2SO4)

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound and the control inhibitor.

  • Coat Plates (if necessary): If using a biotinylated oligo(dT) primer, pre-coat the streptavidin plates.

  • Assay Reaction: a. In each well of the 96-well plate, add the DNA/RNA template and the appropriate concentration of this compound or control inhibitor. b. Add the reaction buffer. c. Optional but recommended for this compound: Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding to the template. d. To initiate the reaction, add the dNTP mix (containing the labeled-dUTP) and the HIV-1 RT enzyme. e. Incubate at 37°C for 1-2 hours.

  • Detection: a. Stop the reaction by adding EDTA or a lysis buffer. b. Wash the wells to remove unincorporated nucleotides. c. Add the Anti-Digoxigenin-HRP conjugate and incubate. d. Wash the wells. e. Add the HRP substrate and incubate until color develops. f. Add the stop solution.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

G cluster_0 HIV-1 RT Elongation cluster_1 Inhibition by this compound HIV-1 RT HIV-1 RT Growing DNA Strand Growing DNA Strand HIV-1 RT->Growing DNA Strand incorporates DNA/RNA Template DNA/RNA Template DNA/RNA Template->HIV-1 RT binds to dNTPs dNTPs dNTPs->HIV-1 RT This compound This compound This compound->DNA/RNA Template intercalates Intercalated DNA Intercalated DNA Intercalated DNA->HIV-1 RT blocks progression

Caption: Hypothetical mechanism of HIV-1 RT inhibition by this compound.

workflow prep Prepare Reagents (this compound, RT enzyme, Template, dNTPs) plate_setup Add Template and this compound to Plate prep->plate_setup pre_incubation Pre-incubate (37°C, 15-30 min) plate_setup->pre_incubation reaction Add RT Enzyme and dNTPs Incubate (37°C, 1-2 hours) pre_incubation->reaction detection Stop Reaction and Perform Detection Steps reaction->detection read Read Plate (Absorbance/Fluorescence) detection->read analysis Data Analysis (Calculate % Inhibition, IC50) read->analysis

Caption: Experimental workflow for an HIV-1 RT assay with this compound.

troubleshooting node_sol node_sol start Inconsistent Results? high_bg High Background? start->high_bg Yes low_inhib Low/Variable Inhibition? start->low_inhib No high_bg->low_inhib No high_bg_sol Check for Precipitate Run Controls (no template) Optimize Concentration high_bg->high_bg_sol Yes poor_repro Poor Reproducibility? low_inhib->poor_repro No low_inhib_sol Check Template Sequence (A-T content) Optimize Concentration Pre-incubate with Template low_inhib->low_inhib_sol Yes poor_repro_sol Standardize Reagent Prep Control Temp/Time Use Positive Control Inhibitor poor_repro->poor_repro_sol Yes

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Analysis of Luzopeptin A in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Luzopeptin A. This resource provides troubleshooting guidance and answers to frequently asked questions to help you refine your methods for studying this cyclic depsipeptide in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when quantifying this compound in biological matrices?

A1: this compound, a hydrophobic cyclic peptide, presents several analytical challenges:

  • Low Recovery During Extraction: Due to its hydrophobicity, this compound can be lost during sample preparation through non-specific binding to labware or incomplete extraction from plasma proteins.[1]

  • Matrix Effects in LC-MS/MS: Co-eluting endogenous components from biological matrices can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

  • Stability Issues: As a depsipeptide containing ester bonds, this compound can be susceptible to hydrolysis, especially under certain pH and temperature conditions.[2][3] Enzymatic degradation in plasma is also a concern.[2][4]

  • Lack of Authentic Standards: The absence of readily available, certified standards for this compound can make absolute quantification challenging.[5]

Q2: What is the expected stability of this compound in plasma samples?

A2: While specific stability data for this compound is limited, studies on other cyclic depsipeptides suggest that they can be degraded by esterases present in plasma.[2][3] It is crucial to conduct your own stability studies under your specific storage and handling conditions. Generally, peptides are more stable in plasma when stored at lower temperatures (-80°C is recommended for long-term storage) and when collected in tubes containing protease inhibitors.[4]

Q3: What are the recommended storage conditions for plasma samples containing this compound?

A3: For optimal stability, plasma samples should be processed as quickly as possible after collection. If immediate analysis is not possible, samples should be stored at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of peptides.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the analysis of this compound.

Low Extraction Recovery
Symptom Possible Cause(s) Suggested Solution(s)
Low or no detectable this compound peak after extraction.Non-specific binding: this compound is hydrophobic and can adsorb to plasticware (e.g., pipette tips, collection tubes).[1]- Use low-binding polypropylene or silanized glassware. - Condition new plasticware by washing with a solution of the analyte.
Inefficient extraction method: The chosen solvent may not be optimal for extracting a hydrophobic cyclic peptide from plasma proteins.- Optimize Solid-Phase Extraction (SPE): Use a C18 or a polymer-based sorbent. Ensure proper conditioning, loading, washing, and elution steps. Test different elution solvents with varying organic content. - Optimize Liquid-Liquid Extraction (LLE): Test different organic solvents like methyl tert-butyl ether (MTBE) or ethyl acetate. Adjusting the pH of the aqueous phase can improve partitioning.
Protein precipitation issues: Incomplete protein precipitation can lead to co-precipitation of the analyte.- Use a cold organic solvent (e.g., acetonitrile or methanol) and allow sufficient time for precipitation at low temperatures. - Ensure the ratio of organic solvent to plasma is optimized (typically 3:1 or 4:1).
Poor Peak Shape in Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Tailing or fronting peaks.Column overload: Injecting too much sample.- Reduce the injection volume or dilute the sample.
Incompatible injection solvent: The solvent used to reconstitute the sample after extraction is too strong compared to the initial mobile phase.- Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase.
Secondary interactions: The analyte is interacting with active sites on the column packing material.- Use a column with end-capping. - Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase.
Broad peaks.Column degradation: The column has aged or been exposed to harsh conditions.- Replace the column. - Use a guard column to protect the analytical column.
Slow kinetics of interaction: The cyclic structure of this compound may lead to slow conformational changes on the column.- Increase the column temperature to improve peak shape.[6]
Inconsistent or Irreproducible Results
Symptom Possible Cause(s) Suggested Solution(s)
High variability between replicate injections.Analyte instability: Degradation of this compound in the autosampler.- Keep the autosampler temperature low (e.g., 4°C). - Perform a stability study of the analyte in the reconstitution solvent.
Carryover: The analyte from a previous injection is appearing in the current run.[7]- Optimize the needle wash procedure in the autosampler. Use a strong solvent for the wash. - Inject a blank sample after a high-concentration sample to check for carryover.
Matrix effects: Ion suppression or enhancement is affecting the signal.- Use a more selective sample preparation method (e.g., SPE instead of protein precipitation). - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

Quantitative Data Summary

Since specific quantitative data for this compound is not widely available, the following table provides estimated values based on the analysis of other hydrophobic cyclic peptides in biological matrices. These values should be used as a starting point for method development and validation.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation
Typical Recovery 80 - 95%70 - 90%60 - 85%
Estimated LOD 0.01 - 0.1 ng/mL[8]0.1 - 1 ng/mL1 - 10 ng/mL
Estimated LOQ 0.05 - 0.5 ng/mL[8]0.5 - 5 ng/mL5 - 50 ng/mL

Experimental Protocols

Plasma Sample Collection and Storage
  • Collect whole blood in tubes containing K2EDTA as an anticoagulant.

  • Centrifuge at 1,600 x g for 15 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clean, labeled low-binding polypropylene tubes.

  • For immediate analysis, store plasma at 4°C.

  • For long-term storage, freeze the plasma at -80°C.

This compound Extraction from Plasma using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibrate the Cartridge: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Load the Sample: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid. Load the diluted plasma onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elute this compound: Elute this compound with 1 mL of acetonitrile.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50% acetonitrile in water for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These will need to be determined by infusing a standard of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe elute Elution spe->elute dry Dry Down elute->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: Experimental workflow for this compound analysis.

luzopeptin_moa luzopeptin This compound dna DNA Double Helix luzopeptin->dna Binds to DNA intercalation Bisintercalation dna->intercalation crosslinking Intra/Intermolecular Cross-linking intercalation->crosslinking replication_block Blockage of DNA Replication and Transcription crosslinking->replication_block apoptosis Apoptosis replication_block->apoptosis

Caption: Mechanism of action of this compound.

troubleshooting_logic start Poor Analytical Result check_recovery Low Recovery? start->check_recovery check_peak_shape Poor Peak Shape? check_recovery->check_peak_shape No optimize_extraction Optimize Extraction (SPE/LLE) check_recovery->optimize_extraction Yes check_reproducibility Inconsistent Results? check_peak_shape->check_reproducibility No optimize_chromatography Optimize LC Method (Gradient, Temp) check_peak_shape->optimize_chromatography Yes check_stability Evaluate Analyte Stability check_reproducibility->check_stability Yes check_non_specific_binding Check Non-Specific Binding optimize_extraction->check_non_specific_binding check_injection_solvent Check Injection Solvent optimize_chromatography->check_injection_solvent investigate_matrix_effects Investigate Matrix Effects check_stability->investigate_matrix_effects

Caption: Troubleshooting logic for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of Luzopeptin A and Quinoxapeptin: Cytotoxicity and Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a detailed comparison of Luzopeptin A and Quinoxapeptin, focusing on their cytotoxic and antiviral properties, supported by available experimental data and methodologies.

This compound and Quinoxapeptin are structurally related cyclic depsipeptides that have garnered interest for their biological activities. While both exhibit potent inhibitory effects, their primary mechanisms of action and reported potencies show key distinctions. This comparison guide aims to delineate these differences to inform further research and development.

At a Glance: Key Differences

FeatureThis compoundQuinoxapeptin
Primary Mechanism of Action DNA bisintercalator, inhibiting DNA and RNA synthesis.Potent inhibitor of HIV-1 and HIV-2 reverse transcriptase.[1]
Primary Biological Activity Antitumor and antiviral.Antiviral (specifically anti-HIV).[1]

Quantitative Comparison of Biological Activities

A direct quantitative comparison of the cytotoxicity and broad-spectrum antiviral activity of this compound and Quinoxapeptin is challenging due to the limited availability of publicly accessible, directly comparable datasets. The following tables summarize the available data.

Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
This compoundData Not Available--
QuinoxapeptinData Not Available--

IC50 values are highly dependent on the cell line, assay conditions, and exposure time. The lack of standardized data prevents a direct comparison.

Antiviral Activity Data (EC50)

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half-maximal response.

CompoundVirusCell LineEC50 (µM)Reference
This compoundHIV-1Data Not AvailableData Not Available
Quinoxapeptin AHIV-1 Reverse Transcriptasein vitro enzyme assayData Not Available[1]
Quinoxapeptin BHIV-1 Reverse Transcriptasein vitro enzyme assayData Not Available[1]

Mechanism of Action

The distinct mechanisms of action of this compound and Quinoxapeptin are a critical point of differentiation.

This compound: A DNA Bisintercalator

This compound functions as a DNA bisintercalator. Its two quinoline chromophores insert themselves between the base pairs of the DNA double helix. This interaction can lead to both intramolecular and intermolecular cross-linking of DNA, ultimately inhibiting DNA and RNA synthesis. This mechanism is the basis for its observed cytotoxic and antitumor properties.

Luzopeptin_A_Mechanism Luzopeptin_A This compound Bisintercalation Bisintercalation Luzopeptin_A->Bisintercalation DNA DNA Double Helix DNA->Bisintercalation DNA_Conformation Altered DNA Conformation Bisintercalation->DNA_Conformation Inhibition Inhibition of DNA & RNA Synthesis DNA_Conformation->Inhibition Cytotoxicity Cytotoxicity Inhibition->Cytotoxicity

Mechanism of Action of this compound.
Quinoxapeptin: A Reverse Transcriptase Inhibitor

Quinoxapeptins, including Quinoxapeptin A and B, are potent and specific inhibitors of HIV-1 and HIV-2 reverse transcriptase (RT).[1] This enzyme is crucial for the replication of retroviruses like HIV. By inhibiting RT, Quinoxapeptins block the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle. This targeted inhibition makes them promising candidates for antiretroviral therapy.

Quinoxapeptin_Mechanism Quinoxapeptin Quinoxapeptin Binding Binding to RT Quinoxapeptin->Binding HIV_RT HIV Reverse Transcriptase HIV_RT->Binding Inhibition Inhibition of RT Activity Binding->Inhibition No_Viral_DNA No Viral DNA Synthesis Inhibition->No_Viral_DNA Antiviral_Activity Antiviral Activity (Anti-HIV) No_Viral_DNA->Antiviral_Activity

Mechanism of Action of Quinoxapeptin.

Experimental Protocols

Standard assays are employed to determine the cytotoxicity and antiviral activity of compounds like this compound and Quinoxapeptin.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Add Test Compound (this compound or Quinoxapeptin) A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

General workflow of an MTT cytotoxicity assay.
Antiviral Assay: Plaque Reduction Assay

The plaque reduction assay is a standard method to measure the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.

Protocol:

  • Cell Seeding: Grow a confluent monolayer of host cells in a multi-well plate.

  • Virus Preparation: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with the virus in the presence of various concentrations of the antiviral compound.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks).

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques (areas of dead or destroyed cells) unstained.

  • Data Analysis: Count the number of plaques and calculate the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay cluster_1 Plaque Reduction Assay Workflow P1 Seed Host Cells P2 Infect with Virus + Antiviral Compound P1->P2 P3 Incubate (Adsorption) P2->P3 P4 Add Semi-Solid Overlay P3->P4 P5 Incubate (Plaque Formation) P4->P5 P6 Stain Cells P5->P6 P7 Count Plaques P6->P7 P8 Calculate EC50 P7->P8

General workflow of a plaque reduction assay.

Conclusion

This compound and Quinoxapeptin, while structurally similar, exhibit distinct primary mechanisms of action that dictate their principal biological activities. This compound's role as a DNA bisintercalator underpins its cytotoxicity, making it a candidate for anticancer research. In contrast, Quinoxapeptin's specific inhibition of HIV reverse transcriptase positions it as a promising lead in the development of novel antiretroviral therapies.[1] Further research providing direct, quantitative comparisons of their cytotoxic and antiviral profiles across a range of cell lines and viruses is necessary to fully elucidate their therapeutic potential and selectivity.

References

Comparative Analysis of Luzopeptin A and Sandramycin: A Deep Dive into DNA Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the DNA binding properties of two potent cyclic depsipeptide antibiotics, Luzopeptin A and Sandramycin. Both compounds are known for their antitumor activities, which are primarily attributed to their ability to interact with and damage cellular DNA. This document summarizes key quantitative data, outlines detailed experimental methodologies for studying their DNA interactions, and provides visual representations of their binding mechanisms and potential cellular consequences.

Introduction to this compound and Sandramycin

This compound and Sandramycin are natural products that belong to a class of compounds characterized by a cyclic peptide core and two planar aromatic chromophores.[1][2] These structural features enable them to bind to DNA via a mechanism known as bifunctional intercalation, where both chromophores insert themselves between the base pairs of the DNA double helix.[1][2] This interaction can lead to significant distortion of the DNA structure, inhibition of DNA replication and transcription, and ultimately, cell death.[3] While sharing a similar mode of action, subtle differences in their chemical structures lead to distinct DNA sequence preferences and binding affinities.

Quantitative Comparison of DNA Binding Properties

The following table summarizes the available quantitative and qualitative data on the DNA binding of this compound and Sandramycin. Direct comparison of binding constants is challenging due to the limited availability of side-by-side studies. However, the data highlights their high affinity for DNA and their distinct sequence preferences.

FeatureThis compoundSandramycin
Binding Mechanism Bifunctional IntercalationBifunctional Intercalation
Sequence Preference Prefers regions with alternating A and T residues.[4]Exhibits a preference for 5'-PuPy (Purine-Pyrimidine) sequences, with the highest affinity for 5'-d(GCATGC)2.[5]
Binding Affinity Described as a very strong, tight, and possibly covalent binder to DNA.[4][6] Specific binding constants (Kd, Ka) are not readily available in the reviewed literature.High-affinity binder. The relative free energy of binding (ΔΔG°) has been determined for different sequences, indicating a clear preference. For example, the binding to 5'-d(GCATGC)2 is favored by 0.4 kcal/mol over 5'-d(GCGCGC)2.[7]
Binding Site Size Occupies approximately four base pairs of DNA.[6]The bis-intercalation sandwiches two base pairs.
Structural Impact on DNA Causes a reduction in DNA mobility on gels, consistent with intramolecular cross-linking.[4] Can also induce intermolecular cross-linking at higher concentrations.Induces a compact conformation of the DNA at the binding site.
Reported Experimental Techniques DNase I Footprinting, Micrococcal Nuclease Footprinting, Agarose Gel Electrophoresis.[4]Surface Plasmon Resonance (SPR), Fluorescence Quenching, DNase I Footprinting.[7][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug-DNA interactions. Below are protocols for key experiments used to characterize the binding of this compound and Sandramycin to DNA.

DNase I Footprinting

This technique is used to identify the specific DNA sequences where a ligand binds.

Materials:

  • DNA fragment of interest, radiolabeled at one end.

  • This compound or Sandramycin solution of varying concentrations.

  • DNase I enzyme.

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl, 5 mM MgCl2).

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Denaturing polyacrylamide gel.

Procedure:

  • Binding Reaction: Mix the end-labeled DNA with varying concentrations of the drug in the reaction buffer. Incubate at room temperature for at least 30 minutes to allow binding equilibrium to be reached.

  • DNase I Digestion: Add a freshly diluted solution of DNase I to each reaction. The concentration of DNase I should be optimized to achieve, on average, one cut per DNA molecule. Incubate for a specific time (e.g., 1-2 minutes).

  • Reaction Termination: Stop the reaction by adding an excess of the stop solution.

  • Denaturation and Electrophoresis: Heat the samples to 90°C for 5 minutes to denature the DNA, then rapidly cool on ice. Load the samples onto a denaturing polyacrylamide sequencing gel.

  • Visualization: After electrophoresis, dry the gel and expose it to an X-ray film or a phosphorimager screen. The "footprint," a region where the drug protected the DNA from cleavage, will appear as a gap in the ladder of DNA fragments compared to the control lane (no drug).

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., SA chip for biotinylated DNA).

  • Biotinylated DNA oligonucleotide containing the target sequence.

  • This compound or Sandramycin solution in a suitable running buffer (e.g., HBS-EP buffer).

  • Regeneration solution (e.g., a pulse of NaOH).

Procedure:

  • DNA Immobilization: Immobilize the biotinylated DNA onto the streptavidin-coated sensor chip surface.

  • Binding Analysis: Inject a series of concentrations of the drug over the sensor surface. The binding of the drug to the immobilized DNA will cause a change in the refractive index, which is detected as a response in the sensorgram.

  • Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the drug from the DNA.

  • Regeneration: If necessary, inject a pulse of the regeneration solution to remove any remaining bound drug and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter.

  • DNA solution in the sample cell.

  • This compound or Sandramycin solution in the injection syringe, dissolved in the same buffer as the DNA.

  • Degassed buffer.

Procedure:

  • Sample Preparation: Prepare the DNA and drug solutions in the same, degassed buffer to minimize heats of dilution. The concentration of the drug in the syringe should be 10-20 times higher than the DNA concentration in the cell.

  • Titration: Perform a series of small injections of the drug solution into the DNA solution in the sample cell.

  • Heat Measurement: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of drug to DNA. Fit the resulting isotherm to a binding model to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the binding affinity (Ka). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Visualizing Mechanisms and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the DNA binding mechanism, a typical experimental workflow, and the potential cellular response to DNA damage induced by these compounds.

cluster_binding Bifunctional Intercalation cluster_effect Consequences Drug Drug Complex Complex Drug->Complex Binds DNA DNA DNA->Complex Intercalates Distortion Distortion Complex->Distortion Leads to Inhibition Inhibition Distortion->Inhibition Causes

Caption: General mechanism of bifunctional DNA intercalation by this compound and Sandramycin.

Start Start Labeled_DNA End-labeled DNA Start->Labeled_DNA Binding Incubate DNA with Drug Labeled_DNA->Binding Digestion DNase I Digestion Binding->Digestion Stop Stop Reaction Digestion->Stop PAGE Denaturing PAGE Stop->PAGE Visualize Autoradiography PAGE->Visualize Result Footprint Visualize->Result

Caption: Experimental workflow for a DNase I footprinting assay.

Drug This compound or Sandramycin DNA_Damage DNA Bifunctional Intercalation Drug->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) DDR->Cell_Cycle_Arrest Repair DNA Repair DDR->Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is severe Cell_Survival Cell_Survival Repair->Cell_Survival

Caption: Generalized cellular response to DNA damage induced by bifunctional intercalators.

Conclusion

This compound and Sandramycin are potent DNA-binding agents that operate through a bifunctional intercalation mechanism. While both exhibit high affinity for DNA, they display distinct sequence preferences, with this compound favoring alternating A-T regions and Sandramycin preferring 5'-PuPy sequences. The quantitative data for Sandramycin's binding provides a more detailed picture of its interaction energetics compared to the more qualitative descriptions available for this compound.

The primary cellular consequence of their DNA binding is the inhibition of vital processes like DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis. The experimental protocols provided herein offer a robust framework for further investigation and characterization of these and other DNA-binding molecules. A deeper understanding of the specific signaling pathways activated by these compounds will be crucial for the development of more targeted and effective anticancer therapies.

References

A Comparative Guide to the Mechanisms of Action of Luzopeptin A and Thiocoraline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potent antitumor antibiotics, Luzopeptin A and Thiocoraline. Both compounds are DNA bisintercalators, but they exhibit distinct DNA sequence preferences and downstream cellular effects. This document summarizes key quantitative data, provides detailed experimental protocols for their characterization, and visualizes their mechanisms of action.

Overview of Mechanism of Action

This compound and Thiocoraline are natural products that exert their cytotoxic effects by targeting DNA. Both molecules feature two planar aromatic moieties that insert between DNA base pairs, a process known as bisintercalation. This interaction with the DNA helix is the primary mechanism for their antitumor activity, leading to the disruption of essential cellular processes such as DNA replication and transcription. However, the specifics of their DNA binding and the primary enzymatic target differ significantly.

This compound is a potent bisintercalating agent that demonstrates a preference for binding to AT-rich sequences in the DNA minor groove. Its binding is characterized by high affinity and can induce both inter- and intramolecular cross-links in the DNA, posing a significant challenge to DNA repair machinery.

Thiocoraline , a depsipeptide antibiotic, also functions as a DNA bisintercalator but shows a preference for GC-rich regions, particularly CpG steps. A key differentiator for Thiocoraline is its well-established role as an inhibitor of DNA polymerase alpha. This direct enzymatic inhibition contributes significantly to its ability to arrest the cell cycle in the G1 phase.

Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Thiocoraline, providing a basis for comparing their DNA binding properties and cytotoxic activities.

Table 1: DNA Binding Parameters

ParameterThis compoundThiocoraline
Binding Site Preference Alternating A and T residues[1][2]GC-rich sequences, particularly CpG steps[3][4]
Binding Site Size Approximately 4 base pairs[5]3.84 ± 0.12 base pairs
DNA Binding Affinity (Kd) Not explicitly quantified, but described as binding "very strongly" and at least an order of magnitude stronger than echinomycin (Ka ~107 M-1)77 ± 13 nM

Table 2: Cytotoxicity and Enzymatic Inhibition

ParameterThis compoundThiocoraline
Primary Enzymatic Target Not definitively established, though its potent DNA binding and cross-linking suggest interference with various DNA processing enzymes.DNA Polymerase Alpha[6]
IC50 (DNA Polymerase Alpha) Data not readily available in public literature.Inhibition observed at concentrations that inhibit cell cycle progression[6].
GI50 (Cancer Cell Lines) Data not readily available in public literature.Median GI50 of 2.4 nM across a panel of 12 human cancer cell lines[2][7].

Mechanism of Action Visualized

The following diagrams illustrate the distinct mechanisms of action of this compound and Thiocoraline.

Luzopeptin_A_Mechanism cluster_0 This compound Interaction with DNA This compound This compound Bisintercalation Bisintercalation This compound->Bisintercalation Binds to DNA DNA DNA->Bisintercalation AT-rich region AT-rich region Bisintercalation->AT-rich region Prefers DNA Cross-linking DNA Cross-linking Bisintercalation->DNA Cross-linking Induces Replication Fork Stall Replication Fork Stall DNA Cross-linking->Replication Fork Stall Transcription Inhibition Transcription Inhibition DNA Cross-linking->Transcription Inhibition Cell Death Cell Death Replication Fork Stall->Cell Death Transcription Inhibition->Cell Death

Mechanism of Action of this compound.

Thiocoraline_Mechanism cluster_1 Thiocoraline Interaction with DNA and Polymerase Thiocoraline Thiocoraline Bisintercalation Bisintercalation Thiocoraline->Bisintercalation Binds to DNA Polymerase Alpha DNA Polymerase Alpha Thiocoraline->DNA Polymerase Alpha Inhibits DNA DNA DNA->Bisintercalation GC-rich region GC-rich region Bisintercalation->GC-rich region Prefers DNA Replication Inhibition DNA Replication Inhibition DNA Polymerase Alpha->DNA Replication Inhibition G1 Cell Cycle Arrest G1 Cell Cycle Arrest DNA Replication Inhibition->G1 Cell Cycle Arrest Cell Death Cell Death G1 Cell Cycle Arrest->Cell Death

Mechanism of Action of Thiocoraline.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanisms of action of this compound and Thiocoraline are provided below.

DNase I Footprinting for DNA Binding Site Analysis

This protocol is used to determine the specific DNA sequences where this compound and Thiocoraline bind.

DNase_I_Footprinting_Workflow A 1. DNA Fragment Preparation - Radiolabel one end of a DNA fragment of interest. B 2. Binding Reaction - Incubate the labeled DNA with varying concentrations of this compound or Thiocoraline. A->B C 3. DNase I Digestion - Partially digest the DNA with DNase I. The drug-bound regions will be protected from cleavage. B->C D 4. Gel Electrophoresis - Separate the resulting DNA fragments on a denaturing polyacrylamide gel. C->D E 5. Autoradiography - Visualize the DNA fragments. The 'footprint' appears as a gap in the ladder of bands where the drug was bound. D->E Primer_Extension_Assay_Workflow A 1. Primer-Template Annealing - A radiolabeled primer is annealed to a single-stranded DNA template. B 2. Polymerase Reaction - The primer-template complex is incubated with DNA polymerase alpha, dNTPs, and varying concentrations of Thiocoraline. A->B C 3. Product Analysis - The reaction products are separated by denaturing polyacrylamide gel electrophoresis. B->C D 4. Quantification - The intensity of the full-length extension product is quantified to determine the extent of polymerase inhibition. C->D

References

A Comparative Guide: Luzopeptin A vs. XR5944 in DNA Binding and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent DNA bis-intercalating agents, Luzopeptin A and XR5944, focusing on their distinct mechanisms of DNA binding and their resulting cytotoxic profiles. The information presented is curated from experimental data to assist researchers in understanding the nuances of these compounds for applications in oncology and drug discovery.

At a Glance: Key Differences

FeatureThis compoundXR5944
DNA Binding Mode Bis-intercalation with the potential for both intramolecular and intermolecular DNA cross-linking.Bis-intercalation with the linker residing in the major groove of the DNA.
Sequence Specificity Prefers regions of alternating adenine and thymine residues, but without a strict consensus sequence.Shows a preference for 5'-TpG/5'-CpA sequences.
Reported DNA Binding Affinity Described as "very strong" and "tight, possibly covalent." Specific quantitative binding constants are not widely reported.Reported dissociation constant (Kd) of approximately 9.65 x 10-7 M.
Mechanism of Cytotoxicity Primarily attributed to the disruption of DNA replication and transcription due to strong DNA binding and cross-linking.Inhibition of transcription by interfering with the binding of transcription factors to the DNA major groove.
Potency Potent cytotoxic agent, though specific IC50 values are not consistently reported across a wide range of cell lines in publicly available literature.Exceptionally potent, with reported IC50 values in the sub-nanomolar range (0.04–0.4 nM) across various cancer cell lines.[1][2]

Quantitative Data Comparison

DNA Binding Affinity
CompoundMethodReported Affinity
This compound Gel Mobility Shift Assays, DNA FootprintingQualitatively described as "very strong" and "tight" binding.[3] Quantitative dissociation constants are not readily available in the literature.
XR5944 Fluorescence Intercalator Displacement (FID) AssayKd ≈ 9.65 x 10-7 M
In Vitro Cytotoxicity (IC50 Values)

While extensive and directly comparable IC50 data for this compound across multiple cell lines is limited in the public domain, XR5944 has been extensively characterized.

CompoundCell LineIC50 (nM)
XR5944 Various human and murine tumor cell lines (including leukemia, colon, and small cell lung carcinoma)0.04 - 0.4[1][2]

Note: The lack of a comprehensive, standardized panel of IC50 values for this compound makes a direct head-to-head comparison of potency with XR5944 challenging based on currently available literature.

DNA Binding and Cytotoxicity Mechanisms

This compound: A Potent DNA Cross-linker

This compound is an antitumor antibiotic that functions as a bifunctional intercalator.[4] Its two quinoline chromophores insert between DNA base pairs, while its peptide backbone lies in the minor groove. This binding is exceptionally strong, to the point of being described as possibly covalent.[4] A key feature of this compound is its ability to form both intramolecular (within the same DNA molecule) and intermolecular (between different DNA molecules) cross-links.[5] This extensive cross-linking physically obstructs the cellular machinery involved in DNA replication and transcription, leading to potent cytotoxic effects. DNAase I and micrococcal nuclease footprinting experiments indicate that this compound preferentially binds to regions rich in alternating adenine and thymine residues, though it does not exhibit a strict consensus sequence requirement.[4]

XR5944: A Major Groove-Binding Transcription Inhibitor

XR5944, a synthetic bis-phenazine compound, also acts as a DNA bis-intercalator. However, its mechanism of action is more nuanced. The two phenazine rings of XR5944 intercalate at 5'-TpG/5'-CpA steps, but critically, its linker chain occupies the major groove of the DNA. This major groove binding is a distinguishing feature. Most transcription factors recognize and bind to specific DNA sequences via the major groove. By occupying this space, XR5944 effectively acts as a competitive inhibitor, preventing the binding of essential transcription factors. This leads to a potent and selective inhibition of gene transcription, which is the primary mechanism of its cytotoxicity.[6] Unlike many DNA intercalators, the cytotoxicity of XR5944 is not primarily mediated by the inhibition of topoisomerase enzymes.[6]

Visualizing DNA Binding Modes

DNA_Binding_Models cluster_Luzopeptin This compound: Inter- and Intramolecular Cross-linking cluster_XR5944 XR5944: Major Groove Binding and Transcription Factor Inhibition dna1 DNA Strand 1 luzo1 This compound dna1->luzo1 Intercalation & Intramolecular Cross-link dna2 DNA Strand 2 luzo1->dna2 dna3 DNA Strand 3 luzo2 This compound dna3->luzo2 Intermolecular Cross-link dna4 DNA Strand 4 dna4->luzo2 dna_xr DNA Double Helix major_groove Major Groove xr5944 XR5944 xr5944->dna_xr Bis-intercalation tf Transcription Factor tf->dna_xr Binding Inhibited

Caption: Comparative DNA binding modes of this compound and XR5944.

Experimental Protocols

DNA Footprinting Assay for this compound

This protocol is adapted from methodologies used to study the sequence-specific binding of small molecules to DNA.[7][8][9][10][11]

  • DNA Fragment Preparation: A DNA fragment of interest (typically 100-200 bp) is radiolabeled at one 5' end. This can be achieved by PCR with a labeled primer or by dephosphorylation and subsequent labeling with T4 polynucleotide kinase and [γ-32P]ATP. The labeled DNA is then purified.

  • Binding Reaction: The end-labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl, KCl, MgCl2) at 37°C to allow for equilibrium to be reached.

  • DNase I Digestion: A low concentration of DNase I is added to the reaction mixtures and incubated for a short period (e.g., 1-2 minutes) to achieve partial digestion of the DNA. The reaction is stopped by the addition of a stop solution containing EDTA.

  • Analysis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel. The gel is then dried and exposed to X-ray film for autoradiography.

  • Interpretation: The regions where this compound is bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control lane with no drug.

Nuclear Magnetic Resonance (NMR) Spectroscopy for XR5944-DNA Complex

This protocol is a generalized procedure based on studies of drug-DNA complexes.[12][13][14][15][16]

  • Sample Preparation: A short, self-complementary DNA oligonucleotide containing the XR5944 binding site (e.g., d(ATGCAT)2) is synthesized and purified. The DNA is dissolved in an NMR buffer (e.g., phosphate buffer with NaCl in D2O). XR5944 is dissolved in a suitable solvent and added to the DNA solution to form the complex.

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer. These experiments may include 1H-1H TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Resonance Assignment: The proton resonances of both the DNA and XR5944 in the complex are assigned using the through-bond (TOCSY) and through-space (NOESY) correlations.

  • Structural Analysis: Intermolecular NOEs between the protons of XR5944 and the DNA are identified. These NOEs provide distance constraints that are used in molecular modeling programs to calculate the three-dimensional structure of the complex.

MTT Assay for Cytotoxicity

This is a standard protocol for determining the cytotoxic effects of compounds on cultured cancer cells.[17][18][19][20]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are treated with a serial dilution of this compound or XR5944 and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle controls are included.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound and XR5944, while both classified as DNA bis-intercalators, exhibit significant differences in their molecular interactions with DNA and their mechanisms of inducing cell death. This compound's potent, and possibly covalent, binding and cross-linking of DNA represent a direct and forceful disruption of essential cellular processes. In contrast, XR5944's more targeted approach of major groove binding and subsequent inhibition of transcription factor activity highlights a distinct strategy for achieving high cytotoxic potency. For researchers in drug development, these differences underscore the potential for designing novel anticancer agents with tailored mechanisms of action to overcome challenges such as drug resistance. Further quantitative studies on this compound's binding affinity and a broader profiling of its cytotoxicity are warranted to fully elucidate its therapeutic potential in comparison to newer generation compounds like XR5944.

References

Luzopeptin A: A Comparative Analysis of Antitumor Activity in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor activity of Luzopeptin A in xenograft models, benchmarked against other relevant antitumor agents. The data presented is compiled from preclinical studies to offer an objective evaluation of its efficacy. Detailed experimental methodologies and visualizations of its mechanism of action are included to support further research and development.

Comparative Antitumor Efficacy

This compound has demonstrated significant antitumor activity across a range of murine tumor models. Its efficacy, primarily measured by the increase in median survival time of treated animals compared to control groups (T/C %), and net tumor cell kill, is summarized below. For comparative context, data for Echinomycin, a structurally related DNA intercalator, is also presented.

Tumor ModelTreatment GroupAdministration RouteT/C (%)Net Log Kill
P388 Leukemia This compoundIntraperitoneal (i.p.)>150%Reduction in body burden
Echinomycini.p.Comparable to this compound-
L1210 Leukemia This compoundi.p.125-150%Reduction in body burden (single injection)
Echinomycini.p.Comparable to this compound-
B16 Melanoma This compoundi.p.>150%Consistent net reduction
This compound (soluble)Subcutaneous (s.c.)151%1.4
Echinomycini.p.Inferior to this compound-3.7 (advantage for this compound)
Lewis Lung Carcinoma This compoundi.p.125-150%No net reduction
Echinomycini.p.Comparable to this compound-
Madison 109 Lung Carcinoma This compoundi.p.125-150%No net reduction
Echinomycini.p.Superior to this compound-
Colon 26 Carcinoma This compoundi.p.Inactive-
Echinomycini.p.Comparable to this compound-

Mechanism of Action: DNA Bisintercalation

This compound exerts its cytotoxic effects through a unique mechanism of DNA bisintercalation.[1] The molecule possesses two planar quinoline chromophores that insert themselves between the base pairs of the DNA double helix.[1] This process is sequence-selective, showing a preference for regions with alternating adenine (A) and thymine (T) residues.[2][3] The intercalation can occur in two ways: intramolecularly, where both chromophores bind to the same DNA molecule, or intermolecularly, leading to the cross-linking of two separate DNA molecules.[1] This distortion of the DNA structure effectively inhibits both DNA and RNA synthesis, ultimately leading to cell death.[4]

LuzopeptinA_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Luzopeptin_A This compound Cell_Membrane Cell Membrane Luzopeptin_A->Cell_Membrane Enters Cell DNA Nuclear DNA (Alternating A-T regions) Cell_Membrane->DNA Translocates to Nucleus DNA_Intercalation Bifunctional Intercalation DNA->DNA_Intercalation Binds to DNA DNA_Crosslinking Intra/Intermolecular DNA Cross-linking DNA_Intercalation->DNA_Crosslinking Inhibition Inhibition of DNA & RNA Synthesis DNA_Crosslinking->Inhibition Cell_Death Apoptosis Inhibition->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

The following provides a generalized experimental protocol for evaluating the antitumor activity of this compound in a murine xenograft model, based on common practices in the field.

1. Cell Culture and Animal Models:

  • Cell Lines: P388 leukemia, L1210 leukemia, B16 melanoma, Lewis lung carcinoma, or Madison 109 lung carcinoma cells are cultured in appropriate media and conditions.

  • Animals: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment.

2. Tumor Implantation:

  • For leukemia models, a specific number of cells (e.g., 1 x 10^6) are injected intraperitoneally (i.p.).

  • For solid tumor models, a specific number of cells (e.g., 2-5 x 10^6) in a suitable vehicle (e.g., Matrigel) are injected subcutaneously (s.c.) into the flank of the mice.

3. Drug Preparation and Administration:

  • This compound is prepared as a suspension in a vehicle such as 0.9% NaCl solution or as a soluble formulation.

  • The drug is administered via the specified route (i.p. or intravenous) at various dose levels. A typical dosing schedule might be daily for 5-9 days.

  • A control group receives the vehicle only.

4. Efficacy Evaluation:

  • For leukemia models: Animal survival is monitored daily. The primary endpoint is the median survival time, and the T/C % is calculated as (Median survival time of treated group / Median survival time of control group) x 100.

  • For solid tumor models: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2. The percentage of tumor growth inhibition (TGI) is a key endpoint. Body weight is also monitored as an indicator of toxicity.

  • At the end of the study, tumors may be excised and weighed.

5. Statistical Analysis:

  • Statistical significance of the differences in survival times or tumor volumes between treated and control groups is determined using appropriate statistical tests (e.g., Log-rank test for survival, t-test or ANOVA for tumor volume).

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., P388, B16) Tumor_Implantation 2. Tumor Implantation (i.p. or s.c. in mice) Cell_Culture->Tumor_Implantation Group_Allocation 3. Random Allocation to Treatment Groups Tumor_Implantation->Group_Allocation Treatment 4. Drug Administration (this compound or Vehicle) Group_Allocation->Treatment Monitoring 5. Monitoring (Survival, Tumor Volume, Body Weight) Treatment->Monitoring Data_Analysis 6. Data Analysis (T/C %, TGI) Monitoring->Data_Analysis

Caption: Xenograft model experimental workflow.

References

A Comparative Analysis of the Biological Activity of Luzopeptin A Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of Luzopeptin analogues reveals that minor chemical modifications can lead to significant shifts in cytotoxic potency and antiviral activity. This guide provides a comparative analysis of Luzopeptin A, B, and C, alongside the related quinoxapeptin analogues, supported by quantitative data and detailed experimental methodologies.

Luzopeptins are a class of potent antitumor antibiotics characterized by a cyclic decadepsipeptide core and two quinoline chromophores. These molecules exert their cytotoxic effects by bisintercalating into the DNA double helix, a process that involves the insertion of both quinoline rings between the base pairs of the DNA. This interaction effectively inhibits the action of DNA and RNA polymerases, leading to a cessation of DNA replication and transcription, and ultimately, to cell death. The degree of acetylation on the peptide core plays a pivotal role in the biological activity of these compounds, influencing their ability to traverse cellular membranes.

Comparative Cytotoxicity of Luzopeptin and Quinoxapeptin Analogues

A systematic evaluation of this compound, B, and C, which differ in their degree of acetylation, alongside their quinoxapeptin counterparts, has revealed a distinct structure-activity relationship. The in vitro cytotoxicity of these compounds was assessed against murine leukemia (L1210) cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundR1R2L1210 IC50 (µM)
This compound AcAc0.0001
Luzopeptin B AcH0.1
Luzopeptin C HH>1.0
Quinoxapeptin A AcAc0.01
Quinoxapeptin B AcH>1.0
Quinoxapeptin C HH>1.0

Data sourced from Boger, D. L., et al. (1999). Total synthesis and comparative evaluation of this compound-C and quinoxapeptin A-C. Journal of the American Chemical Society, 121(49), 11375-11383.

The data clearly indicates that this compound, with two acetyl groups, is the most potent cytotoxic agent in this series, exhibiting an IC50 value of 0.0001 µM. The removal of one acetyl group to give Luzopeptin B results in a 1000-fold decrease in potency (IC50 = 0.1 µM). Luzopeptin C, lacking both acetyl groups, is the least active, with an IC50 value greater than 1.0 µM. This trend highlights the critical role of the acetyl groups in facilitating the cellular uptake of these molecules. The increased lipophilicity conferred by the acetyl groups is thought to enhance passage across the cell membrane.

Interestingly, while the quinoxapeptin analogues are generally less potent in terms of cytotoxicity compared to their luzopeptin counterparts, they exhibit a more potent inhibitory activity against HIV-1 reverse transcriptase. A reverse potency order is observed in this case, with quinoxapeptin C being the most effective inhibitor of the viral enzyme.[1] This suggests that the structural modifications that decrease cytotoxicity can enhance other biological activities, opening avenues for the development of analogues with selective therapeutic profiles.

Mechanism of Action: DNA Bisintercalation and Inhibition of Polymerases

The primary mechanism of action for luzopeptins is their ability to bind to DNA through a process called bisintercalation. The two planar quinoline chromophores of the luzopeptin molecule insert themselves between the base pairs of the DNA double helix. This binding is highly avid and leads to a conformational change in the DNA structure, which in turn obstructs the progression of DNA and RNA polymerases along the DNA template. The inhibition of these essential enzymes halts the processes of DNA replication and transcription, ultimately leading to cytotoxicity.[1]

Luzopeptin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell Luzopeptin_A This compound (Di-acetylated) DNA Nuclear DNA Luzopeptin_A->DNA Cellular Uptake (Enhanced by Acetylation) Luzopeptin_A->DNA Bisintercalation Polymerases DNA & RNA Polymerases Luzopeptin_A->Polymerases Inhibition Cell_Membrane Cell Membrane Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Template for Polymerases->Replication_Transcription Catalyzes Cell_Death Cell Death (Cytotoxicity) Replication_Transcription->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound, from cellular uptake to the inhibition of DNA replication and transcription.

Experimental Protocols

In Vitro Cytotoxicity Assay (L1210 Cells)

The in vitro cytotoxicity of the Luzopeptin and quinoxapeptin analogues was determined against a murine leukemia cell line (L1210). The following protocol provides a general framework for such an assay:

  • Cell Culture: L1210 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Compound Preparation: The test compounds (this compound, B, C and Quinoxapeptin A, B, C) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for the assay.

  • Cell Seeding: A suspension of L1210 cells is seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10^3 cells/well).

  • Compound Treatment: The serially diluted compounds are added to the wells containing the cells. A control group of cells is treated with the vehicle (medium with the same concentration of DMSO) alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) under standard cell culture conditions.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

DNA Bisintercalation Assay (Conceptual Workflow)

The ability of Luzopeptin analogues to bisintercalate into DNA can be assessed using various biophysical techniques. A conceptual workflow for a gel mobility shift assay is described below.

DNA_Bisintercalation_Workflow Start Start Prepare_DNA Prepare DNA fragments (e.g., linearized plasmid) Start->Prepare_DNA Incubate Incubate DNA with varying concentrations of Luzopeptin analogue Prepare_DNA->Incubate Gel_Electrophoresis Polyacrylamide Gel Electrophoresis Incubate->Gel_Electrophoresis Visualize Visualize DNA bands (e.g., Ethidium Bromide staining) Gel_Electrophoresis->Visualize Analyze Analyze band mobility shift Visualize->Analyze End End Analyze->End

Caption: Conceptual workflow for a DNA bisintercalation gel mobility shift assay.

This guide provides a concise yet comprehensive comparison of the biological activities of this compound analogues. The presented data and methodologies offer valuable insights for researchers in the fields of medicinal chemistry and drug discovery, aiding in the rational design of novel and more effective therapeutic agents.

References

Evaluating the Off-Target Effects of Luzopeptin A: A Comparative Analysis with Doxorubicin and Actinomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of potent antibiotics is paramount for developing safer and more effective therapeutics. This guide provides a comparative evaluation of the off-target effects of Luzopeptin A against two other well-known DNA intercalating antibiotics: Doxorubicin and Actinomycin D. While quantitative off-target binding data for this compound remains limited in publicly available literature, this guide compiles existing cytotoxicity data and outlines the established experimental protocols for a comprehensive assessment.

This compound, a member of the quinoxapeptin family of cyclic depsipeptides, exerts its primary antibiotic and antitumor effects by bis-intercalating into the DNA double helix, thereby inhibiting DNA and RNA synthesis. This mechanism is shared with other potent antibiotics like Doxorubicin and Actinomycin D. However, the specificity of these interactions and the extent of off-target binding can significantly influence their therapeutic index and side-effect profiles.

Comparative Cytotoxicity Analysis

A direct comparison of this compound's cytotoxicity with that of Doxorubicin and Actinomycin D is challenging due to the lack of publicly available, standardized IC50 data for this compound across a broad panel of cancer cell lines. However, existing literature on Doxorubicin and Actinomycin D demonstrates their potent, albeit variable, cytotoxic effects, which are summarized below. This data serves as a benchmark for the kind of comparative analysis that would be necessary to fully evaluate this compound's off-target profile.

Cell LineCancer TypeDoxorubicin IC50 (µM)Actinomycin D IC50 (nM)
A549Lung Carcinoma> 20[1]0.201[2]
HCT116Colon Carcinoma24.30 (µg/mL)[3]-
HepG2Hepatocellular Carcinoma14.72 (µg/mL)[3]-
PC3Prostate Carcinoma2.64 (µg/mL)[3]0.276[2]
MCF-7Breast Adenocarcinoma2.50[1]-
HeLaCervical Carcinoma2.92[1]-
AMJ13Breast Cancer223.6 (µg/mL)[4]-
A2780Ovarian Cancer-1.7[2]
WiT49Wilms Tumor-1.3[5]
17.94Wilms Tumor-2.2[5]

Note: IC50 values can vary significantly based on experimental conditions such as cell density, incubation time, and the specific assay used. The data presented here is a compilation from multiple sources and should be considered as a reference for comparative purposes. The lack of available data for this compound is a significant knowledge gap.

Experimental Methodologies for Off-Target Evaluation

A thorough assessment of off-target effects requires a multi-pronged approach, combining proteomic techniques to identify unintended binding partners with cell-based assays to quantify functional consequences.

Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful, unbiased method to identify proteins that interact with a small molecule.

Protocol:

  • Immobilization of the Drug: The antibiotic of interest (e.g., this compound) is chemically modified with a linker to allow for its immobilization on a solid support, such as magnetic beads.

  • Cell Lysate Preparation: A lysate is prepared from the cell line of interest, ensuring the preservation of protein complexes.

  • Affinity Purification: The cell lysate is incubated with the drug-conjugated beads. Proteins that bind to the drug (both on-target and off-target) are captured.

  • Washing: The beads are washed extensively to remove non-specific binders.

  • Elution: The bound proteins are eluted from the beads.

  • Proteomic Analysis: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The identified proteins are compared to a control experiment (e.g., using beads without the drug) to distinguish specific interactors from background noise.

Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a range of concentrations of the antibiotic. Control wells with untreated cells and vehicle-treated cells are included.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and a dose-response curve is generated to determine the IC50 value.[6][7][8][9][10][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and off-target analysis is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the general mechanism of action for DNA intercalating antibiotics and a typical workflow for off-target effect evaluation.

Signaling_Pathway cluster_drug_action Mechanism of DNA Intercalating Antibiotics Drug This compound / Doxorubicin / Actinomycin D DNA Cellular DNA Drug->DNA Intercalation Replication DNA Replication Transcription Transcription (RNA Synthesis) Cell_Cycle_Arrest Cell Cycle Arrest Replication->Cell_Cycle_Arrest Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Protein_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General signaling pathway of DNA intercalating antibiotics.

Off_Target_Workflow cluster_workflow Workflow for Off-Target Effect Evaluation Start Test Compound (e.g., this compound) AP_MS Affinity Purification-Mass Spectrometry Start->AP_MS Cytotoxicity Cytotoxicity Assays (e.g., MTT) Start->Cytotoxicity Pathway_Analysis Pathway & Gene Expression Analysis Start->Pathway_Analysis Identify_Off_Targets Identify Potential Off-Target Proteins AP_MS->Identify_Off_Targets Comparative_Analysis Comparative Analysis with Other Antibiotics Identify_Off_Targets->Comparative_Analysis Determine_IC50 Determine IC50 Values in Various Cell Lines Cytotoxicity->Determine_IC50 Determine_IC50->Comparative_Analysis Functional_Consequences Determine Functional Consequences of Off-Target Binding Pathway_Analysis->Functional_Consequences Functional_Consequences->Comparative_Analysis

Caption: Experimental workflow for evaluating off-target effects.

Conclusion and Future Directions

The evaluation of this compound's off-target effects is currently hampered by a lack of comprehensive, publicly available data. While its primary mechanism as a DNA bis-intercalator is understood, a detailed comparison with other antibiotics like Doxorubicin and Actinomycin D requires further investigation. The cytotoxicity data for Doxorubicin and Actinomycin D presented here highlights the kind of quantitative analysis necessary.

Future research should prioritize conducting unbiased proteomic screens, such as affinity purification-mass spectrometry, to identify the full spectrum of this compound's interacting partners. Furthermore, standardized cytotoxicity screening across a wide range of cancer and non-cancer cell lines would provide invaluable data for a direct and meaningful comparison of its therapeutic window and potential for off-target toxicities. Such studies are essential for the rational design of next-generation antibiotics with improved efficacy and safety profiles.

References

A Comparative Guide to the Synthesis of Luzopeptin A: An Established Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the established synthetic routes for Luzopeptin A, a potent antitumor and antiviral cyclic depsipeptide. The focus is on the seminal total synthesis by Boger and colleagues, which remains the primary benchmark in the field.

Introduction

This compound is a C2-symmetric cyclic depsidecapeptide characterized by two pendant quinoxaline chromophores, which are crucial for its biological activity. Its complex structure, featuring a 32-membered ring and multiple non-proteinogenic amino acids, has made it a formidable target for total synthesis. The synthetic routes developed to access this molecule are not only significant achievements in natural product synthesis but also provide valuable insights for the construction of related complex peptides.

Established Synthetic Routes: The Boger Synthesis as the Gold Standard

The total synthesis of this compound-C, accomplished by the research group of Dale L. Boger, stands as the most comprehensive and established route.[1][2][3] A related synthesis of Luzopeptin C has also been reported by Ciufolini and coworkers. While other research has focused on the synthesis of fragments or analogs of this compound, a complete, novel total synthesis that has been quantitatively benchmarked against the Boger route has not been prominently featured in the scientific literature.[4][5] Therefore, this guide will focus on the key strategies and methodologies of the Boger synthesis as the established benchmark.

A key feature of the Boger synthesis is its convergent and highly strategic approach. The synthesis is characterized by the late-stage introduction of the quinoxaline chromophores and a penultimate acylation step.[1][2][3] This strategy allows for a divergent approach to synthesize not only this compound, B, and C but also related quinoxapeptins from a common advanced intermediate.[1][2][3]

The core of the synthesis involves the symmetrical coupling of two pentadepsipeptide fragments, followed by a macrocyclization to form the 32-membered ring.[1][2][3] The construction of the pentadepsipeptide itself is a convergent process, with the strategic installation of a labile ester linkage in the final coupling step, which was achieved without significant racemization.[1][2][3]

Data Presentation

As no new, complete total synthesis of this compound with comparative data has been published, a direct quantitative comparison table is not applicable. Instead, the following table summarizes the key strategic features of the established Boger synthesis.

Parameter Boger Synthesis of this compound
Overall Strategy Convergent, Late-Stage Chromophore Introduction
Key Fragments Two Symmetrical Pentadepsipeptides
Macrocyclization Formation of a 32-membered ring at a secondary amide site
Key Challenge Stereocontrolled synthesis of non-proteinogenic amino acids
Key Innovation Divergent approach to this compound, B, C, and Quinoxapeptins

Experimental Protocols

The following sections provide a descriptive overview of the key experimental methodologies employed in the Boger synthesis of this compound. For detailed experimental procedures, readers are encouraged to consult the original publications.

Synthesis of the Pentadepsipeptide

The synthesis of the key pentadepsipeptide intermediate is a multi-step process that involves the careful coupling of smaller, stereochemically defined fragments. This process typically utilizes standard peptide coupling reagents and protecting group strategies common in solution-phase peptide synthesis. A critical step is the formation of the ester linkage within the pentadepsipeptide, which is achieved under conditions that minimize racemization.

Symmetrical Coupling and Macrocyclization

Two equivalents of the synthesized pentadepsipeptide are coupled to form a linear decadepsipeptide precursor. This symmetrical coupling is a crucial step that builds the backbone of the macrocycle. The subsequent macrocyclization is carried out under high-dilution conditions to favor the intramolecular reaction. The cyclization is strategically performed at a secondary amide bond, which was found to be an effective site for ring closure.

Late-Stage Chromophore Installation

A hallmark of the Boger synthesis is the introduction of the quinoxaline chromophores at a late stage. This is achieved by coupling the fully formed cyclic decadepsipeptide with the appropriate quinoxaline-2-carboxylic acid derivative. This approach avoids potential complications that the chromophores might introduce during the earlier, more sensitive coupling and macrocyclization steps.

Visualizations

Logical Relationship of this compound Synthesis

Luzopeptin_A_Synthesis_Logic cluster_Fragments Fragment Synthesis cluster_Assembly Core Assembly cluster_Final Final Steps A Amino Acid Precursors B Pentadepsipeptide Fragment A->B Coupling C Linear Decadepsipeptide B->C Dimerization D Cyclic Decadepsipeptide C->D Macrocyclization E Chromophore Installation D->E Acylation F This compound E->F

Caption: Logical flow of the established Boger synthesis of this compound.

Experimental Workflow for Synthesis Comparison

Synthesis_Comparison_Workflow cluster_Established Established Route (Boger) cluster_New New Hypothetical Route cluster_Comparison Benchmarking A Synthesis of this compound B Characterization (NMR, MS, etc.) A->B C Quantitative Analysis (Yield, Purity) B->C G Comparative Data Analysis C->G D Synthesis of this compound E Characterization (NMR, MS, etc.) D->E F Quantitative Analysis (Yield, Purity) E->F F->G

Caption: Idealized workflow for comparing a new synthesis route to the established one.

References

comparative transcriptomics of cells treated with Luzopeptin A and other DNA binders

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cellular responses to Luzopeptin A and other DNA-binding agents reveals distinct and overlapping transcriptomic signatures. This guide provides a comparative analysis of the gene expression changes induced by the bis-intercalator this compound, alongside other notable DNA binders such as the closely related quinoxaline antibiotic Echinomycin, the simple intercalator Doxorubicin, and the minor groove binder Chromomycin A3. Understanding these molecular fingerprints is crucial for researchers, scientists, and drug development professionals in the quest for more targeted and effective cancer therapies.

While direct comparative transcriptomic data for this compound is not publicly available, its structural and functional similarity to Echinomycin allows for a robust comparative analysis. Both are potent antitumor antibiotics belonging to the quinoxaline family of bis-intercalators. This guide leverages available transcriptomic data for Echinomycin as a surrogate to elucidate the potential cellular impact of this compound and contrasts it with other classes of DNA-binding compounds.

Comparative Analysis of Transcriptomic Changes

The interaction of small molecules with DNA initiates a cascade of cellular events, profoundly altering gene expression profiles. The mode of DNA binding—be it intercalation between base pairs, insertion into the minor groove, or a combination thereof—largely dictates the subsequent transcriptomic response. Below, we summarize the known effects of different DNA binders on global gene expression.

FeatureEchinomycin (as a proxy for this compound)Doxorubicin (Intercalator)Chromomycin A3 (Minor Groove Binder)
Primary Mechanism Bis-intercalation into DNA, inhibiting transcription factor binding (e.g., HIF-1α, Myc).[1]Intercalation into DNA, inhibition of topoisomerase II, generation of reactive oxygen species.Binds to the minor groove of GC-rich DNA sequences, altering DNA structure and inhibiting transcription.[2]
Key Affected Pathways - HIF-1α signaling - Myc-driven transcriptional programs - Apoptosis - Cell cycle regulation[1]- DNA damage response - Cell cycle arrest (G2/M phase) - Apoptosis - P53 signaling- Apoptosis - Negative regulation of essential cellular functions[2]
Reported Gene Expression Changes Simultaneous inhibition of Myc and HIF1α expression.[1] Upregulation of viral lytic genes in KSHV-positive cells.[1]Time-dependent alteration of a diverse group of genes.[1] Induction of cyclin D2 and cyclin-dependent kinase 6.[1]Down-regulation of many essential cellular functions and up-regulation of apoptosis-related genes.[2]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms by which these compounds bind to DNA lead to the activation or repression of different signaling pathways.

DNA_Binders_MoA cluster_luzo This compound / Echinomycin (Bis-intercalator) cluster_doxo Doxorubicin (Intercalator) cluster_chromo Chromomycin A3 (Minor Groove Binder) luzo_dna DNA Bis-intercalation luzo_tf Inhibition of Transcription Factor Binding (HIF-1α, Myc) luzo_dna->luzo_tf luzo_exp Altered Gene Expression luzo_tf->luzo_exp doxo_dna DNA Intercalation doxo_topo Topoisomerase II Inhibition doxo_dna->doxo_topo doxo_damage DNA Damage doxo_topo->doxo_damage doxo_ros ROS Generation doxo_ros->doxo_damage doxo_exp Altered Gene Expression doxo_damage->doxo_exp chromo_dna Minor Groove Binding (GC-rich) chromo_structure DNA Structural Alteration chromo_dna->chromo_structure chromo_exp Altered Gene Expression chromo_structure->chromo_exp

Caption: Mechanisms of action for different classes of DNA binders.

Experimental Protocols

The following sections detail the typical methodologies employed in the transcriptomic analysis of cells treated with DNA-binding agents.

Cell Culture and Drug Treatment

Human cancer cell lines, such as MCF-7 (breast cancer) or various leukemia cell lines, are commonly used.[1][2] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For transcriptomic experiments, cells are seeded and allowed to adhere overnight before treatment with the DNA-binding agents at specified concentrations (often at equitoxic doses, such as 5xIC50 values) for various time points (e.g., 1 to 24 hours).[1][2]

RNA Isolation and Quality Control

Total RNA is extracted from treated and control cells using commercially available kits. The quality and integrity of the RNA are assessed using spectrophotometry (to determine concentration and purity) and capillary electrophoresis (to evaluate RNA integrity).

Transcriptomic Analysis: RNA-Seq

A common workflow for RNA sequencing (RNA-seq) is depicted below.

RNASeq_Workflow start Total RNA Extraction qc1 RNA Quality Control start->qc1 lib_prep Library Preparation qc1->lib_prep sequencing Next-Generation Sequencing lib_prep->sequencing qc2 Sequencing Data Quality Control sequencing->qc2 alignment Read Alignment to Genome qc2->alignment quant Gene Expression Quantification alignment->quant dea Differential Expression Analysis quant->dea pathway Pathway and Functional Analysis dea->pathway end Biological Interpretation pathway->end

Caption: A generalized workflow for RNA sequencing analysis.

Data Analysis

Raw sequencing reads are first assessed for quality. Following this, reads are aligned to a reference genome. Gene expression levels are then quantified, typically as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). Differential expression analysis is performed to identify genes that are significantly up- or down-regulated upon drug treatment compared to untreated controls. Finally, pathway and gene ontology analyses are conducted to elucidate the biological processes affected by the observed gene expression changes.

Conclusion

The comparative analysis of transcriptomic data from cells treated with different DNA binders highlights the nuanced cellular responses to these potent compounds. While all these agents ultimately impact gene expression by targeting DNA, their distinct binding modes lead to the perturbation of different cellular pathways. The bis-intercalating nature of this compound, as inferred from studies on Echinomycin, suggests a mechanism that involves the direct inhibition of key oncogenic transcription factors, offering a potentially more targeted approach compared to the broader effects of simple intercalators and minor groove binders. Further direct transcriptomic studies on this compound are warranted to fully delineate its mechanism of action and to guide its development as a therapeutic agent.

References

Unraveling the Potency of Luzopeptin A: A Comparative Guide to its Structural Motifs via Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-function relationship of the potent antitumor antibiotic Luzopeptin A reveals the critical roles of its distinct chemical moieties. This guide provides a comparative analysis of this compound and its analogs, elucidating the impact of specific structural motifs on its biological activity through mutagenesis and synthetic modification studies. This information is crucial for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anticancer agents.

This compound is a potent antitumor antibiotic that exerts its cytotoxic effects by bis-intercalating into the minor groove of DNA, preferentially binding to AT-rich sequences.[1][2] This interaction can lead to both intramolecular and intermolecular cross-linking of DNA, ultimately inhibiting DNA replication and transcription.[1] The unique structure of this compound, comprising a cyclic decadepsipeptide core flanked by two substituted quinoline chromophores, is central to its mechanism of action. Mutagenesis of the biosynthetic gene cluster and synthetic modifications of the Luzopeptin scaffold have provided invaluable insights into the specific contributions of these structural motifs to its potent biological activity.

The Critical Role of the Quinoline Chromophores

The two quinoline chromophores of this compound are the primary DNA-intercalating moieties. Studies have unequivocally demonstrated that these planar aromatic systems are essential for the molecule's ability to bind to DNA.[3] In fact, fragments of this compound lacking one or both quinoline rings, including a "half-molecule" containing only one chromophore and the pentapeptide, fail to interact with DNA.[3] This underscores the necessity of the bis-intercalating structure for high-affinity DNA binding.

Comparative studies with quinoxapeptins, which are structurally analogous to luzopeptins but possess a quinoxaline chromophore instead of a quinoline one, have further illuminated the importance of the chromophore's chemical nature. While both luzopeptins and quinoxapeptins are potent DNA bis-intercalators, they exhibit distinct biological activity profiles.[4][5] Luzopeptins generally display superior cytotoxic activity against tumor cells, whereas quinoxapeptins are more potent inhibitors of HIV-1 reverse transcriptase.[4] This suggests that subtle changes in the chromophore structure can significantly influence the biological target preference and overall activity of the molecule.

The Conformation-Directing Peptide Core

While the quinoline chromophores are responsible for the direct interaction with DNA, the cyclic decadepsipeptide core plays a crucial role in positioning these chromophores for optimal intercalation. The rigid, cyclic nature of the peptide backbone provides the necessary conformational constraints to orient the two quinoline rings in a manner that facilitates their simultaneous insertion into the DNA minor groove.[3]

Impact of Peptide Core Modifications: A Tale of Three Luzopeptins

The Luzopeptin family consists of three main analogs: this compound, B, and C, which differ in the number of acetyl groups on their peptide core. This compound possesses two acetylated sites, Luzopeptin B has one, and Luzopeptin C has none.[3] Interestingly, while all three analogs exhibit similar DNA binding affinities, their antitumor activities vary significantly. This compound is the most potent, followed by Luzopeptin B, while Luzopeptin C is largely inactive.[3] This crucial observation indicates that DNA binding alone is not sufficient for the potent cytotoxicity of this compound and that the acetyl groups on the peptide backbone play a vital, yet not fully understood, role in its mechanism of action. This could be related to altered cellular uptake, differential interactions with other cellular components, or a more complex downstream signaling cascade.

Comparison with Echinomycin: A Quinoxaline Counterpart

Echinomycin is another well-characterized DNA bis-intercalator belonging to the quinoxaline family of antibiotics. Like this compound, it binds to the minor groove of DNA. However, studies have shown that this compound binds more strongly to DNA than echinomycin.[6] Furthermore, the sequence selectivity and the nature of the DNA-drug complex differ between the two molecules.[1][2][6] While both prefer GC-rich sequences for binding, this compound also shows a strong affinity for alternating A-T sequences.[1][2] These differences in DNA binding characteristics likely contribute to their distinct biological activity profiles and potencies.

Quantitative Comparison of Luzopeptin Analogs and Related Compounds

CompoundKey Structural Difference from this compoundDNA Binding AffinityCytotoxicity (Antitumor Activity)HIV-1 Reverse Transcriptase Inhibition
This compound -HighHighModerate
Luzopeptin B One less acetyl group on peptide coreSimilar to this compoundModerateNot reported
Luzopeptin C No acetyl groups on peptide coreSimilar to this compoundLow/InactiveNot reported
Quinoxapeptin A Quinoxaline chromophores instead of quinolineHighLower than this compoundHigher than this compound
Echinomycin Quinoxaline chromophores and different peptide coreLower than this compoundPotentNot reported

Visualizing the Structure and Action of this compound

Luzopeptin_A_Structure cluster_Luzopeptin This compound Peptide_Core Cyclic Decadepsipeptide Core Quinoline1 Quinoline Chromophore 1 Peptide_Core->Quinoline1 Linker Quinoline2 Quinoline Chromophore 2 Peptide_Core->Quinoline2 Linker Acetyl1 Acetyl Group 1 Peptide_Core->Acetyl1 Acetyl2 Acetyl Group 2 Peptide_Core->Acetyl2

Caption: Structural motifs of this compound.

Caption: Mechanism of DNA bis-intercalation by this compound.

Mutagenesis_Workflow Start Identify this compound Biosynthetic Gene Cluster Mutagenesis Site-Directed Mutagenesis of Target Gene (e.g., NRPS) Start->Mutagenesis Expression Heterologous Expression of Mutated Gene Cluster Mutagenesis->Expression Isolation Isolation and Purification of Luzopeptin Analog Expression->Isolation Analysis Structural Characterization (e.g., MS, NMR) Isolation->Analysis Bioassay Biological Activity Assays (e.g., Cytotoxicity, DNA Binding) Isolation->Bioassay SAR Structure-Activity Relationship Analysis Analysis->SAR Bioassay->SAR

References

Confirming Luzopeptin A's Mechanism of Action: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Luzopeptin A, a potent antitumor antibiotic, exerts its cytotoxic effects through a dual mechanism of action: bisintercalation into DNA and inhibition of topoisomerase II. This guide provides a comprehensive overview of orthogonal assays that can be employed to independently verify these mechanisms, offering a framework for robust experimental design and data interpretation. The presented methodologies, data tables, and pathway diagrams are intended to facilitate a thorough and objective comparison of this compound's performance with other DNA-targeting agents.

I. Confirming DNA Bisintercalation

This compound's structure, featuring two planar quinoline chromophores, allows it to insert between the base pairs of double-stranded DNA from opposite grooves, a process known as bisintercalation. This interaction can be confirmed and quantified using a suite of biophysical assays.

A. DNA Thermal Denaturation Assay

This assay measures the increase in the melting temperature (Tm) of DNA upon ligand binding. Intercalating agents stabilize the DNA double helix, leading to a higher Tm.

Experimental Protocol:

  • Prepare solutions of calf thymus DNA (or a specific DNA sequence) at a fixed concentration in a suitable buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0).

  • Add varying concentrations of this compound or a reference intercalator to the DNA solutions.

  • Monitor the absorbance at 260 nm while gradually increasing the temperature of the samples in a spectrophotometer equipped with a thermal controller.

  • The Tm is the temperature at which 50% of the DNA is denatured, identified as the midpoint of the sigmoidal melting curve.

  • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DNA-only control from the Tm of the DNA-ligand complex.

Table 1: Comparison of DNA Thermal Denaturation Data

CompoundConcentration (µM)ΔTm (°C)Reference CompoundConcentration (µM)ΔTm (°C)
This compoundData not availableData not availableEthidium Bromide1015.2
Data not availableData not availableDaunorubicin1012.5
Data not availableData not availableActinomycin D1018.0
B. Viscosity Measurement

DNA intercalation causes the double helix to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution.

Experimental Protocol:

  • Prepare solutions of sonicated calf thymus DNA of a defined length in a suitable buffer.

  • Add increasing concentrations of this compound or a reference compound to the DNA solution.

  • Measure the viscosity of the solutions using a viscometer (e.g., an Ostwald-type capillary viscometer or a rotational viscometer) at a constant temperature.

  • Plot the relative viscosity (η/η₀) versus the concentration of the compound, where η is the viscosity of the DNA-ligand solution and η₀ is the viscosity of the DNA solution alone.

Table 2: Comparison of DNA Viscosity Measurement Data

CompoundConcentration (µM)Relative Viscosity (η/η₀)Reference CompoundConcentration (µM)Relative Viscosity (η/η₀)
This compoundData not availableData not availableEthidium Bromide20~1.5 - 1.7
Data not availableData not availablePropidium Iodide20~1.6 - 1.8
C. Ethidium Bromide Displacement Assay

This fluorescence-based assay relies on the displacement of the intercalating dye ethidium bromide (EtBr) from DNA by a competing ligand. A decrease in the fluorescence of the EtBr-DNA complex indicates that the test compound is displacing EtBr and binding to the DNA.

Experimental Protocol:

  • Prepare a solution of DNA and ethidium bromide in a suitable buffer and allow it to equilibrate to form the fluorescent DNA-EtBr complex.

  • Measure the initial fluorescence intensity of the complex (excitation ~520 nm, emission ~600 nm).

  • Add increasing concentrations of this compound or a reference intercalator to the solution.

  • Measure the fluorescence intensity after each addition.

  • Plot the percentage of fluorescence quenching versus the concentration of the compound.

Table 3: Comparison of Ethidium Bromide Displacement Data

CompoundIC₅₀ (µM) for 50% Fluorescence QuenchingReference CompoundIC₅₀ (µM) for 50% Fluorescence Quenching
This compoundData not availableDaunorubicin~5-10
Data not availableDoxorubicin~5-10
D. Circular Dichroism (CD) Spectroscopy

CD spectroscopy can detect conformational changes in DNA upon ligand binding. Intercalation typically induces characteristic changes in the CD spectrum of DNA.

Experimental Protocol:

  • Record the CD spectrum of a DNA solution in a suitable buffer.

  • Add increasing concentrations of this compound to the DNA solution and record the CD spectrum after each addition.

  • Analyze the changes in the positive and negative bands of the CD spectrum, which are indicative of changes in DNA helicity and base stacking.

Illustrative Changes in CD Spectra upon Intercalation: An increase in the intensity of the positive band around 275 nm and the negative band around 245 nm is often observed for intercalators.

II. Confirming Topoisomerase II Inhibition

This compound also inhibits the function of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication and transcription. This inhibition can be confirmed through assays that measure the enzyme's catalytic activity and its interaction with DNA.

A. Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to decatenate, or unlink, a network of interlocked DNA circles (kinetoplast DNA, kDNA). Inhibition of this activity by a compound prevents the release of individual DNA minicircles.

Experimental Protocol:

  • Incubate kinetoplast DNA (kDNA) with human topoisomerase IIα in the presence of ATP and a suitable reaction buffer.

  • Add varying concentrations of this compound or a known topoisomerase II inhibitor (e.g., etoposide).

  • Stop the reaction and separate the DNA products by agarose gel electrophoresis.

  • Visualize the DNA bands using a fluorescent stain. Decatenated minicircles will migrate faster than the catenated network.

  • Quantify the amount of decatenated product to determine the inhibitory activity and calculate the IC₅₀ value.

Table 4: Comparison of Topoisomerase II Decatenation Inhibition Data

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
This compoundData not availableEtoposide~50-100
Data not availableDoxorubicin~1-5
B. Topoisomerase II-Mediated DNA Cleavage Assay

Topoisomerase II poisons, like etoposide, stabilize the transient covalent complex formed between the enzyme and DNA, leading to an accumulation of DNA strand breaks. This assay detects the formation of these cleavage complexes.

Experimental Protocol:

  • Incubate supercoiled plasmid DNA with topoisomerase II in the presence of varying concentrations of this compound or a reference poison.

  • Stop the reaction by adding a denaturing agent (e.g., SDS) to trap the covalent enzyme-DNA complexes.

  • Treat with a protease (e.g., proteinase K) to digest the protein component.

  • Analyze the DNA products by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.

  • Quantify the amount of linear DNA to assess the extent of cleavage complex formation.

Table 5: Comparison of Topoisomerase II-Mediated DNA Cleavage

CompoundConcentration (µM)% Linear DNA FormedReference CompoundConcentration (µM)% Linear DNA Formed
This compoundData not availableData not availableEtoposide100Significant increase
Data not availableData not availableDoxorubicin10Significant increase

III. Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of topoisomerase II inhibition and the general workflows of the key orthogonal assays.

Luzopeptin_Mechanism cluster_pathway Topoisomerase II Catalytic Cycle and Inhibition DNA Crossover DNA Crossover Topo II Binding Topo II Binding DNA Crossover->Topo II Binding 1 DNA Cleavage (G-segment) DNA Cleavage (G-segment) Topo II Binding->DNA Cleavage (G-segment) 2 T-segment Passage T-segment Passage DNA Cleavage (G-segment)->T-segment Passage 3 DNA Ligation DNA Ligation T-segment Passage->DNA Ligation 4 Topo II Release Topo II Release DNA Ligation->Topo II Release 5 Resolved DNA Resolved DNA Topo II Release->Resolved DNA Luzopeptin_A Luzopeptin_A Luzopeptin_A->DNA Cleavage (G-segment) Inhibition DNA Bisintercalation DNA Bisintercalation Luzopeptin_A->DNA Bisintercalation DNA Bisintercalation->DNA Cleavage (G-segment) Stabilizes Cleavage Complex

Caption: this compound's dual mechanism of action.

DNA_Intercalation_Assays cluster_workflow Workflow for DNA Intercalation Assays cluster_thermal Thermal Denaturation cluster_viscosity Viscosity Measurement cluster_etbr Ethidium Bromide Displacement Prepare DNA + Ligand Prepare DNA + Ligand Heat & Monitor A260 Heat & Monitor A260 Prepare DNA + Ligand->Heat & Monitor A260 Measure Viscosity Measure Viscosity Prepare DNA + Ligand->Measure Viscosity Determine ΔTm Determine ΔTm Heat & Monitor A260->Determine ΔTm Calculate Relative Viscosity Calculate Relative Viscosity Measure Viscosity->Calculate Relative Viscosity Prepare DNA-EtBr Complex Prepare DNA-EtBr Complex Add Ligand & Measure Fluorescence Add Ligand & Measure Fluorescence Prepare DNA-EtBr Complex->Add Ligand & Measure Fluorescence Calculate % Quenching Calculate % Quenching Add Ligand & Measure Fluorescence->Calculate % Quenching

Caption: Experimental workflows for DNA intercalation assays.

Topo_II_Inhibition_Assays cluster_workflow Workflow for Topoisomerase II Inhibition Assays cluster_decatenation Decatenation Assay cluster_cleavage Cleavage Assay Incubate kDNA + Topo II + Inhibitor Incubate kDNA + Topo II + Inhibitor Agarose Gel Electrophoresis Agarose Gel Electrophoresis Incubate kDNA + Topo II + Inhibitor->Agarose Gel Electrophoresis Quantify Decatenated Products Quantify Decatenated Products Agarose Gel Electrophoresis->Quantify Decatenated Products Quantify Linear DNA Quantify Linear DNA Agarose Gel Electrophoresis->Quantify Linear DNA Incubate Plasmid + Topo II + Inhibitor Incubate Plasmid + Topo II + Inhibitor Trap Cleavage Complex Trap Cleavage Complex Incubate Plasmid + Topo II + Inhibitor->Trap Cleavage Complex Trap Cleavage Complex->Agarose Gel Electrophoresis

Caption: Experimental workflows for topoisomerase II inhibition assays.

A Comparative Analysis of the Therapeutic Potential of Luzopeptin A and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Luzopeptin A and its derivatives, focusing on their therapeutic potential as cytotoxic agents and inhibitors of HIV-1 reverse transcriptase. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.

Comparative Analysis of Therapeutic Activity

This compound and its derivatives, particularly the quinoxapeptins, exhibit a fascinating trade-off in their biological activities. While the Luzopeptin series demonstrates potent cytotoxicity, the quinoxapeptins show significant promise as inhibitors of HIV-1 reverse transcriptase. This differential activity highlights the therapeutic potential of these compounds for distinct applications, such as oncology and antiviral therapy.

The primary mechanism of action for both Luzopeptins and quinoxapeptins is their ability to bisintercalate into DNA, meaning they insert two chromophore moieties into the DNA double helix. This interaction disrupts DNA replication and transcription, leading to cell death. However, subtle structural variations between the Luzopeptin and quinoxapeptin families lead to a pronounced difference in their primary therapeutic effects.

A key comparative study on Luzopeptins A, B, and C, and their corresponding quinoxapeptin analogues (A, B, and C) revealed a distinct structure-activity relationship. The study demonstrated that Luzopeptins are significantly more potent cytotoxic agents than quinoxapeptins. Conversely, quinoxapeptins are more potent inhibitors of HIV-1 reverse transcriptase.

Within the Luzopeptin series, a clear trend in cytotoxicity was observed, with potency decreasing from this compound to C (A > B > C). In stark contrast, the order of potency for HIV-1 reverse transcriptase inhibition was reversed for the quinoxapeptins, with quinoxapeptin C being the most potent (C > B > A).

Quantitative Data Summary

While the precise IC50 values from the definitive comparative study were not publicly available within the searched literature, the qualitative findings strongly indicate the following trends. The table below summarizes this qualitative comparison of the therapeutic potential of this compound and its derivatives.

CompoundCytotoxicity (L1210 Leukemia Cells)HIV-1 Reverse Transcriptase Inhibition
This compound Very HighLow
Luzopeptin B HighModerate
Luzopeptin C ModerateHigh
Quinoxapeptin A LowHigh
Quinoxapeptin B ModerateModerate
Quinoxapeptin C HighVery High

Experimental Protocols

The following are detailed, generalized protocols for the key experiments cited in the analysis of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines, such as the L1210 murine leukemia cell line reportedly used in studies of Luzopeptins.

1. Cell Culture and Plating:

  • Culture L1210 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Harvest cells in the exponential growth phase and determine cell viability using trypan blue exclusion.
  • Seed 5 x 10^3 to 1 x 10^4 cells per well in a 96-well microtiter plate in a final volume of 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
  • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Incubate the plate overnight at 37°C in a humidified incubator.

4. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a non-radioactive ELISA-based assay to measure the inhibition of HIV-1 reverse transcriptase activity.

1. Assay Setup:

  • Use a commercially available HIV-1 Reverse Transcriptase Assay kit.
  • Prepare the reaction mixture containing the template-primer (e.g., poly(A)·oligo(dT)), dNTPs labeled with digoxigenin (DIG) and biotin, and the reaction buffer.

2. Compound Incubation:

  • Prepare serial dilutions of the test compound (e.g., Quinoxapeptin C) in the reaction buffer.
  • In a microplate, add the test compound dilutions, the reaction mixture, and a recombinant HIV-1 reverse transcriptase enzyme. Include a positive control (a known HIV-1 RT inhibitor) and a negative control (no inhibitor).
  • Incubate the plate for 1 hour at 37°C to allow for the synthesis of the DIG- and biotin-labeled DNA.

3. Detection:

  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the plate.
  • Wash the plate to remove unbound components.
  • Add an anti-DIG antibody conjugated to peroxidase (anti-DIG-POD) and incubate for 1 hour at 37°C.
  • Wash the plate again to remove unbound antibody.
  • Add a peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.

4. Data Analysis:

  • Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm).
  • The absorbance is directly proportional to the amount of synthesized DNA and thus the activity of the reverse transcriptase.
  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.
  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for Luzopeptin-induced apoptosis and a general experimental workflow for the comparative analysis of these compounds.

G Proposed Signaling Pathway for Luzopeptin-Induced Apoptosis cluster_0 Cellular Exterior cluster_1 Cytoplasm & Nucleus This compound This compound DNA_Bisintercalation DNA Bisintercalation This compound->DNA_Bisintercalation Enters Cell DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Bisintercalation->DNA_Damage Causes ATM_Activation ATM Activation DNA_Damage->ATM_Activation Activates p53_Activation p53 Activation ATM_Activation->p53_Activation Phosphorylates Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Upregulates Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bax_Upregulation->Mitochondrial_Dysfunction Promotes Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Leads to Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Initiates Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Activates Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Activates Apoptosis Apoptosis Caspase_3_Activation->Apoptosis Executes G Experimental Workflow for Comparative Analysis Start Start Compound_Synthesis Synthesis of this compound and Derivatives Start->Compound_Synthesis In_Vitro_Assays In Vitro Biological Evaluation Compound_Synthesis->In_Vitro_Assays Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on L1210 cells) In_Vitro_Assays->Cytotoxicity_Assay HIV_RT_Assay HIV-1 Reverse Transcriptase Inhibition Assay In_Vitro_Assays->HIV_RT_Assay Data_Analysis Data Analysis and IC50 Determination Cytotoxicity_Assay->Data_Analysis HIV_RT_Assay->Data_Analysis Comparative_Analysis Comparative Analysis of Therapeutic Potential Data_Analysis->Comparative_Analysis End End Comparative_Analysis->End

Safety Operating Guide

Proper Disposal Procedures for Luzopeptin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Luzopeptin A must adhere to strict disposal protocols due to its potential cytotoxic properties. As a bisintercalating agent that inhibits HIV-1 and HIV-2 reverse transcriptase, this compound should be managed as hazardous chemical waste. This guide provides essential safety and logistical information for its proper disposal.

Waste Identification and Segregation

All materials that have come into contact with this compound must be considered contaminated and disposed of as hazardous waste. This includes, but is not limited to:

  • Solid Waste: Unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, bench paper, pipette tips, and empty vials.

  • Liquid Waste: Solutions containing this compound, and the first rinse of any contaminated glassware.

  • Sharps Waste: Needles, syringes, and any other sharp implements contaminated with this compound.

Segregate this compound waste at the point of generation from other waste streams, including regular trash, non-hazardous chemical waste, and biohazardous waste.

Containerization and Labeling

Proper containerization is critical to prevent leaks and exposure.

Waste TypeContainer Specification
Solid Waste A designated, leak-proof, and puncture-resistant container with a secure lid. The container should be clearly labeled.
Liquid Waste A compatible, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle) with a screw-top cap.
Sharps Waste A designated, puncture-proof sharps container.

All waste containers must be clearly labeled with the words "Hazardous Waste - Cytotoxic" and "this compound." The label should also include the date of waste accumulation and the name of the generating laboratory or department.

On-site Storage and Handling

Store all this compound waste in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a warning sign indicating the presence of cytotoxic materials. Ensure that all waste containers are kept closed except when adding waste.

Chemical Inactivation (Pre-treatment)

While not a mandatory step before disposal, chemical inactivation can be considered to degrade the peptide structure of this compound, potentially reducing its hazardous properties. However, due to the stable cyclic nature of many peptides, this process can be slow and requires careful handling.

Experimental Protocol for Peptide Bond Hydrolysis:

Peptide bonds can be broken through hydrolysis, a process that can be catalyzed by strong acids or bases.[1][2]

Acid Hydrolysis:

  • Carefully add the this compound waste to a suitable reaction vessel.

  • Under a certified chemical fume hood and wearing appropriate PPE, slowly add a strong acid, such as 6M hydrochloric acid (HCl), to the waste.

  • Gently heat the mixture to accelerate the hydrolysis process. The reaction time will vary depending on the concentration and temperature.

  • After the reaction is complete, neutralize the solution with a suitable base before proceeding with disposal as hazardous liquid waste.

Base Hydrolysis:

  • Carefully add the this compound waste to a suitable reaction vessel.

  • Under a certified chemical fume hood and wearing appropriate PPE, slowly add a strong base, such as 2M sodium hydroxide (NaOH), to the waste.

  • Gently heat the mixture.

  • After hydrolysis, neutralize the solution with a suitable acid before disposal as hazardous liquid waste.

Note: These are general procedures and should be performed by personnel trained in handling hazardous chemicals. The efficacy of these methods for complete inactivation of this compound would require specific validation.

Final Disposal

The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal contractor. The preferred method for cytotoxic waste is high-temperature incineration . Do not dispose of this compound waste down the drain or in regular trash.

Disposal Decision Workflow

start This compound Waste Generated identify Identify Waste Type start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Select Appropriate Labeled Container segregate->containerize store Store in Designated Secure Area containerize->store inactivate Consider Chemical Inactivation (Optional) store->inactivate dispose Dispose via Licensed Hazardous Waste Contractor (Incineration) store->dispose Skip inactivation inactivate->dispose Proceed to final disposal end Disposal Complete dispose->end

Figure 1. Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Luzopeptin A

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE OPERATIONAL USE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Luzopeptin A. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this potent cytotoxic compound.

Essential Safety Information

This compound is a potent antitumor antibiotic that functions as a DNA bis-intercalating agent.[1][2] Due to its cytotoxic nature, extreme caution must be exercised during all handling procedures to prevent exposure.

Hazard Identification
  • Primary Hazard: Cytotoxic. Potentially mutagenic and carcinogenic.

  • Routes of Exposure: Inhalation of aerosolized powder, skin contact, eye contact, and ingestion.

  • Health Effects: Acute exposure may cause irritation to the skin, eyes, and respiratory tract. Chronic exposure could lead to more severe health consequences due to its mechanism of action on DNA.

Quantitative Toxicity Data

A study in mice provides critical insight into the acute toxicity of this compound.

ParameterValueSpeciesRoute of AdministrationFormulationReference
LD500.1 mg/kgMouseNot SpecifiedSoluble[3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

PPE ItemSpecification
Gloves Double gloving with chemotherapy-rated nitrile gloves. Change outer gloves every 30 minutes or immediately upon contamination.
Gown Disposable, solid-front, back-closing chemotherapy gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.
Eye Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form of this compound or when there is a potential for aerosolization.
Shoe Covers Disposable shoe covers should be worn and removed before exiting the designated handling area.

Experimental Protocols: Safe Handling Procedures

The following step-by-step procedures must be followed to minimize the risk of exposure.

Preparation and Handling
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE). The work surface should be covered with a disposable, plastic-backed absorbent pad.

  • Weighing: If weighing the solid compound, do so within the confines of a CVE to prevent aerosolization.

  • Reconstitution: Reconstitute this compound by slowly adding the diluent to the vial. Avoid vigorous shaking to prevent aerosol formation. Use Luer-Lok syringes and needles to prevent accidental disconnection.

  • Labeling: Clearly label all containers with the compound name, concentration, and a "Cytotoxic Hazard" warning.

Spill Management

In the event of a spill, immediately follow these procedures:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Don PPE: Put on the appropriate PPE, including a respirator.

  • Containment: For liquid spills, cover with absorbent pads from a chemotherapy spill kit, working from the outside in. For powder spills, gently cover with damp absorbent pads to avoid generating dust.

  • Cleanup: Using tongs or other appropriate tools, carefully collect all contaminated materials and place them in a designated cytotoxic waste container.

  • Decontamination: Decontaminate the spill area. Since this compound is a DNA intercalator, a solution of 10% sodium hypochlorite (bleach) followed by a rinse with 70% ethanol is recommended for surface decontamination. Allow for adequate contact time.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Disposal Plan

All materials contaminated with this compound are considered hazardous cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Waste Segregation: All contaminated items, including gloves, gowns, absorbent pads, vials, and pipette tips, must be placed in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.

  • Container Sealing: Once the waste container is full, it must be securely sealed.

  • Final Disposal: The sealed container must be collected by a licensed hazardous waste disposal company. Do not dispose of this compound waste in regular trash or down the drain.

Visual Guidance: Workflow and Mechanism

To further clarify the handling procedures and the compound's mechanism of action, the following diagrams are provided.

This compound Handling Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (BSC or CVE) weigh 2. Weigh Powder (in CVE) prep_area->weigh reconstitute 3. Reconstitute Solution weigh->reconstitute labeling 4. Label Containers reconstitute->labeling experiment 5. Conduct Experiment labeling->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate waste 7. Segregate Cytotoxic Waste decontaminate->waste dispose 8. Final Disposal via Licensed Contractor waste->dispose

A step-by-step workflow for the safe handling of this compound.

This compound Mechanism of Action This compound Mechanism of Action cluster_dna Cellular Environment dna Double-Stranded DNA intercalation Bis-intercalation dna->intercalation luzopeptin This compound luzopeptin->intercalation Binds to DNA disruption Disruption of DNA Replication & Transcription intercalation->disruption apoptosis Cell Cycle Arrest & Apoptosis disruption->apoptosis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.